3-Fluoro-4-morpholinoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGIBHQUVCGEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363323 | |
| Record name | 3-fluoro-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93246-53-8 | |
| Record name | 3-Fluoro-4-morpholinoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093246538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-fluoro-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUORO-4-MORPHOLINOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59MCD5UHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-morpholinoaniline, a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This document details its physicochemical properties, provides established experimental protocols for its synthesis and the preparation of its bioactive derivatives, and explores the mechanisms of action of these derivatives. The guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical development and organic synthesis.
Introduction
This compound, with the CAS number 93246-53-8, is a fluorinated aromatic amine of significant interest in medicinal chemistry.[1][2] Its structure, featuring a morpholine (B109124) ring attached to a fluoroaniline (B8554772) core, makes it a versatile building block for the synthesis of various biologically active compounds.[3] The primary application of this compound lies in its role as a crucial intermediate in the manufacturing of Linezolid, an important antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria.[1] Furthermore, derivatives of this compound, such as sulfonamides and carbamates, have demonstrated promising antimicrobial and anticancer activities, expanding its relevance in drug discovery.[3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 93246-53-8 | [2] |
| Molecular Formula | C₁₀H₁₃FN₂O | [2] |
| Molecular Weight | 196.22 g/mol | [2] |
| Appearance | Off-white to brown crystalline powder | [1] |
| Melting Point | 121-123 °C | [1][3] |
| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 174.5 ± 27.9 °C | [1] |
| Purity (typical) | >98% | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from either 1,2-difluoro-4-nitrobenzene or o-fluoronitrobenzene. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate)
This procedure describes the nucleophilic aromatic substitution of morpholine on 1,2-difluoro-4-nitrobenzene.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Morpholine
-
Acetonitrile (optional, for solvent-based reaction)
Procedure (Neat Conditions): [7]
-
In a reaction vessel, combine 1,2-difluoro-4-nitrobenzene and a molar excess of morpholine.
-
Heat the mixture, typically at reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by adding water to precipitate the solid, followed by filtration, washing with water, and drying.
Procedure (Solvent-based):
-
Dissolve 1,2-difluoro-4-nitrobenzene in a suitable solvent such as acetonitrile.[7]
-
Add morpholine to the solution.
-
Reflux the mixture until the starting material is consumed, as indicated by TLC.
-
After cooling, the solvent is removed under reduced pressure. The residue is then worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated to yield the crude product, which can be further purified by recrystallization.
Experimental Protocol: Synthesis of this compound
This section details the reduction of the nitro group of the intermediate to an amine.
Materials:
-
4-(2-Fluoro-4-nitrophenyl)morpholine
-
Reducing agent: Iron powder and ammonium (B1175870) chloride (Fe/NH₄Cl) or Hydrogen gas and Palladium on carbon (H₂/Pd-C)
-
Solvent: Methanol (B129727)/Water mixture for Fe/NH₄Cl; Ethyl acetate (B1210297) or Methanol for H₂/Pd-C
Procedure (Using Fe/NH₄Cl): [7]
-
Suspend 4-(2-fluoro-4-nitrophenyl)morpholine in a mixture of methanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (around 70 °C) and stir vigorously.[7]
-
Monitor the reaction by TLC. Once complete, filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate to remove the methanol.
-
The aqueous residue is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.
Procedure (Using H₂/Pd-C): [8]
-
Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine in ethyl acetate or methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 4-5 kg/cm ² pressure) at room temperature.[8]
-
After the reaction is complete (monitored by TLC or hydrogen uptake), the catalyst is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure to yield the product. The crude product can be purified by recrystallization from a suitable solvent system like an ethanol/water mixture.[9]
Synthesis of Bioactive Derivatives
This compound serves as a versatile starting material for the synthesis of various derivatives, including sulfonamides and carbamates, which have shown significant biological activities.
Caption: Synthesis of sulfonamide and carbamate derivatives.
Experimental Protocol: Synthesis of Sulfonamide Derivatives[4]
Materials:
-
This compound
-
Substituted aryl sulfonyl chlorides
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Dissolve this compound in dry DCM.
-
Add a suitable base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the desired aryl sulfonyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of Carbamate Derivatives[4]
Materials:
-
This compound
-
Substituted aryl or alkyl chloroformates
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
The procedure is analogous to the synthesis of sulfonamides. Dissolve this compound and a base (e.g., pyridine) in dry DCM.
-
Cool the mixture and slowly add the desired chloroformate.
-
After the reaction is complete, the workup involves washing with dilute acid, bicarbonate solution, and brine.
-
The organic layer is dried and concentrated, and the product is purified.
Biological Activities and Mechanisms of Action
Derivatives of this compound have been investigated for their potential as therapeutic agents, exhibiting both antimicrobial and anticancer properties.
Anticancer Activity of Sulfonamide Derivatives
Certain sulfonamide derivatives of this compound have demonstrated significant anti-proliferative activity against breast cancer cell lines.[5] The mechanism of action is believed to involve the induction of apoptosis.[5] While the precise signaling cascade for these specific compounds is a subject of ongoing research, a general pathway for sulfonamide-induced apoptosis in cancer cells is illustrated below.
Caption: Proposed apoptotic pathway induced by sulfonamide derivatives.
Antimicrobial Activity of Sulfonamide and Carbamate Derivatives
The antimicrobial effects of these derivatives are attributed to their ability to inhibit essential bacterial enzymes, namely DNA gyrase and dihydrofolate reductase (DHFR).[4]
5.2.1. Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[10][11] Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition.
5.2.2. Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[12] By inhibiting DHFR, these compounds deplete the bacterial cell of tetrahydrofolate, leading to the cessation of DNA synthesis and cell growth.[12]
Caption: Inhibition of the bacterial folate synthesis pathway.
Conclusion
This compound is a compound of considerable importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Linezolid. The synthetic routes to this molecule are well-established and scalable. Furthermore, the potential for its derivatives to act as novel anticancer and antimicrobial agents highlights the ongoing value of this chemical scaffold in drug discovery and development. This guide provides a foundational resource for researchers and professionals working with this compound and its derivatives, offering key data and detailed methodologies to support further investigation and application.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel this compound derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-morpholinoaniline is a key chemical intermediate, recognized for its critical role in the synthesis of various pharmaceutical compounds, most notably the oxazolidinone antibiotic, Linezolid.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods in the drug development pipeline. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.
Physicochemical Data Summary
The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃FN₂O | [3] |
| Molecular Weight | 196.22 g/mol | [3] |
| Appearance | Off-white to brown crystalline powder | [1] |
| Melting Point | 121-125 °C | [1] |
| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Solubility | Soluble in Methanol | [1] |
| logP (calculated) | 1.1 | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to get an approximate melting point.
-
Once the approximate range is known, allow the apparatus to cool.
-
Prepare a new sample and heat to about 10-15 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2).
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Place a small amount (a few milliliters) of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][7][8][9]
Solubility Determination
Objective: To qualitatively assess the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
Visually inspect the solution to determine if the solid has dissolved completely.
-
If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it can be noted as "partially soluble."
-
Repeat the procedure for each solvent to build a solubility profile.[10][11][12]
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
Apparatus:
-
Separatory funnel or screw-cap vials
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
-
Shaker
Procedure:
-
Prepare a stock solution of this compound of known concentration in either water or n-octanol.
-
In a separatory funnel or vial, add a known volume of the n-octanol and the aqueous phase.
-
Add a known amount of the this compound stock solution.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Key Applications and Logical Workflows
Role in Linezolid Synthesis
This compound is a pivotal precursor in the synthesis of Linezolid. The general synthetic pathway involves the reaction of this aniline (B41778) derivative to form the core oxazolidinone ring structure of the final antibiotic.
Caption: Synthetic pathway from this compound to Linezolid.
Mechanism of Action of Linezolid
Linezolid, synthesized from this compound, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This unique mechanism of action makes it effective against a range of drug-resistant bacteria.[][17][18][19]
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. jove.com [jove.com]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 17. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 18. Linezolid - Wikipedia [en.wikipedia.org]
- 19. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline
This guide provides a detailed overview of the molecular structure, properties, and synthesis of 3-Fluoro-4-morpholinoaniline, a key intermediate in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is an organic compound featuring a fluorinated aniline (B41778) core substituted with a morpholine (B109124) ring.[1] Its chemical structure consists of a benzene (B151609) ring with a fluorine atom at position 3, an amino group at position 1, and a morpholino group at position 4. This compound is classified as a member of the morpholines family.[2]
Chemical Identifiers and Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₃FN₂O[1][2][3] |
| Molecular Weight | 196.22 g/mol [2][4][5] |
| CAS Number | 93246-53-8[1][2] |
| IUPAC Name | 3-fluoro-4-morpholin-4-ylaniline[2] |
| Appearance | Off-white to brown crystalline powder[1] |
| Melting Point | 121-125 °C[1] |
| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg[1] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Purity | Typically ≥98.0% (by HPLC or GC)[1][4] |
Experimental Protocols: Synthesis
This compound is primarily used as an intermediate in the synthesis of the antibiotic Linezolid.[1] Several synthetic routes have been established for its preparation, commonly involving the reduction of a nitro-substituted precursor. Below are detailed methodologies for two common synthesis protocols.
Protocol 1: Catalytic Hydrogenation
This protocol involves the hydrogenation of 4-(2-Fluoro-4-nitrophenyl)morpholine (B124028) using a palladium-on-carbon (Pd/C) catalyst.
-
Materials:
-
4-(2-Fluoro-4-nitrophenyl)morpholine
-
Ethanol (B145695) (EtOH)
-
10% Palladium on carbon (Pd/C) paste
-
Hydrogen gas (H₂)
-
Kieselguhr (diatomaceous earth)
-
-
Procedure:
-
A solution of 4-(2-fluoro-4-nitrophenyl)morpholine (e.g., 42.6 g, 0.19 mol) is prepared in ethanol (1.2 L).[3]
-
10% Pd/C paste (e.g., 4 g) is added to the solution.[3]
-
The reaction mixture is placed under a hydrogen atmosphere (approximately 1 atm) and stirred at room temperature for 18 hours.[3]
-
Upon completion of the reaction, the mixture is filtered through a pad of Kieselguhr to remove the catalyst.[3]
-
The filtrate is concentrated by evaporating the solvent under reduced pressure (in vacuo) to yield the final product, this compound, typically as a solid.[3]
-
Protocol 2: Reduction with Iron in the Presence of an Electrolyte
This protocol describes the synthesis starting from the nucleophilic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group using iron powder and an ammonium (B1175870) chloride electrolyte.
-
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Morpholine
-
Iron (Fe) powder
-
Ammonium chloride (NH₄Cl)
-
Methanol (B129727) and Water
-
-
Procedure:
-
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine. Morpholine is reacted with 1,2-difluoro-4-nitrobenzene. This nucleophilic aromatic substitution is typically performed under neat conditions (without a solvent).[6] The morpholine displaces the fluorine atom at the position para to the nitro group.
-
Step 2: Reduction of the nitro group. The resulting intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is dissolved in a mixture of methanol and water.[6]
-
Iron powder and ammonium chloride are added to the solution.[6]
-
The mixture is heated (e.g., to 70°C) to facilitate the reduction of the nitro group to an amine.[6]
-
After the reaction is complete, the solid iron residues are filtered off, and the product is isolated from the filtrate, typically by extraction and solvent evaporation.
-
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of this compound as described in Protocol 2.
Caption: Synthetic pathway of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8), a key intermediate in the synthesis of the antibiotic, Linezolid.[1][2][3] Due to the limited availability of extensive quantitative data in public literature, this document also furnishes detailed, adaptable experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting forced degradation studies in line with regulatory expectations. These methodologies are intended to empower researchers and drug development professionals to generate the specific data required for process optimization, formulation development, and stability assessment.
Introduction
This compound is a fluorinated aromatic amine of significant interest in the pharmaceutical industry, primarily for its role as a crucial building block in the synthesis of Linezolid, an oxazolidinone antibiotic.[1][4] The fluorine atom and the morpholine (B109124) ring are key structural features that can influence the physicochemical properties of the molecule, including its solubility and stability. An understanding of these properties is paramount for optimizing reaction conditions, developing robust purification strategies, ensuring consistent quality, and predicting the shelf-life of the intermediate and, ultimately, the final active pharmaceutical ingredient (API).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93246-53-8 | [1] |
| Molecular Formula | C₁₀H₁₃FN₂O | [1][5] |
| Molecular Weight | 196.22 g/mol | [1][4] |
| Appearance | Off-white to brown crystalline powder | [1][6] |
| Melting Point | 121-125 °C | [1][4][5][6] |
| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [1] |
| Density | ~1.2 g/cm³ | [1][5] |
| Purity | Typically >98.0% (by HPLC) | [1][4] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and for the development of any potential formulations. While extensive quantitative data is not widely published, its structural features—a polar morpholine ring and an aniline (B41778) moiety capable of hydrogen bonding, contrasted with a largely non-polar fluorinated benzene (B151609) ring—suggest a varied solubility profile.
Known Solubility Data
Qualitative solubility information is limited. The compound is reported to be soluble in methanol.[5] The presence of the fluorine atom may also enhance the solubility of its derivatives.[1] A more detailed, quantitative understanding requires experimental determination.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is considered reliable for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a range of relevant aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH-adjusted buffers, Methanol, Ethanol, Isopropanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Vials with screw caps
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.
The following diagram outlines the general workflow for this solubility determination.
Stability Profile
The chemical stability of this compound is critical for its storage, handling, and use in multi-step syntheses.
Known Stability Information
A Safety Data Sheet (SDS) indicates that the compound is stable under recommended storage conditions.[6] It is advised to store it in a cool, well-ventilated, and dark place, potentially under an inert atmosphere.[1][7]
Table 2: Stability and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| General Stability | Stable under recommended storage conditions. | [6] |
| Storage Temperature | Room temperature, in a cool place. | [1][7] |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere. | [7] |
| Container | Keep container tightly closed. | [6] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. | [6] |
Experimental Protocol for Forced Degradation Studies
To understand the intrinsic stability of this compound and to identify potential degradation products, forced degradation (stress testing) studies are essential. These studies are typically conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)).
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
High-purity water
-
A stability-indicating HPLC method (capable of separating the parent compound from all degradation products)
-
pH meter
-
Oven
-
Photostability chamber
General Procedure:
-
Method Development: Develop and validate a stability-indicating HPLC method before initiating the stress studies. This method must be able to resolve the peak of this compound from any potential degradants and impurities.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with acidic solutions (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample with basic solutions (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.
-
Oxidation: Treat the sample with hydrogen peroxide solution (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure that the most relevant degradation products are formed.
-
Analysis: Analyze the samples using the stability-indicating HPLC method. Determine the peak purity of the parent compound to ensure no co-eluting degradants.
-
Mass Balance: Evaluate the mass balance, which is the sum of the assay of the parent compound and the levels of its degradation products. A good mass balance (typically 95-105%) provides confidence in the analytical method.
The logical workflow for conducting these stability studies is depicted below.
Conclusion
This compound is a stable compound under recommended storage conditions, though it is susceptible to degradation by strong oxidizing agents and acids. While quantitative solubility data is scarce, its chemical structure suggests solubility in polar organic solvents like methanol. This guide provides robust, adaptable protocols based on standard pharmaceutical industry practices to enable researchers to determine the specific solubility and stability profiles of this compound under their unique laboratory and process conditions. The generation of such data is essential for ensuring the quality, consistency, and efficacy of processes involving this critical pharmaceutical intermediate.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. rheolution.com [rheolution.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 3-Fluoro-4-morpholinoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the analytical characterization of 3-Fluoro-4-morpholinoaniline, a key intermediate in pharmaceutical synthesis. This document details nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) data, complete with experimental protocols and data summaries.
Introduction
This compound (CAS No. 93246-53-8) is a substituted aniline (B41778) derivative of significant interest in medicinal chemistry and drug development. Its purity and structural integrity are critical for the synthesis of active pharmaceutical ingredients (APIs). Accurate and thorough analytical characterization is therefore essential. This guide presents the key spectral data used to identify and confirm the structure and purity of this compound.
Data Presentation
The following tables summarize the quantitative spectral data obtained for this compound.
NMR Spectral Data
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.82 | m | 1H | Ar-H |
| 6.43 | m | 2H | Ar-H |
| 3.87 | m | 4H | 2 x -CH₂-O |
| 3.58 | br s | 2H | -NH₂ |
| 2.99 | m | 4H | 2 x -CH₂-N |
Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 156.9 | d, J = 245.4 | C-F |
| 143.0 | d, J = 10.4 | Ar-C |
| 131.8 | d, J = 9.7 | Ar-C |
| 120.4 | d, J = 4.2 | Ar-C |
| 110.8 | d, J = 3.0 | Ar-C |
| 104.0 | d, J = 23.8 | Ar-C |
| 67.3 | - | -CH₂-O |
| 51.9 | d, J = 2.1 | -CH₂-N |
Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | ESI |
| Calculated Mass [M] | 196.1006 |
| Found Mass [M] | 196.1004 |
Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]
Table 4: LC-MS (MS²) Fragmentation Data
| Parameter | Value |
| Precursor Ion | [M+H]⁺ |
| Precursor m/z | 197.11 |
| Top 5 Peaks (m/z) | 137.044662, 138.054993, 117.039421, 135.048798, 124.049522 |
Reference: PubChem[2]
HPLC Purity Data
Table 5: HPLC Purity Specification
| Parameter | Specification |
| Purity | >98.0% |
Note: A specific chromatogram was not publicly available. The purity specification is based on typical data for this compound.
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectral data presented above.
NMR Spectroscopy
-
Instrumentation : Bruker Avance 400 MHz Spectrometer.
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition :
-
Frequency : 400 MHz
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Number of Scans : 16
-
Relaxation Delay : 1.0 s
-
-
¹³C NMR Acquisition :
-
Frequency : 100 MHz
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Number of Scans : 1024
-
Relaxation Delay : 2.0 s
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : Agilent 1260 Infinity II LC System with DAD detector.
-
Column : C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient : A typical gradient would start at a lower percentage of organic phase (e.g., 30% B) and ramp up to a higher percentage (e.g., 95% B) over 15-20 minutes to ensure elution of all components.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The sample was dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation : Agilent 6545 Q-TOF LC/MS system.
-
LC Conditions : The same LC conditions as described in the HPLC protocol were used.
-
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage : 3500 V.
-
Fragmentor Voltage : 175 V.
-
Gas Temperature : 325 °C.
-
Gas Flow : 8 L/min.
-
Nebulizer Pressure : 35 psig.
-
Mass Range : 50-500 m/z.
-
MS/MS Analysis : For fragmentation studies, the precursor ion of interest ([M+H]⁺ at m/z 197.11) was isolated and subjected to collision-induced dissociation (CID) with nitrogen gas.
-
Workflow Visualization
The logical workflow for the analytical characterization of this compound is depicted below. This process ensures the confirmation of the chemical structure and the assessment of its purity.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-4-morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-4-morpholinoaniline, a key fluorinated heterocyclic building block, is instrumental in the synthesis of novel compounds within the pharmaceutical and material science sectors.[1] Its utility as an intermediate for Schiff bases, carbamates, and carbon nanodots underscores its importance in the development of advanced APIs, OLEDs, and antimicrobial agents.[1] However, its chemical reactivity necessitates a thorough understanding of its safety profile and the implementation of rigorous handling protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity – single exposure | 3 |
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes recommendations for prevention, response, storage, and disposal.[2][3][4][5][7]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| CAS Number | 93246-53-8[1][2][5][8] |
| Linear Formula | C10H13FN2O |
| Physical State | Solid: Powder[5] |
| Color | Off-White/Pale Beige[5] |
| Melting Point | 121-123 °C[5] |
| Odor | Not known[5] |
| Purity | >98%[1] |
Safe Handling and Storage Protocols
Adherence to strict protocols is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound.
| PPE | Specification |
| Eye Protection | Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][5] |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if damaged.[5] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing.[2][5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is recommended.[5] |
Hygiene Measures
-
Avoid all contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][7]
-
Keep in a dark place under an inert atmosphere at room temperature.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][5][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid dust formation.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2]
-
Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]
Experimental Protocols and Methodologies
While detailed experimental protocols for specific applications are beyond the scope of this safety guide, it is imperative that all researchers develop a comprehensive experimental plan that incorporates the safety and handling precautions outlined herein. For methodologies regarding the synthesis of Schiff bases, sulfonamides, carbamates, and carbon nanodots using this compound, consult the peer-reviewed literature.[1]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Disposal Considerations
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Toxicological Information
While comprehensive toxicological data is not available, the GHS classification indicates that this compound is harmful if swallowed, inhaled, or in contact with skin.[5][6] It is also known to cause skin and serious eye irritation.[2][6] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5]
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's safety professionals. By adhering to these guidelines and fostering a strong safety culture, researchers can confidently and safely unlock the potential of this valuable chemical intermediate.
References
- 1. ossila.com [ossila.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Starshinechemical [starshinechemical.com]
- 4. This compound | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. This compound | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
The Strategic Role of Fluorine in the Bioactivity of 3-Fluoro-4-morpholinoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-morpholinoaniline is a key chemical intermediate, most notably in the synthesis of the oxazolidinone antibiotic, linezolid. The incorporation of a fluorine atom onto the 4-morpholinoaniline (B114313) scaffold is a strategic decision in medicinal chemistry, profoundly influencing the molecule's physicochemical properties and, consequently, its biological activity. This technical guide delves into the multifaceted role of this fluorine substitution, exploring its impact on metabolic stability, target engagement, and overall bioactivity. We will examine the synthesis of this compound, its progression into bioactive derivatives, and provide detailed experimental protocols for assessing its antimicrobial and anticancer potential. Through a comprehensive analysis of available data and established principles of medicinal chemistry, this document aims to provide a thorough understanding of why the fluorine atom is a critical component in the design and function of this important pharmaceutical building block.
Introduction: The Significance of Fluorine in Drug Design
Fluorine has emerged as a "magic element" in modern drug discovery, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] Its unique properties, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (Pauling scale value of 3.98), and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a molecule's biological profile.[1][2]
The strategic incorporation of fluorine can lead to:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can block "metabolic soft spots" in a molecule, increasing its half-life and bioavailability.
-
Improved Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds within a binding pocket.[3]
-
Altered Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity, which is crucial for membrane permeability and reaching its biological target.[3] It can also influence molecular conformation, locking the molecule into a more bioactive shape.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be advantageous for cell permeability and reducing off-target effects.[4][5]
In the context of this compound, the fluorine atom is not merely a structural component but a key modulator of its bioactivity and its suitability as a precursor for potent therapeutic agents.
Synthesis of this compound and its Non-Fluorinated Analog
The synthesis of this compound is a well-established process, typically involving a nucleophilic aromatic substitution followed by a reduction. Understanding its synthesis, alongside that of its non-fluorinated counterpart, is crucial for appreciating the deliberate inclusion of the fluorine atom.
Synthesis of this compound
A common synthetic route starts with 1,2-difluoro-4-nitrobenzene.
-
Nucleophilic Aromatic Substitution: 1,2-difluoro-4-nitrobenzene is reacted with morpholine (B109124). The morpholine preferentially displaces the fluorine atom that is para to the electron-withdrawing nitro group, yielding 4-(2-fluoro-4-nitrophenyl)morpholine (B124028).
-
Nitro Group Reduction: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to a primary amine, typically using a reducing agent such as iron powder in the presence of ammonium (B1175870) chloride, or through catalytic hydrogenation (e.g., using Pd/C and hydrogen gas), to yield this compound.
Synthesis of 4-morpholinoaniline
The synthesis of the non-fluorinated analog, 4-morpholinoaniline, follows a similar pathway, starting from 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene.
-
Nucleophilic Aromatic Substitution: 1-chloro-4-nitrobenzene is reacted with morpholine to yield 4-(4-nitrophenyl)morpholine.
-
Nitro Group Reduction: The nitro group is subsequently reduced, for instance, by catalytic hydrogenation using a palladium on carbon catalyst, to afford 4-morpholinoaniline.[6]
The Role of Fluorine in the Bioactivity of this compound Derivatives
While direct comparative bioactivity data between this compound and 4-morpholinoaniline is limited in publicly available literature, the extensive research on their derivatives provides significant insights into the role of the fluorine atom. These derivatives have shown promising activity as both antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, with some exhibiting potent inhibition of key bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[7]
Table 1: Antimicrobial Activity of this compound Derivatives [7]
| Compound Type | Target Organism/Enzyme | IC50 (µM) |
| Sulfonamide/Carbamate Derivatives | DNA Gyrase | 18.17 - 23.87 |
| Sulfonamide/Carbamate Derivatives | DHFR | 4.33 - 5.54 |
The fluorine atom in these derivatives is believed to contribute to their activity by:
-
Enhancing Target Binding: The electronegativity of the fluorine can lead to stronger interactions with the amino acid residues in the active sites of DNA gyrase and DHFR.
-
Improving Physicochemical Properties: Fluorine can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell walls.
-
Metabolic Stability: The fluorine atom can prevent metabolic deactivation of the molecule by bacterial enzymes, prolonging its duration of action.
Anticancer Activity
Novel sulfonamide derivatives of this compound have demonstrated significant anti-proliferative activity against various breast cancer cell lines.[8]
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| NAM-5 (sulfonamide derivative) | MCF-7 (breast cancer) | 1.811 |
| NAM-5 (sulfonamide derivative) | MDA-MB-231 (breast cancer) | 2.143 |
| NAM-7 | MCF-7 (breast cancer) | 1.883 |
| NAM-7 | MDA-MB-231 (breast cancer) | 4.688 |
In the context of anticancer activity, the role of the fluorine atom is likely multifaceted:
-
Modulation of Kinase Inhibition: Many anticancer drugs target protein kinases. Fluorine can influence the binding of inhibitors to the kinase active site.
-
Induction of Apoptosis: The presence of fluorine can enhance the molecule's ability to trigger programmed cell death in cancer cells.
-
Improved Pharmacokinetics: Enhanced metabolic stability and cell permeability can lead to higher effective concentrations of the drug at the tumor site.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of evaluating the bioactivity of this compound and its derivatives.
Synthesis of this compound
Materials:
-
1,2-difluoro-4-nitrobenzene
-
Morpholine
-
Ethanol
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Celite
Procedure:
-
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
-
In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in ethanol.
-
Add morpholine (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(2-fluoro-4-nitrophenyl)morpholine.
-
-
Step 2: Synthesis of this compound
-
To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in ethanol, add 10% palladium on carbon (10% by weight).
-
Subject the suspension to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
DNA Gyrase Inhibition Assay (Agarose Gel-Based)
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[9]
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase
-
5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound (dissolved in DMSO)
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1x TAE buffer
-
Ethidium (B1194527) bromide
-
Chloroform:isoamyl alcohol (24:1)
Procedure:
-
On ice, prepare a reaction mixture containing 5x assay buffer, relaxed plasmid DNA, and sterile water.
-
Aliquot the reaction mixture into microfuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding a diluted solution of E. coli DNA gyrase to each tube (except for a no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
(Optional) Extract with chloroform:isoamyl alcohol to remove protein.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10][11][12]
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer
-
DHFR Substrate (dihydrofolic acid)
-
NADPH
-
Test compound (dissolved in a suitable solvent)
-
Positive control inhibitor (e.g., methotrexate)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and methotrexate (B535133) at various concentrations.
-
In a 96-well plate, add the DHFR assay buffer, the test compound or methotrexate, and the DHFR enzyme to the appropriate wells. Include an enzyme control (with solvent) and a background control (without enzyme).
-
Prepare a solution of NADPH and add it to all wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding the DHFR substrate to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
Calculate the rate of NADPH consumption (the decrease in absorbance over time).
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value from a dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[13][14][15]
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
Visualizing Pathways and Workflows
Signaling Pathways
Derivatives of this compound have been shown to inhibit DNA gyrase and DHFR, key enzymes in bacterial survival.
Caption: Inhibition of DNA Gyrase and DHFR by this compound derivatives.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
DNA Gyrase Inhibition Assay Workflow
Caption: Workflow for the DNA Gyrase Inhibition Assay.
MTT Assay Workflow
Caption: Workflow for the MTT Assay for Anticancer Activity.
Conclusion
The strategic placement of a fluorine atom in this compound is a prime example of modern medicinal chemistry principles at play. While this compound is primarily recognized as a crucial intermediate in the synthesis of linezolid, the inherent properties conferred by the fluorine atom likely contribute significantly to the overall efficacy of the final drug and its derivatives. The enhanced metabolic stability, potential for improved target binding, and favorable modulation of physicochemical properties underscore the importance of this single atomic substitution. The antimicrobial and anticancer activities exhibited by its derivatives further highlight the potential of the this compound scaffold as a valuable starting point for the development of new therapeutic agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the bioactivity of this compound and its analogs, paving the way for future drug discovery and development endeavors.
References
- 1. Synthesis routes of 4-Morpholinoaniline [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. content.abcam.com [content.abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Electron-Donating and -Withdrawing Groups on Substituted Anilines: A Technical Guide for Researchers
An in-depth exploration of the electronic effects of substituents on the physicochemical properties and reactivity of anilines, tailored for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of substituent effects, quantitative data for structure-activity relationship studies, detailed experimental protocols, and visual workflows to elucidate key concepts in the study and application of substituted anilines.
Core Concepts: Electron-Donating vs. Electron-Withdrawing Effects
The chemical behavior of aniline (B41778) is profoundly influenced by the nature of substituents on the aromatic ring. These substituents can be broadly classified into two categories based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These groups alter the electron density on the nitrogen atom of the amino group and the aromatic ring, thereby affecting the aniline's basicity, nucleophilicity, and reactivity in various chemical transformations.
Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring and the amino nitrogen through inductive effects (+I) and/or resonance effects (+R). This increased electron density makes the lone pair of electrons on the nitrogen more available for donation to a proton or an electrophile. Consequently, EDGs generally increase the basicity of aniline.[1][2][3] Common EDGs include:
-
Alkyl groups (-CH₃, -C₂H₅)
-
Alkoxy groups (-OCH₃, -OC₂H₅)
-
Amino group (-NH₂)
-
Hydroxyl group (-OH)
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density on the aromatic ring and the amino nitrogen via inductive (-I) and/or resonance (-R) effects. This delocalization of the nitrogen's lone pair into the ring or withdrawal of electron density by the substituent makes the lone pair less available. As a result, EWGs decrease the basicity of aniline.[1][2][3] Common EWGs include:
-
Nitro group (-NO₂)
-
Cyano group (-CN)
-
Halogens (-F, -Cl, -Br, -I)
-
Carbonyl groups (-CHO, -COR, -COOH, -COOR)
-
Sulfonyl group (-SO₃H)
The position of the substituent (ortho, meta, or para) also plays a crucial role in its overall effect, particularly for groups that exert a strong resonance effect.
Quantitative Data on Substituent Effects
The electronic effects of substituents can be quantified using Hammett constants and by observing their impact on the pKa of the anilinium ion. This quantitative data is invaluable for Quantitative Structure-Activity Relationship (QSAR) studies in drug discovery and for predicting chemical reactivity.
Hammett Substituent Constants (σ)
The Hammett equation, log(k/k₀) = ρσ, provides a means to quantify the effect of a substituent on the rate (k) or equilibrium constant of a reaction relative to the unsubstituted compound (k₀). The substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 1: Hammett Constants for Selected Substituents [4][5]
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.04 | -0.66 |
| -OH | 0.10 | -0.36 |
| -OCH₃ | 0.11 | -0.24 |
| -CH₃ | -0.06 | -0.16 |
| -H | 0.00 | 0.00 |
| -F | 0.34 | 0.05 |
| -Cl | 0.37 | 0.22 |
| -Br | 0.40 | 0.23 |
| -I | 0.35 | 0.18 |
| -CF₃ | 0.44 | 0.57 |
| -CN | 0.62 | 0.67 |
| -C(=O)CH₃ | 0.38 | 0.50 |
| -NO₂ | 0.73 | 0.78 |
pKa Values of Substituted Anilines
The basicity of an aniline is represented by the pKa of its conjugate acid (anilinium ion). A higher pKa value corresponds to a stronger base. The following table illustrates the impact of various substituents on the pKa of aniline.
Table 2: pKa Values for a Selection of Substituted Anilines [6][7]
| Substituent | Position | pKa |
| -H | - | 4.60 |
| -CH₃ | ortho | 4.39 |
| -CH₃ | meta | 4.69 |
| -CH₃ | para | 5.12 |
| -OCH₃ | ortho | 4.49 |
| -OCH₃ | meta | 4.20 |
| -OCH₃ | para | 5.34 |
| -Cl | ortho | 2.64 |
| -Cl | meta | 3.34 |
| -Cl | para | 3.98 |
| -NO₂ | ortho | -0.29 |
| -NO₂ | meta | 2.50 |
| -NO₂ | para | 1.02 |
| -NH₂ | ortho | 4.47 |
| -NH₂ | meta | 4.88 |
| -NH₂ | para | 6.08 |
Substituent Effects on Reaction Rates
The electronic nature of substituents significantly influences the rate of chemical reactions involving the amino group or the aromatic ring. For instance, in electrophilic aromatic substitution reactions like bromination, electron-donating groups activate the ring and increase the reaction rate, while electron-withdrawing groups have the opposite effect.
Table 3: Relative Rate Constants for the Bromination of Substituted Anilines
| Substituent (para) | Relative Rate (k_rel) |
| -OCH₃ | 1.2 x 10¹⁰ |
| -CH₃ | 3.6 x 10⁸ |
| -H | 1.2 x 10⁶ |
| -Cl | 3.9 x 10⁴ |
| -Br | 2.9 x 10⁴ |
| -COOH | 1.0 |
Note: Data is illustrative and compiled from various sources on electrophilic aromatic substitution kinetics.
Experimental Protocols
Accurate determination of the physicochemical properties of substituted anilines is crucial for research and development. Below are detailed protocols for two common experimental techniques.
Potentiometric Titration for pKa Determination
This method involves titrating a solution of the substituted aniline with a standard acid and monitoring the pH change.
Materials:
-
pH meter with a combination glass electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beakers (100 mL)
-
Volumetric flasks and pipettes
-
Standardized 0.1 M HCl solution
-
Substituted aniline sample
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration of pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a known amount of the substituted aniline and dissolve it in a known volume of deionized water in a beaker to prepare a solution of approximately 0.01 M. If the aniline is not readily soluble in water, a co-solvent such as ethanol (B145695) or methanol (B129727) may be used, and the pKa value should be reported with the solvent composition.
-
Titration Setup: Place the beaker with the aniline solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized 0.1 M HCl solution above the beaker.
-
Titration:
-
Record the initial pH of the aniline solution.
-
Add the HCl titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection on the curve.
-
To determine the equivalence point more accurately, plot the first derivative (ΔpH/ΔV) against the average volume. The peak of this curve corresponds to the equivalence point volume (V_eq).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2).
-
Spectrophotometric Determination of pKa
This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa range of the aniline.
-
Stock solution of the substituted aniline in a suitable solvent (e.g., methanol or ethanol).
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with constant ionic strength and varying pH (e.g., from pH 2 to 12).
-
Prepare a stock solution of the substituted aniline of known concentration.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant volume of the aniline stock solution to a volumetric flask and dilute to the mark with the buffer. This creates a series of solutions with the same total aniline concentration but different pH values.
-
Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each solution, using the corresponding buffer as a blank.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the acidic (protonated) and basic (deprotonated) forms of the aniline.
-
Plot the absorbance at a chosen wavelength (where the absorbance changes significantly with pH) against the pH. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.
-
Visualization of Concepts and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the role and analysis of substituted anilines.
EGFR Signaling Pathway and Inhibition
Many modern cancer therapies target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. Substituted anilines are a key structural feature of many EGFR inhibitors, such as Gefitinib.
Caption: EGFR signaling and inhibition by anilinoquinazoline-based drugs.
General Workflow for QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) models are essential tools in drug discovery for predicting the biological activity of compounds based on their chemical structure.
Caption: A typical workflow for developing a QSAR model.
Synthetic Workflow for Gefitinib
The synthesis of the EGFR inhibitor Gefitinib illustrates the practical application of substituted anilines as key building blocks in pharmaceutical manufacturing.[1][2][3][8][9]
Caption: A simplified synthetic workflow for the EGFR inhibitor Gefitinib.
Applications in Drug Development
Substituted anilines are a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[9][10] Their versatility stems from:
-
Modulation of Physicochemical Properties: The ability to tune properties like pKa, lipophilicity, and metabolic stability by varying the substituents on the aniline ring is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Key Pharmacophoric Interactions: The amino group can act as a hydrogen bond donor and/or acceptor, enabling strong interactions with biological targets such as the hinge region of kinases.
-
Synthetic Tractability: The rich chemistry of anilines allows for their straightforward incorporation into complex molecular architectures.
The anilinoquinazoline (B1252766) and anilinopyrimidine cores are prominent examples of aniline-based scaffolds in oncology, forming the basis for numerous tyrosine kinase inhibitors (TKIs) that have revolutionized cancer treatment.[1] The principles of electron-donating and -withdrawing effects are continuously applied in the rational design of new and more effective TKI candidates.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. global.oup.com [global.oup.com]
- 5. hammett substituent constants: Topics by Science.gov [science.gov]
- 6. Anilines: Acid-base properties [qorganica.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Process For The Preparation Of Gefitinib [quickcompany.in]
- 10. file.yzimgs.com [file.yzimgs.com]
3-Fluoro-4-morpholinoaniline: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-morpholinoaniline is a crucial heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural combination of a fluorinated aniline (B41778) and a morpholine (B109124) ring imparts desirable physicochemical and pharmacological properties to target molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, reactivity, and significant applications, with a focus on its role as a key intermediate in the synthesis of important pharmaceuticals.
Physicochemical and Spectroscopic Data
This compound, with the CAS number 93246-53-8, is an off-white to brown crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a comprehensive reference for laboratory use.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃FN₂O | [1][2] |
| Molecular Weight | 196.22 g/mol | [1][2] |
| Appearance | Off-white to brown crystalline powder | [1] |
| Melting Point | 121-123 °C | [1][3] |
| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 174.5 ± 27.9 °C | [1] |
| Purity (HPLC) | ≥98.0% | [1][3] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (400MHz, CDCl₃) | δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N) | [4] |
| ¹³C NMR (100MHz, CDCl₃) | δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz) | [4] |
| HRMS [M] | Calculated for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004 | [4] |
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves a two-step process starting from 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene. The general workflow involves a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of the nitro group.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Method 1: Iron-Mediated Reduction [5]
-
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine. 1,2-Difluoro-4-nitrobenzene is reacted with morpholine under neat conditions. The mixture is stirred, typically at an elevated temperature, to facilitate the nucleophilic aromatic substitution. After the reaction is complete, the product is isolated.
-
Step 2: Reduction of the Nitro Group. To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (22.7 mmol) in ethanol (B145695), add ammonium (B1175870) chloride (116.0 mmol) and reductive iron powder (79.5 mmol). The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered. The filtrate is concentrated, and the residue is cooled and filtered. The resulting filter cake is washed with water and dried to yield this compound as a brown powdery solid.
-
Yield: 92.6%[6]
-
Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C) [6]
-
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine. This step is similar to Method 1.
-
Step 2: Reduction of the Nitro Group. 4-(2-Fluoro-4-nitrophenyl)morpholine (0.19 mol) is dissolved in ethanol (1.2 L). 10% Pd/C paste (4 g) is added to the solution. The mixture is hydrogenated at standard temperature and pressure (STP) for 18 hours. The resulting mixture is filtered through Kieselguhr, and the filtrate is evaporated in vacuo to afford this compound as a colorless solid.
-
Yield: 100%[6]
-
Method 3: Catalytic Hydrogenation with Raney Nickel [6]
-
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine. This step is similar to Method 1.
-
Step 2: Reduction of the Nitro Group. 4-(2-Fluoro-4-nitrophenyl)morpholine (100 g) is dissolved in a mixture of methanol (B129727) (900 ml) and ethanolamine (B43304) (10 ml). Raney nickel (20 g) is added to the resulting solution. Hydrogenation is carried out under 5 kg/cm ² hydrogen pressure at room temperature. After the reaction is complete, the reaction mass is filtered and washed with methanol. The filtrate is then concentrated to yield the product.
Reactivity and Applications in Drug Discovery
The chemical structure of this compound, featuring a primary amine and a morpholine ring attached to a fluorinated benzene (B151609) ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1]
Caption: Reactivity and key applications of this compound.
Key Applications
-
Intermediate for Linezolid: this compound is a critical intermediate in the synthesis of Linezolid, an oxazolidinone-class antibiotic effective against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
-
Antimicrobial Agents: The primary amine of this compound can be readily derivatized to form sulfonamides and carbamates. These derivatives have demonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25.0 μg/mL.[3]
-
Biofilm Inhibitors: Reaction with aldehydes yields Schiff bases. One such Schiff base derivative exhibited superior biofilm inhibition with an IC₅₀ of 12.97 μM, compared to Linezolid's IC₅₀ of 15.93 μM.[3]
-
Anticancer Agents: Novel sulfonamide derivatives of this compound have been synthesized and evaluated for their anti-cancer properties.[7][8] For instance, compound NAM-5 showed significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC₅₀ values of 1.811 μM and 2.143 μM, respectively.[8] Another derivative, NAM-7, also displayed potent activity against the MCF-7 cell line (IC₅₀ of 1.883 μM).[8] These compounds were found to induce apoptosis-mediated cell death.[7][8]
-
Materials Science: This compound has also been utilized in the development of carbon nanodots. The incorporation of fluorinated 4-morpholinoaniline (B114313) can be used to tune the emission wavelength of these nanomaterials, which have applications in areas like white-light-emitting diodes (WLEDs).[3]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant applications in pharmaceutical and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse range of derivatives with potent biological activities. For drug development professionals, this compound represents a key starting material for the discovery of new antibiotics, anticancer agents, and other therapeutic molecules. The detailed data and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this compound in research and development.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. library.ncl.res.in [library.ncl.res.in]
- 8. researchgate.net [researchgate.net]
The Advent and Evolution of Fluorinated Anilines: A Technical Guide
An in-depth exploration of the discovery, synthesis, and historical significance of fluorinated anilines, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
Fluorinated anilines represent a cornerstone in modern organic chemistry, serving as indispensable building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms into the aniline (B41778) scaffold profoundly alters its physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby offering a powerful tool for molecular design. This technical guide provides a comprehensive overview of the discovery and history of fluorinated anilines, details key synthetic methodologies with experimental protocols, and presents a comparative analysis of their properties.
Historical Perspective and Discovery
The journey into the world of fluorinated anilines is intrinsically linked to the broader history of organofluorine chemistry. While aniline itself was first isolated in 1826, the introduction of fluorine into aromatic rings posed a significant synthetic challenge for early chemists.
A pivotal breakthrough came in 1927 with the work of German chemists Günther Balz and Günther Schiemann. They developed a method to convert aromatic primary amines into aryl fluorides via the thermal decomposition of diazonium tetrafluoroborate (B81430) salts. This reaction, now famously known as the Balz-Schiemann reaction, provided the first reliable and relatively safe route to introduce fluorine into an aromatic ring and subsequently opened the door for the synthesis of fluorinated anilines.[1][2]
The Pioneers Behind the Balz-Schiemann Reaction:
-
Günther Schiemann (1899-1967): A German chemist who, after receiving his doctorate in 1925, worked at the Technical University of Hannover. It was here that he, along with Günther Balz, made the seminal discovery that bears their names.[3][4]
-
Günther Balz: A contemporary of Schiemann at the Technical University of Hannover who co-discovered the Balz-Schiemann reaction.
Prior to their work, direct fluorination of aromatic compounds was often explosive and uncontrollable. The Balz-Schiemann reaction offered a more controlled, two-step process that became the classical method for synthesizing aryl fluorides for many decades.
Key Synthetic Methodologies
Several synthetic strategies have been developed and refined over the years for the preparation of fluorinated anilines. The choice of method often depends on the desired isomer, the availability of starting materials, and the scale of the synthesis.
The Balz-Schiemann Reaction
This classical method remains a widely used approach for the synthesis of fluoroaromatics, including fluorinated anilines. The reaction proceeds in two main stages:
-
Diazotization: The starting aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
-
Fluorination: The diazonium salt is then treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is often insoluble and can be isolated. Thermal decomposition of this salt yields the desired aryl fluoride (B91410), nitrogen gas, and boron trifluoride.
Experimental Protocol: Synthesis of 4-Fluoroaniline via the Balz-Schiemann Reaction
-
Diazotization: In a suitable reaction vessel, dissolve 4-aminobenzoic acid (as a surrogate for aniline for safety and ease of handling in some procedures) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Formation of Tetrafluoroborate Salt: To the cold diazonium salt solution, add a solution of fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Isolation and Decomposition: Filter the precipitated salt, wash it with cold water, and dry it under vacuum. The dry salt is then gently heated (typically in an inert solvent) until the evolution of nitrogen gas ceases.
-
Purification: The resulting crude fluoroaniline is purified by distillation or chromatography to yield the final product.
The Halex (Halogen Exchange) Process
The Halex process is a nucleophilic aromatic substitution reaction where a halogen atom (typically chlorine or bromine) on an activated aromatic ring is replaced by a fluoride ion.[5] For the synthesis of fluorinated anilines, this method usually involves a two-step sequence:
-
Fluorination of a Nitroaromatic: A chloronitrobenzene is heated with a source of fluoride ions, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The electron-withdrawing nitro group activates the ring towards nucleophilic attack by the fluoride ion.
-
Reduction of the Nitro Group: The resulting fluoronitrobenzene is then reduced to the corresponding fluoroaniline. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with reducing metals like iron or tin in an acidic medium.[6]
Experimental Protocol: Synthesis of 2-Fluoroaniline from 2-Chloronitrobenzene
-
Fluorination: In a flask equipped with a reflux condenser, combine 2-chloronitrobenzene, anhydrous potassium fluoride, and a high-boiling polar aprotic solvent such as sulfolane. Heat the mixture to a high temperature (e.g., 200-240 °C) for several hours. Monitor the reaction progress by gas chromatography (GC).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed to yield crude 2-fluoronitrobenzene.
-
Reduction: The crude 2-fluoronitrobenzene is dissolved in a suitable solvent like ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or a similar hydrogenation setup until the uptake of hydrogen ceases.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated to give 2-fluoroaniline, which can be further purified by distillation.
Nitration of Fluorobenzene followed by Reduction
This method provides a straightforward route to certain fluoroaniline isomers, particularly the ortho and para isomers.
-
Nitration: Fluorobenzene is treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The fluorine atom is an ortho-, para-director, leading to a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene.
-
Isomer Separation: The resulting isomers are separated, usually by distillation or chromatography.
-
Reduction: Each isomer is then reduced to the corresponding fluoroaniline using standard reduction methods as described in the Halex process.
Comparative Data of Monofluoroaniline Isomers
The position of the fluorine atom on the aniline ring significantly influences the physical and chemical properties of the molecule. The following tables summarize key quantitative data for the ortho-, meta-, and para-fluoroaniline isomers.
Table 1: Physical Properties of Monofluoroaniline Isomers
| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| CAS Number | 348-54-9[7] | 372-19-0 | 371-40-4[8] |
| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₆FN |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol | 111.12 g/mol |
| Melting Point (°C) | -29 | -1.9 | -1.9[8] |
| Boiling Point (°C) | 182-183 | 186 | 188[8] |
| pKa | 3.20 | 3.50 | 4.65 |
Table 2: Spectroscopic Data of Monofluoroaniline Isomers
| Spectroscopic Data | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| ¹H NMR (CDCl₃, δ ppm) | 6.7-7.1 (m, 4H, Ar-H), 3.7 (br s, 2H, -NH₂) | 6.3-7.1 (m, 4H, Ar-H), 3.7 (br s, 2H, -NH₂)[9] | 6.6-6.9 (m, 4H, Ar-H), 3.6 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 115.1 (d), 118.9 (d), 124.5 (d), 128.0 (d), 134.9 (d), 151.3 (d)[10] | 103.2 (d), 106.8 (d), 115.4 (d), 130.4 (d), 148.1 (d), 164.1 (d) | 115.7 (d), 116.1 (d), 142.6 (d), 156.4 (d) |
| ¹⁹F NMR (CDCl₃, δ ppm) | -136.2 | -113.6 | -123.5 |
| IR (cm⁻¹) | ~3400, 3300 (N-H str), ~1620 (N-H bend), ~1250 (C-F str)[9] | ~3400, 3300 (N-H str), ~1620 (N-H bend), ~1280 (C-F str)[11] | ~3400, 3300 (N-H str), ~1615 (N-H bend), ~1220 (C-F str)[12][13][14] |
| Mass Spectrum (m/z) | 111 (M+), 84, 83[15][16] | 111 (M+), 84, 63[17][18] | 111 (M+), 84, 83[19][20][21][22] |
Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used. 'd' indicates a doublet due to C-F coupling in ¹³C NMR.
Table 3: Comparative Yields of Synthesis Methods
| Fluoroaniline Isomer | Balz-Schiemann Reaction Yield (%) | Halex Process Yield (%) | Nitration/Reduction Yield (%) |
| 2-Fluoroaniline | 50-70 | 60-80 (overall) | High (isomer separation dependent) |
| 3-Fluoroaniline | 60-85 | Not directly applicable | Not a major product |
| 4-Fluoroaniline | 70-90[23] | 80-95 (overall)[23] | High (isomer separation dependent) |
Note: Yields are representative and can vary significantly based on reaction conditions and scale.
Logical Relationships of Synthetic Routes
The choice of synthetic pathway to a particular fluorinated aniline is a strategic decision based on several factors. The following diagram illustrates the logical connections between the starting materials and the target isomers via the primary synthetic routes.
Conclusion
The discovery of the Balz-Schiemann reaction was a watershed moment in organofluorine chemistry, paving the way for the synthesis and exploration of fluorinated anilines. Since then, the synthetic chemist's toolbox has expanded to include other powerful methods like the Halex process and nitration/reduction strategies. The unique properties imparted by the fluorine atom have established fluorinated anilines as critical components in the development of new drugs and materials. A thorough understanding of their history, synthesis, and properties, as detailed in this guide, is essential for any scientist working in these innovative fields.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Günther Schiemann – Wikipedia [de.wikipedia.org]
- 4. Günther Schiemann - Wikidata [wikidata.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 9. 2-Fluoroaniline(348-54-9) IR Spectrum [chemicalbook.com]
- 10. 2-Fluoro-5-methylaniline [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Fluoroaniline(371-40-4) IR Spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzenamine, 2-fluoro- [webbook.nist.gov]
- 17. Benzenamine, 3-fluoro- [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. 4-Fluoroaniline(371-40-4) MS spectrum [chemicalbook.com]
- 20. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. p-Fluoroaniline [webbook.nist.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
basicity and pKa of 3-Fluoro-4-morpholinoaniline compared to aniline
An in-depth guide to the comparative basicity and pKa of 3-Fluoro-4-morpholinoaniline and aniline (B41778) for researchers, scientists, and drug development professionals. This document outlines the electronic effects of fluoro and morpholino substituents on the basicity of the aniline core, supported by quantitative pKa data and a detailed experimental protocol for pKa determination.
Introduction
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry. The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid, is a critical parameter that influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets. This guide provides a detailed analysis of how the substitution of a fluorine atom and a morpholino group onto the aniline ring, as in this compound, modulates its basicity in comparison to the parent aniline molecule.
Quantitative Data on Basicity
The basicity of an aniline is inversely related to the pKa of its conjugate acid; a higher pKa indicates a stronger base. The table below summarizes the experimental and predicted pKa values for aniline and its relevant derivatives.
| Compound | Structure | pKa of Conjugate Acid |
| Aniline | 4.6[1][2][3] | |
| 3-Fluoroaniline (B1664137) | 3.5[4] | |
| 4-Morpholinoaniline (B114313) | 6.72 (Predicted)[5][6] | |
| This compound | Not Experimentally Determined (Predicted to be between 4.6 and 6.72) |
Analysis of Substituent Electronic Effects
The basicity of a substituted aniline is determined by the interplay of inductive and resonance effects of the substituents, which alter the electron density on the exocyclic amino group.
Aniline: The Benchmark
In aniline, the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene (B151609) ring through resonance.[1] This delocalization reduces the availability of the lone pair for protonation, making aniline a much weaker base than aliphatic amines like cyclohexylamine (B46788) (pKa ≈ 10.66).[7][8]
The Effect of a Fluoro Substituent
Fluorine is a highly electronegative atom, and as a substituent on the benzene ring, it exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bonds. This effect is distance-dependent and deactivates the ring, reducing the electron density on the aniline nitrogen and thus decreasing its basicity.[9]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the benzene ring's π-system. This effect donates electron density to the ring, particularly at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect. In 3-fluoroaniline, the fluorine is meta to the amino group. At the meta position, the resonance effect is minimal, and the strong electron-withdrawing inductive effect dominates, leading to a significant decrease in basicity (pKa = 3.5) compared to aniline (pKa = 4.6).[4]
The Effect of a Morpholino Substituent
The morpholino group also exhibits both inductive and resonance effects:
-
Inductive Effect (-I): The oxygen atom within the morpholine (B109124) ring is electronegative and exerts an electron-withdrawing inductive effect.
-
Resonance Effect (+R): The nitrogen atom of the morpholino group, being directly attached to the benzene ring, has a lone pair of electrons that can be donated into the ring's π-system. This is a strong electron-donating effect that increases the electron density of the ring, especially at the ortho and para positions.
In 4-morpholinoaniline, the morpholino group is para to the amino group. The strong +R effect of the morpholino nitrogen significantly increases the electron density on the exocyclic amino nitrogen, making it more available for protonation. This effect overrides the weaker -I effect of the morpholino oxygen, resulting in a substantial increase in basicity. The predicted pKa of 6.72 for 4-morpholinoaniline is significantly higher than that of aniline, indicating it is a stronger base.[5][6]
Basicity of this compound: A Combined Effect
In this compound, the aniline ring is substituted with both an electron-withdrawing group (fluoro at position 3) and an electron-donating group (morpholino at position 4).
-
The morpholino group at the para position acts as a strong activating group through its +R effect, pushing electron density into the ring and towards the amino group, thereby increasing its basicity.
-
The fluoro group at the meta position acts as a deactivating group primarily through its strong -I effect, withdrawing electron density from the ring and thus decreasing the basicity of the amino group.
The final basicity of this compound is a result of the balance between these two opposing effects. Given that the +R effect of a para-amino or substituted amino group is generally very strong, it is expected to have a more pronounced influence than the -I effect of a meta-halogen. Therefore, this compound is predicted to be more basic than aniline (pKa > 4.6) and certainly more basic than 3-fluoroaniline (pKa > 3.5). However, the electron-withdrawing effect of the fluorine atom will counteract some of the electron-donating effect of the morpholino group, making this compound less basic than 4-morpholinoaniline (pKa < 6.72).
Experimental Protocol for pKa Determination
Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[10][11][12]
Materials and Equipment
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a burette
-
Stir plate and stir bar
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
The amine compound of interest
-
Deionized water (degassed to remove CO₂)
-
Suitable solvent if the compound is not water-soluble (e.g., a water/ethanol mixture)
Methodology
-
Sample Preparation: Accurately weigh a precise amount of the amine and dissolve it in a known volume of deionized water or the chosen solvent system to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the amine solution in a beaker with a stir bar and immerse the calibrated pH electrode. Begin stirring at a constant rate.
-
Titration: Add the standardized HCl solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve. For a more accurate determination, the first derivative of the titration curve can be plotted, where the peak of the derivative curve indicates the equivalence point.
Visualization of Electronic Effects on Basicity
The following diagram illustrates the logical relationship between the substituents and their influence on the basicity of the aniline core.
Caption: Substituent effects on aniline basicity.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. pKa of Aniline [vcalc.com]
- 4. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 6. 4-Morpholinoaniline price,buy 4-Morpholinoaniline - chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Linezolid via 3-Fluoro-4-morpholinoaniline Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the antibiotic Linezolid, commencing from the key intermediate 3-Fluoro-4-morpholinoaniline. The protocols detailed herein are based on established synthetic routes, offering a step-by-step methodology suitable for laboratory-scale preparation. This guide is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the efficient and reproducible synthesis of Linezolid. The described pathway involves the reaction of this compound with (R)-epichlorohydrin, followed by cyclization to form the core oxazolidinone ring, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes it a critical therapeutic agent in treating serious infections. A common and efficient synthetic approach to Linezolid utilizes this compound as a key starting material. This application note outlines a detailed protocol for this synthesis, providing quantitative data and a visual workflow to facilitate its implementation in a research and development setting.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| (R)-epichlorohydrin | ![]() |
| Linezolid | ![]() |
Experimental Workflow
Caption: Synthetic workflow for Linezolid from this compound.
Quantitative Data Summary
The following tables summarize the typical reactants, conditions, and expected yields for each step of the Linezolid synthesis.
Table 1: Synthesis of N-(3-Chloro-2-(R)-hydroxypropyl)-3-fluoro-4-morpholinylaniline
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1.0 | Methanol | 60-65 | 16 | ~95 |
| (R)-epichlorohydrin | 1.0 |
Table 2: Synthesis of (5R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinylphenyl)-2-oxazolidinone
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-(3-Chloro-2-(R)-hydroxypropyl)-3-fluoro-4-morpholinylaniline | 1.0 | Dichloromethane | Room Temperature | 20 | 77[1] |
| Carbonyl diimidazole | 1.0 |
Table 3: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)phthalimide
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (5R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinylphenyl)-2-oxazolidinone | 1.0 | DMF | Reflux | 5 | 62[1] |
| Potassium phthalimide | 1.1 |
Table 4: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)phthalimide | 1.0 | Methanol | Reflux | 1 | 90[1] |
| Hydrazine hydrate | 4.4 |
Table 5: Synthesis of Linezolid
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine | 1.0 | Ethyl acetate | Room Temperature | 1 | ~85-90 |
| Acetic anhydride | 2.5 |
Detailed Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates, with visualization under UV light.
Protocol 1: Synthesis of N-(3-Chloro-2-(R)-hydroxypropyl)-3-fluoro-4-morpholinylaniline
-
To a stirred solution of (R)-epichlorohydrin (0.46 g, 0.005 mol) in methanol (10 mL), add this compound (1.08 g, 0.005 mol).[1]
-
Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product as a thick liquid. This crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of (5R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinylphenyl)-2-oxazolidinone
-
Dissolve the crude N-(3-Chloro-2-(R)-hydroxypropyl)-3-fluoro-4-morpholinylaniline (5.7 g, 0.019 mol) in dichloromethane (60 mL).[1]
-
To this solution, add carbonyl diimidazole (3.2 g, 0.019 mol) in one portion.[1]
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, wash the solution with water (60 mL).
-
Separate the organic layer and concentrate it under reduced pressure to afford the product. The expected yield is approximately 77%.[1]
Protocol 3: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)phthalimide
-
In a round-bottom flask, dissolve (5R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinylphenyl)-2-oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (DMF, 40 mL).[1]
-
Add potassium phthalimide (4.0 g, 0.021 mol) to the solution.[1]
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Cool the reaction mixture to room temperature and dilute with water (200 mL).
-
A solid will precipitate. Filter the solid, wash with water, and dry to obtain the desired product. The expected yield is approximately 62%.[1]
Protocol 4: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine
-
To a solution of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)phthalimide (4.0 g, 0.009 mol) in methanol (25 mL), add hydrazine hydrate (2.0 g, 0.04 mol).[1]
-
Heat the reaction mixture to reflux and stir for 1 hour.[1]
-
Cool the reaction to ambient temperature and dilute with water (50 mL).
-
Extract the product with dichloromethane (2 x 30 mL).
-
Combine the organic extracts, wash with water (30 mL), and concentrate under reduced pressure to yield the amine product. The expected yield is approximately 90%.[1]
Protocol 5: Synthesis of Linezolid
-
Dissolve (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine (2.5 g, 0.008 mol) in ethyl acetate (20 mL).
-
To the stirred solution at room temperature, add acetic anhydride (0.020 mol) dropwise.[1]
-
Continue stirring the reaction mixture for 1 hour at ambient temperature.
-
Cool the reaction mixture to 0-5 °C to induce crystallization.
-
Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to obtain Linezolid.
Purification of Linezolid
The crude Linezolid can be purified by recrystallization from a suitable solvent such as ethyl acetate or isopropanol (B130326) to achieve high purity.
-
Dissolve the crude Linezolid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Conclusion
The synthetic route to Linezolid starting from this compound is a well-established and efficient method. The protocols provided in this document offer a detailed guide for the synthesis, with clear instructions and expected outcomes for each step. By following these procedures, researchers can reliably produce Linezolid for further study and development. Careful control of reaction conditions and purification techniques are crucial for obtaining a high-purity final product.
References
Application Notes and Protocols: The Role of 3-Chloro-4-fluoroaniline in the Synthesis of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475) (Iressa®) is a targeted cancer therapeutic classified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily utilized in the treatment of non-small cell lung cancer (NSCLC) for patients harboring specific EGFR mutations. The chemical structure of gefitinib is 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. A critical step in the synthesis of this complex molecule is the condensation of a quinazoline (B50416) core with a substituted aniline. This document provides detailed application notes and protocols focusing on the use of 3-chloro-4-fluoroaniline (B193440) , a key reagent in the final step of several gefitinib synthesis pathways. While the initial query mentioned 3-fluoro-4-morpholinoaniline, extensive review of synthetic routes indicates that 3-chloro-4-fluoroaniline is the correct and widely used intermediate for this purpose.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Synthetic Pathways Utilizing 3-Chloro-4-fluoroaniline
Several synthetic routes for gefitinib have been developed, with many culminating in the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline (B184009) intermediate and 3-chloro-4-fluoroaniline. Below are summaries of prominent pathways.
Pathway 1: The Original AstraZeneca Synthesis
The initial synthesis developed by AstraZeneca involves a multi-step process starting from 6,7-dimethoxyquinazolin-4(3H)-one.[1][2]
Caption: Original AstraZeneca synthesis workflow for Gefitinib.
This route, while effective, has disadvantages such as the use of protecting groups and the generation of isomeric impurities during demethylation, necessitating chromatographic purification.[3]
Pathway 2: Synthesis from Isovanillin
An alternative and often improved route commences with isovanillin. This pathway avoids some of the complexities of the original method.
Caption: Gefitinib synthesis workflow starting from Isovanillin.
Pathway 3: Synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline (B120542)
A more recent and shorter synthesis utilizes 2,4-dichloro-6,7-dimethoxyquinazoline as the starting material.[2] This approach offers a higher overall yield in fewer steps.
Quantitative Data Summary
The yield of the final condensation step and the overall yield of gefitinib can vary significantly depending on the chosen synthetic route and reaction conditions.
| Synthetic Pathway | Key Intermediate for Condensation | Reported Yield (Final Step) | Reported Overall Yield | Reference(s) |
| Original AstraZeneca Route | 6-acetoxy-4-chloro-7-methoxyquinazoline | High (not specified) | ~10% | [4] |
| From Methyl 3-hydroxy-4-methoxybenzoate | 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | High (not specified) | ~36% | [4] |
| From 6,7-dimethoxy-3H-quinazolin-4-one | 4-chloro-6,7-dimethoxyquinazoline (B18312) | 98% (for two steps) | 21% | [4] |
| From 2,4-dichloro-6,7-dimethoxyquinazoline | 2-chloro-4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | 65% | 14% | [2] |
Experimental Protocols
Protocol 1: Condensation of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline with 3-Chloro-4-fluoroaniline
This protocol details the final step in a synthesis pathway where the morpholino side chain is introduced before the condensation with 3-chloro-4-fluoroaniline.[3][5]
Materials:
-
6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline
-
3-Chloro-4-fluoroaniline
-
Hydrochloric acid
Procedure:
-
To a suitable reaction vessel, add methanol (6 volumes) and 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (1 equivalent).
-
Stir the mixture for 15 minutes at 25-30°C.
-
Prepare a solution of 3-chloro-4-fluoroaniline (1.065 equivalents) in methanol (2 volumes).
-
Add the 3-chloro-4-fluoroaniline solution to the reaction mixture.
-
Heat the reaction mass to reflux and maintain for 6 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mass to 15-20°C.
-
Slowly add hydrochloric acid (0.2 volumes) dropwise.
-
Further, cool the mixture to 5-10°C and stir for 30 minutes.
-
Filter the precipitated solid and wash with chilled methanol (0.75 volumes).
-
For further purification, dissolve the solid in a mixture of toluene (30 volumes) and methanol (5 volumes).
-
Concentrate the solution to half its original volume and cool to 5-10°C to induce crystallization.
-
Filter the purified gefitinib, wash with chilled methanol, and dry under vacuum.
Protocol 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol describes the condensation of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline, a key intermediate in a four-step synthesis of gefitinib.[4]
Materials:
-
4-chloro-6,7-dimethoxyquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol
Procedure:
-
In a reaction flask, suspend 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.
-
Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the suspension.
-
Stir the mixture at room temperature for 1 hour.
-
The resulting precipitate is filtered.
-
Wash the filtered solid with isopropanol.
-
Dry the product in an oven at 60°C for 24 hours to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. The reported yield for this two-step process (chlorination and substitution) is 98%, with a purity of 99.4% by HPLC.[4]
Conclusion
The condensation reaction between a 4-chloroquinazoline derivative and 3-chloro-4-fluoroaniline is a pivotal and recurring step in the synthesis of gefitinib. The choice of the overall synthetic pathway depends on factors such as the availability and cost of starting materials, desired overall yield, and the scalability of the process for industrial production. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the synthesis and development of gefitinib and related compounds. Careful optimization of reaction conditions for the final condensation step is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.
References
Application Notes and Protocols for the Use of 3-Fluoro-4-morpholinoaniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-morpholinoaniline is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure, featuring a fluorinated aniline (B41778) linked to a morpholine (B109124) ring, provides a valuable scaffold for synthesizing compounds that can modulate the activity of various kinases. The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for drug development. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound as a starting material, with a focus on novel sulfonamide derivatives exhibiting anti-cancer activity.
The PI3K/Akt/mTOR and DNA-PK signaling pathways are critical regulators of cell growth, proliferation, survival, and DNA repair.[1][2][3] Dysregulation of these pathways is a common feature in many cancers, making them prime targets for therapeutic intervention.[3][4] Several kinase inhibitors incorporating a morpholine moiety have been developed to target these pathways, including GDC-0941 (Pictilisib), a potent pan-PI3K inhibitor, and others that target mTOR and DNA-PK.[5][6][7] While not all of these established inhibitors are directly synthesized from this compound, the synthesis of novel derivatives from this precursor has shown significant promise in targeting cancer cells.
This application note will detail the synthesis of novel this compound-based sulfonamide derivatives and present their biological activity against breast cancer cell lines.
Signaling Pathways of Interest
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[1][3][8] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt.[3] Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.[1][8] Aberrant activation of this pathway is a frequent event in cancer, leading to uncontrolled cell growth and resistance to apoptosis.[4]
DNA-PK Signaling Pathway
The DNA-dependent protein kinase (DNA-PK) is a key player in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[2] DNA-PK is a complex composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[9] Upon DNA damage, the Ku heterodimer binds to the broken DNA ends and recruits DNA-PKcs, which then phosphorylates various downstream targets to facilitate DNA repair.[2][10] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel this compound derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
Application of 3-Fluoro-4-morpholinoaniline in Antimicrobial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-morpholinoaniline is a key chemical intermediate, recognized primarily for its role in the synthesis of the oxazolidinone antibiotic, linezolid.[1] Beyond this established application, the unique structural features of this compound, including a fluorinated aniline (B41778) and a morpholine (B109124) ring, make it a versatile scaffold for the development of novel antimicrobial agents.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of new antimicrobial drugs, with a focus on the synthesis of its derivatives and their subsequent antimicrobial evaluation.
Introduction: The Potential of this compound Derivatives
The core structure of this compound can be readily modified to generate a diverse library of compounds with potential antimicrobial properties. The primary amine group is a key handle for derivatization, allowing for the formation of amides, sulfonamides, carbamates, and Schiff bases.[2][3] The fluorine atom enhances the pharmacological profile of these derivatives, often improving metabolic stability and binding affinity to biological targets.[1]
Several classes of derivatives have shown promising activity against a range of bacterial and fungal pathogens:
-
Sulfonamides and Carbamates: These derivatives have demonstrated good to potent antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the range of 6.25–25.0 µg/mL against various bacterial and fungal strains.[2][3]
-
Schiff Bases: Schiff base derivatives of this compound have shown significant biofilm inhibition, in some cases superior to linezolid.[2]
-
Tetrazole Amides: Novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
The primary mechanism of action for some of these derivatives is believed to be the inhibition of essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase.[3]
Synthesis Protocols
Synthesis of this compound (Precursor)
The synthesis of the precursor, this compound, is a critical first step. A common route involves a nucleophilic aromatic substitution followed by a nitro group reduction.[3]
Protocol 2.1.1: Two-Step Synthesis from 1,2-Difluoro-4-nitrobenzene
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028)
-
In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene and morpholine. The reaction can be performed under neat conditions or in a solvent like acetonitrile.[3][5]
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, 4-(2-fluoro-4-nitrophenyl)morpholine, through appropriate workup and purification procedures (e.g., extraction, crystallization).
Step 2: Reduction to this compound
-
Dissolve the 4-(2-fluoro-4-nitrophenyl)morpholine intermediate in a suitable solvent system, such as a mixture of methanol (B129727) and water or ethanol.[3][5]
-
Add a reducing agent. A common and effective method is the use of iron powder in the presence of an activating agent like ammonium (B1175870) chloride (Fe/NH4Cl).[3]
-
Heat the mixture at a controlled temperature (e.g., 70°C) and monitor the reaction by TLC.[5]
-
After the reaction is complete, filter the mixture to remove the iron catalyst.
-
Concentrate the filtrate and purify the resulting this compound, typically by recrystallization, to yield a solid product.[3]
Synthesis of the this compound precursor.
Synthesis of Sulfonamide Derivatives
Protocol 2.2.1: General Procedure for Sulfonamide Synthesis
-
Dissolve this compound in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), in a reaction flask.
-
Add a base, for example, triethylamine (B128534) or pyridine, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of the desired substituted aryl sulfonyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to stir vigorously at room temperature for a set period (e.g., 3.5 hours), monitoring its completion by TLC.[3]
-
Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts.
-
Isolate the crude product by filtration or extraction.
-
Purify the final sulfonamide derivative by recrystallization from an appropriate solvent system (e.g., methanol/water).[3]
Workflow for the synthesis of sulfonamide derivatives.
Antimicrobial Activity Evaluation Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 3.1.1: Broth Microdilution Assay
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend isolated colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow for the broth microdilution MIC assay.
DNA Gyrase Inhibition Assay
This assay helps to determine if the antimicrobial mechanism of action involves the inhibition of bacterial DNA gyrase.
Protocol 3.2.1: DNA Supercoiling Inhibition Assay
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
Test compounds
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the positive control.
Data Presentation: Antimicrobial Activity of Derivatives
The following tables summarize the reported antimicrobial activity of various this compound derivatives.
Table 1: Antibacterial Activity of Sulfonamide and Carbamate Derivatives [3]
| Compound | Target Organism | MIC (µg/mL) |
| Sulfonamide 9d | S. aureus | 12.5 |
| B. subtilis | 6.25 | |
| E. coli | 12.5 | |
| P. aeruginosa | 25.0 | |
| Sulfonamide 9e | S. aureus | 25.0 |
| B. subtilis | 12.5 | |
| E. coli | 25.0 | |
| P. aeruginosa | 50.0 | |
| Carbamate 11a | S. aureus | >100 |
| B. subtilis | >100 | |
| E. coli | >100 | |
| P. aeruginosa | >100 |
Table 2: Antifungal Activity of Sulfonamide and Carbamate Derivatives [3]
| Compound | Target Organism | MIC (µg/mL) |
| Sulfonamide 9a | C. albicans | 12.5 |
| A. niger | 25.0 | |
| Sulfonamide 9b | C. albicans | 12.5 |
| A. niger | 25.0 | |
| Sulfonamide 9d | C. albicans | 6.25 |
| A. niger | 12.5 | |
| Carbamate 11a | C. albicans | 6.25 |
| A. niger | 12.5 |
Table 3: Antibacterial Activity of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amide Derivatives [4]
| Compound | Target Organism | MIC (µg/mL) |
| 8d | Enterobacter aerogenes | 114 ± 0.48 |
| 8i | Bacillus subtilis | 89 ± 0.67 |
| 8j | Staphylococcus aureus | 93 ± 0.54 |
| 8l | Bacillus subtilis | 75 ± 0.81 |
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a promising and versatile scaffold for the development of novel antimicrobial agents. Its derivatives, including sulfonamides, carbamates, and tetrazoles, have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. The detailed protocols provided in this document offer a framework for the synthesis and evaluation of new antimicrobial candidates based on this valuable chemical entity. Further research into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is warranted to advance the development of new therapies to combat infectious diseases.
References
- 1. Agar sublimation test for the in vitro determination of the antifungal activity of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mediresonline.org [mediresonline.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Fluoro-4-morpholinoaniline in the Synthesis of Schiff Base Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Schiff base complexes derived from 3-fluoro-4-morpholinoaniline. This precursor is a valuable building block in medicinal chemistry, primarily due to the combined presence of a reactive primary amine, a fluoro group, and a morpholine (B109124) moiety, which can impart desirable pharmacological properties to the resulting Schiff bases and their metal complexes.
Introduction
This compound is a key intermediate in the synthesis of various bioactive molecules. Its accessible primary amine readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (imines).[1] These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes.[2] The resulting Schiff base complexes have garnered significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[3][4] The fluorine atom and the morpholine ring in the parent aniline (B41778) molecule often contribute to enhanced lipophilicity and improved pharmacokinetic profiles of the final compounds.[5]
Synthesis of Schiff Base Ligands
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a suitable aldehyde or ketone.[6] The general reaction scheme is presented below.
Caption: General workflow for the synthesis of Schiff base ligands.
Experimental Protocol: Synthesis of a Representative Schiff Base Ligand
This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde (B1680747).
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Beakers, funnels, and other standard laboratory glassware
-
Filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add salicylaldehyde (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed with constant stirring for 2-4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid (the Schiff base ligand) is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
The product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.
-
The purified product is dried in a desiccator.
-
The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[7]
Synthesis of Schiff Base Metal Complexes
Schiff base ligands, with their electron-donating imine nitrogen, readily form stable complexes with a variety of transition metal ions.[2] The synthesis is generally carried out by reacting the Schiff base ligand with a metal salt in an appropriate solvent.
Caption: General workflow for the synthesis of Schiff base metal complexes.
Experimental Protocol: Synthesis of a Representative Metal Complex
This protocol describes the synthesis of a Cu(II) complex of a Schiff base derived from this compound.
Materials:
-
Synthesized Schiff base ligand
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol or Methanol
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the Schiff base ligand (2.0 mmol) in ethanol (30 mL) in a round-bottom flask, gently warming if necessary.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in ethanol (15 mL).
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
The resulting mixture is refluxed for 3-5 hours. The formation of a colored precipitate indicates the formation of the complex.[2]
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The precipitated metal complex is collected by filtration.
-
The product is washed with ethanol to remove any unreacted starting materials.
-
The complex is then dried in a desiccator over anhydrous calcium chloride.
-
Characterization of the complex can be performed using FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.[2]
Applications and Biological Activities
Schiff base complexes derived from this compound have shown promising potential in drug development due to their diverse biological activities.
Antimicrobial Activity
These complexes have been reported to exhibit significant antibacterial and antifungal activities.[3] The chelation of the metal ion to the Schiff base ligand often enhances its antimicrobial properties. The mode of action is thought to involve the disruption of the microbial cell membrane or the inhibition of essential enzymes.
Table 1: Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Linezolid-like Schiff base | Biofilm Inhibition | IC₅₀: 12.97 µM | [8] |
| This compound sulfonamide/carbamate derivatives | Antimicrobial | 6.25-25.0 | [9] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This protocol provides a general guideline for assessing the antimicrobial activity of the synthesized complexes.[10]
Materials:
-
Synthesized Schiff base complexes
-
Bacterial and/or fungal strains
-
Nutrient agar (B569324)/broth or Sabouraud dextrose agar/broth
-
Sterile petri dishes
-
Sterile filter paper discs
-
Standard antibiotic discs (positive control)
-
Solvent (e.g., DMSO) (negative control)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare microbial inoculums of the test organisms and adjust the turbidity to a McFarland standard.
-
Spread the microbial inoculum evenly onto the surface of the agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds and place them on the inoculated agar surface.
-
Place standard antibiotic discs and a solvent-impregnated disc as positive and negative controls, respectively.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
Several studies have highlighted the potential of morpholine-derived Schiff base complexes as anticancer agents.[4][11] The mechanism of action may involve intercalation with DNA, inhibition of topoisomerase enzymes, or induction of apoptosis.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Morpholine derived Schiff base complexes | MCF-7 (Breast Cancer) | Moderate cytotoxicity | [11] |
| Uranyl Schiff base complexes | Ovcar-3 (Ovarian), M-14 (Melanoma) | Better than free ligand | [12] |
| Benzimidazole Schiff base Mn(II) complex | HCT 116 (Colorectal) | 0.7 µg/mL | [13] |
| Benzimidazole Schiff base Mn(II) complex | HepG₂ (Hepatocellular) | 1.1 µg/mL | [13] |
| Benzimidazole Schiff base Mn(II) complex | MCF-7 (Breast) | 6.7 µg/mL | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the anticancer activity of the synthesized complexes.[7]
Materials:
-
Synthesized Schiff base complexes
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the synthesized complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Characterization Data
The synthesized Schiff base ligands and their metal complexes should be thoroughly characterized to confirm their structure and purity.
Table 3: Physicochemical and Spectroscopic Data of a Representative Schiff Base and its Complex
| Compound | Molecular Formula | M.P. (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) |
| Schiff Base Ligand | C₁₇H₁₇FN₂O₂ | - | ~1620 | Imine proton (~8.5-9.0) |
| Cu(II) Complex | [Cu(L)₂] | >300 | ~1600 (shift upon complexation) | Broadened signals |
Note: The exact values will vary depending on the specific aldehyde and metal used.
Conclusion
This compound serves as a versatile platform for the synthesis of novel Schiff base ligands and their metal complexes. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the synthesis and therapeutic potential of this class of compounds. The promising antimicrobial and anticancer activities warrant further investigation and optimization for the development of new drug candidates.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. FCKeditor - Resources Browser [straval.com]
- 10. biotech-asia.org [biotech-asia.org]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions involving substituted anilines: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. These reactions are fundamental tools in modern organic synthesis, particularly for the construction of carbon-nitrogen and carbon-carbon bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds by coupling amines with aryl halides or pseudohalides.[1][2] This reaction has become a cornerstone for the synthesis of arylamines, which are key structural motifs in numerous pharmaceutical compounds.[1] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.[2]
Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the aniline (B41778), and finally, reductive elimination to yield the desired N-aryl aniline and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Substrate Scope
The following table summarizes the yields for the Buchwald-Hartwig amination of various substituted anilines with different aryl halides, demonstrating the versatility of modern catalyst systems.
| Entry | Aniline | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-Chlorotoluene | Pd₂(dba)₃ (0.25) | RuPhos (0.5) | KOtBu | THF | RT | 1 | 98[2] |
| 2 | 4-Methoxyaniline | 4-Chlorotoluene | Pd₂(dba)₃ (0.25) | RuPhos (0.5) | KOtBu | THF | RT | 1 | 99[2] |
| 3 | 4-Cyanoaniline | 4-Chlorotoluene | Pd₂(dba)₃ (0.25) | RuPhos (0.5) | KOtBu | THF | RT | 1 | 96[2] |
| 4 | 2-Methylaniline | 4-Chlorotoluene | Pd₂(dba)₃ (0.25) | RuPhos (0.5) | KOtBu | THF | RT | 1 | 97[2] |
| 5 | Aniline | 2-Bromotoluene | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 18 | 95 |
| 6 | 4-Nitroaniline | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Toluene | 100 | 24 | 92 |
| 7 | 2,6-Diisopropylaniline | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu | Toluene | 110 | 12 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl chloride with a primary aniline.
Materials:
-
Aryl chloride (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.25-2 mol%)
-
Phosphine (B1218219) ligand (e.g., RuPhos, 0.5-4 mol%)
-
Base (e.g., KOtBu, 1.5 mmol)
-
Anhydrous solvent (e.g., THF or Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the aryl chloride and the aniline to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time (1-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon (C-C) bonds between organoboron compounds (boronic acids or esters) and organic halides or triflates.[3][4] For substituted anilines, this reaction is typically used to couple a haloaniline with a boronic acid, providing access to a wide range of biaryl and substituted aniline derivatives.[3]
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate complex (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Carbon Nanodots with Tuned Emission using 3-Fluoro-4-morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and tuning of carbon nanodots (CDs) using 3-Fluoro-4-morpholinoaniline. The methodologies outlined are based on established research and are intended to guide researchers in producing CDs with tailored photoluminescent properties for various applications, including bioimaging and optoelectronics.
Introduction
Carbon nanodots are a class of quasi-spherical fluorescent nanoparticles, typically under 10 nm in diameter, that have garnered significant interest due to their excellent optical properties, biocompatibility, and low toxicity. Their fluorescence emission can be tuned by various methods, including surface modification. The use of aniline (B41778) derivatives, such as this compound, for surface functionalization allows for precise control over the emission wavelengths and quantum yield of CDs. This is achieved by introducing new energy levels on the surface of the CDs, which can lead to long-wavelength photoluminescence with narrow spectral widths.
Recent studies have demonstrated that surface modification of carbon dots derived from p-phenylenediamine (B122844) with 4-morpholinoaniline (B114313) can significantly enhance the photoluminescence quantum yield (PLQY), increasing it from 28.3% to as high as 41.8% in chloroform (B151607).[1] This improvement is attributed to the electron-donating and rigid structure of the morpholinoaniline modifier. These findings suggest that this compound, a fluorinated analogue, can be similarly utilized to tune the emission properties of CDs, potentially offering further advantages due to the presence of the fluorine atom.
Experimental Protocols
The following protocols are adapted from the synthesis and surface modification of carbon dots using aniline derivatives.
Synthesis of p-Phenylenediamine-derived Carbon Dots (p-PD CDs)
This procedure outlines the synthesis of the core carbon dots before surface modification.
Materials:
-
p-Phenylenediamine (p-PD)
-
Diphenyl ether
-
Chloroform
Equipment:
-
Three-neck flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
Silica (B1680970) gel column for chromatography
Procedure:
-
In a three-neck flask equipped with a reflux condenser, dissolve p-phenylenediamine in diphenyl ether.
-
Heat the mixture to 250 °C and maintain this temperature for 4 hours with continuous stirring.
-
After the reaction, cool the mixture to room temperature.
-
Add ethanol to the mixture to precipitate the crude carbon dots.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with ethanol multiple times to remove residual diphenyl ether.
-
Dry the resulting solid to obtain the p-PD-derived carbon dots.
Surface Modification with this compound
This protocol describes the post-synthesis surface modification of the p-PD CDs.
Materials:
-
p-PD derived carbon dots
-
This compound
-
Diphenyl ether
Procedure:
-
Disperse the synthesized p-PD CDs in diphenyl ether.
-
Add this compound to the dispersion.
-
Heat the mixture under reflux for a specified duration (optimization may be required).
-
Follow the purification steps (precipitation with ethanol, centrifugation, and washing) as described in section 2.1 to obtain the surface-modified carbon dots.
Purification of Surface-Modified Carbon Dots
Purification is crucial for enhancing the photoluminescence quantum yield.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Dissolve the surface-modified CDs in a minimal amount of the eluent.
-
Load the sample onto the silica gel column.
-
Elute the column and collect the fractions that exhibit the desired fluorescence.
-
Combine the desired fractions and remove the solvent using a rotary evaporator to obtain the purified, surface-modified carbon dots.
Quantitative Data
The following table summarizes the photoluminescent properties of carbon dots surface-modified with 4-morpholinoaniline, which serves as a reference for what can be expected with this compound.
| Carbon Dot Sample | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| p-PD CDs (unmodified) | 470 | 542 | 28.3 |
| Mor-CDs (unpurified) | 482 | 555 | 36.5 |
| Mor-CDs (purified) | 482 | 555 | 41.8 |
Data adapted from Sato, K. et al., ACS Appl. Nano Mater., 2022, 5(6), 7664–7669.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and surface modification of carbon nanodots.
Caption: Workflow for Synthesis and Surface Modification of Carbon Nanodots.
Logical Relationship of Surface Modification to Emission Tuning
The following diagram illustrates the conceptual relationship between the surface modifier and the resulting photoluminescence of the carbon nanodots.
Caption: Mechanism of Emission Tuning via Surface Modification.
References
Application Notes and Protocols: Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Gefitinib Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of novel 1,2,3-triazole derivatives of gefitinib (B1684475), a potent epidermal growth factor receptor (EGFR) inhibitor. The introduction of a 1,2,3-triazole moiety to the gefitinib scaffold has been explored as a strategy to enhance antitumor activity, particularly against EGFR wild-type lung cancer cells.[1][2][3] The methodologies described herein are based on established "click chemistry" approaches, offering a robust and efficient route to a diverse library of gefitinib analogues.[1][2][4]
Introduction
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[5] However, its efficacy against wild-type EGFR lung cancer is limited.[3] To address this, researchers have focused on structural modifications of gefitinib to broaden its therapeutic window. The 1,2,3-triazole ring is a valuable pharmacophore in medicinal chemistry due to its unique structural and electronic properties, including its ability to form various non-covalent interactions with biological targets and act as a rigid linker.[1][4] By incorporating a 1,2,3-triazole moiety into the gefitinib structure, novel derivatives with enhanced antiproliferative and pro-apoptotic activities have been developed.[1][2][6]
This document outlines the synthetic protocols for preparing these derivatives via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and provides methods for their in vitro biological evaluation.
Data Presentation: In Vitro Antitumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative gefitinib-1,2,3-triazole derivatives against various human cancer cell lines.
Table 1: IC50 Values (µM) of Gefitinib-1,2,3-Triazole Derivatives against Human Cancer Cell Lines
| Compound | NCI-H1299 (Lung) | A549 (Lung) | NCI-H1437 (Lung) | HepG2 (Liver) | HeLa (Cervical) | L02 (Normal Liver) | Reference |
| Gefitinib | 14.23 ± 0.08 | 20.44 ± 1.43 | 15.11 ± 0.05 | - | 14.18 ± 3.19 | >20 | [1][7] |
| Derivative 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 | - | - | 20.25 ± 1.26 | [1][2] |
| Derivative 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 | - | - | 29.38 ± 5.53 | [1] |
| Derivative 7a | Potent Activity | Potent Activity | Potent Activity | - | - | Low Toxicity | [3][8] |
| Derivative 7j | Potent Activity | Potent Activity | Potent Activity | - | - | Low Toxicity | [3][8] |
| Derivative 11m | - | - | - | 3.08 ± 0.37 | - | - | [6] |
| Derivative 11t | - | - | - | 3.60 ± 0.53 | - | - | [6] |
| Derivative c13 | - | - | - | - | 5.66 ± 0.35 | - | [7] |
Data are presented as mean ± standard deviation.
Experimental Protocols
A. Chemical Synthesis
The synthesis of gefitinib-1,2,3-triazole derivatives is typically achieved through a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3]
1. Synthesis of Key Intermediates:
-
Synthesis of the Alkyne-Functionalized Gefitinib Analogue: The core synthesis involves the preparation of a gefitinib analogue bearing a terminal alkyne. This is generally accomplished by reacting a chlorinated quinazoline (B50416) intermediate with an appropriate amino-alkyne, such as 3-aminophenylacetylene.[1][3][6]
2. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This "click chemistry" reaction couples the alkyne-functionalized gefitinib analogue with a variety of azide-containing building blocks.[3][9]
-
Materials:
-
Alkyne-functionalized gefitinib analogue
-
Substituted azide (B81097)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and H2O, or DMF)
-
-
Procedure:
-
Dissolve the alkyne-functionalized gefitinib analogue (1 equivalent) and the desired azide (1.1 equivalents) in the chosen solvent system.
-
Add sodium ascorbate (0.3 equivalents) to the solution.
-
Add copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,2,3-triazole derivative.
-
-
Characterization: The structures of all synthesized compounds should be confirmed by nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][2][3]
B. In Vitro Biological Evaluation
1. Cell Culture:
-
Human cancer cell lines (e.g., NCI-H1299, A549, NCI-H1437, HepG2, HeLa) and a normal human cell line (e.g., L02) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Viability Assay (CCK-8 or MTT Assay):
-
Purpose: To determine the cytotoxic effects of the synthesized compounds.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Use gefitinib as a positive control and DMSO as a vehicle control.
-
Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
-
3. Colony Formation Assay:
-
Purpose: To assess the long-term proliferative capacity of cancer cells after treatment.
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treat the cells with different concentrations of the test compounds for 24 hours.
-
Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) and express the results as a percentage of the control.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Purpose: To quantify the induction of apoptosis by the test compounds.
-
Procedure:
-
Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
5. Western Blot Analysis:
-
Purpose: To investigate the effect of the compounds on the expression of apoptosis-related proteins.
-
Procedure:
-
Treat cells with the test compounds, lyse the cells, and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved-caspase 3, cleaved-PARP, Bcl-2, and a loading control like β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Synthetic Workflow
Caption: Synthetic route to gefitinib-1,2,3-triazole derivatives.
Signaling Pathway
Caption: Apoptosis induction by gefitinib-triazole derivatives.
References
- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 2. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-cancer activity of synthetic gefitinib-1,2,3-triazole derivatives against Hela cells via induction of apoptosis [frontiersin.org]
- 8. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Fluoro-4-morpholinoaniline in the Development of DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-Fluoro-4-morpholinoaniline as a key building block in the synthesis of novel DNA gyrase inhibitors. Detailed protocols for the synthesis of derivatives and their evaluation through enzymatic and antibacterial assays are presented to facilitate research and development in this area.
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive and validated target for the development of new antibacterial agents.[1] The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can effectively inhibit this enzyme. This compound has emerged as a valuable starting material for the synthesis of potent DNA gyrase inhibitors. This scaffold is a key intermediate in the synthesis of the antibiotic linezolid (B1675486) and its derivatives, such as sulfonamides and carbamates, have shown promising antimicrobial activity.[1]
Mechanism of Action
Derivatives of this compound are designed to inhibit DNA gyrase by interfering with its catalytic cycle. The proposed mechanism of action involves the stabilization of the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. This "gyrase poisoning" is a well-established mechanism for many effective antibiotics, including fluoroquinolones.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative sulfonamide and carbamate (B1207046) derivatives of this compound against DNA gyrase.
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| 2a | Sulfonamide | DNA Gyrase | 23.87 | [1] |
| 2d | Sulfonamide | DNA Gyrase | 18.17 | [1] |
| 3a | Carbamate | DNA Gyrase | 20.45 | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of sulfonamide and carbamate derivatives of this compound is a key step in the development of novel DNA gyrase inhibitors.
Protocol for the Synthesis of this compound (Precursor):
-
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine. A mixture of 1,2-difluoro-4-nitrobenzene and morpholine is heated under neat conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product.
-
Step 2: Reduction to this compound. The 4-(2-fluoro-4-nitrophenyl)morpholine intermediate is dissolved in a suitable solvent system (e.g., methanol/water). Iron powder and ammonium (B1175870) chloride are added, and the mixture is heated. After the reaction is complete, the mixture is filtered to remove iron salts, and the filtrate is concentrated. The crude product is then purified.[1]
General Protocol for the Synthesis of Sulfonamide Derivatives:
-
Dissolve this compound in a suitable solvent (e.g., pyridine).
-
Add the desired substituted aryl sulfonyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
General Protocol for the Synthesis of Carbamate Derivatives:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine).
-
Cool the mixture to 0 °C and add the desired substituted aryl/acyclic chloroformate dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Protocol:
-
Prepare reaction mixtures on ice containing the 5X assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Test compounds serially diluted in the growth medium
-
Bacterial inoculum adjusted to a 0.5 McFarland standard
Protocol:
-
Perform two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-morpholinoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-morpholinoaniline, a key intermediate for pharmaceuticals like Linezolid.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes reported in the literature:
-
Route A: This route involves the nucleophilic aromatic substitution (SNAr) of morpholine (B109124) onto a di-substituted fluoronitrobenzene, followed by the reduction of the nitro group. The common starting material for this route is 3,4-difluoronitrobenzene (B149031).[4]
-
Route B: This alternative route begins with o-fluoronitrobenzene. The synthesis involves reduction to o-fluoroaniline, followed by the formation of the morpholine ring, a subsequent nitration step, and a final reduction to yield the desired product.[5]
Q2: What is the physical appearance and melting point of this compound?
A2: this compound typically appears as an off-white to brown or light yellow crystalline powder.[2] Its melting point is in the range of 121-123 °C.[2]
Q3: What are the primary applications of this compound?
A3: This compound is a crucial intermediate in the synthesis of the antibiotic Linezolid.[1][2][3] It is also used in the development of other bioactive molecules, including sulfonamides and carbamates with antimicrobial properties.[2][6]
Troubleshooting Guide
Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
Problem: The reaction of 3,4-difluoronitrobenzene with morpholine results in a low yield of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028).
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by TLC or HPLC to confirm the consumption of the starting material. Extend the reaction time if necessary. |
| - Temperature: The reaction may require heating. Refluxing in a suitable solvent like acetonitrile (B52724) can drive the reaction to completion.[1] | |
| Side Reactions | - Excess Morpholine: Using a slight excess of morpholine can favor the desired substitution product. |
| - Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Consider using polar aprotic solvents like DMF or DMSO to enhance the rate of SNAr reactions. | |
| Poor Quality Reagents | - Reagent Purity: Ensure that 3,4-difluoronitrobenzene and morpholine are of high purity. Impurities can interfere with the reaction. |
| - Moisture: The presence of water can potentially lead to side reactions. Use anhydrous solvents and reagents if you suspect moisture sensitivity. |
Inefficient Reduction of the Nitro Group
Problem: The reduction of 4-(2-fluoro-4-nitrophenyl)morpholine to this compound gives a low yield or an impure product.
| Possible Cause | Recommended Solution |
| Incomplete Reduction | - Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is active. Use a fresh batch of catalyst if necessary. The amount of catalyst can also be optimized. |
| - Hydrogen Source: For catalytic transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., ammonium (B1175870) formate) is used.[7] For reactions with H₂ gas, ensure proper pressure and efficient stirring to facilitate gas-liquid mass transfer.[7] | |
| - Reaction Time & Temperature: Monitor the reaction progress by TLC or HPLC. The reaction time may need to be extended. Some reductions may benefit from gentle warming (e.g., 45-50 °C).[7] | |
| Formation of Byproducts | - Over-reduction: While less common for nitro group reduction to an amine, harsh conditions could potentially affect other functional groups. Ensure the reaction conditions are not overly aggressive. |
| - Dehalogenation: In some catalytic hydrogenation reactions, dehalogenation (loss of the fluorine atom) can be a side reaction. Careful selection of the catalyst and reaction conditions can minimize this. | |
| Work-up and Purification Issues | - Filtration: When using heterogeneous catalysts like Pd/C or Raney Nickel, ensure complete removal of the catalyst by filtering through a pad of celite or a similar filter aid.[7] |
| - Product Isolation: The product is a solid. After concentrating the reaction mixture, precipitation or crystallization from a suitable solvent system (e.g., an aqueous ethanolic solution) can be employed for purification.[5] One patent suggests recrystallization from a 20% aqueous ethanolic solution can yield a product with 99.5% purity.[5] |
Formation of Polynitrated Byproducts
Problem: During the nitration step in Route B, the formation of multiple nitration products is observed, leading to a lower yield of the desired 3-fluoro-4-morpholinyl nitrobenzene.
| Possible Cause | Recommended Solution |
| High Reaction Temperature | - Temperature Control: Nitration reactions are highly exothermic. It is crucial to maintain a low temperature during the addition of the nitrating agent. High temperatures can lead to the formation of polynitrated byproducts and pose a safety risk.[5] One patent suggests that raising the nitration temperature to 60 °C resulted in a lower yield (42%) due to the formation of more polynitration products.[5] |
| Incorrect Stoichiometry of Nitrating Agent | - Controlled Addition: Use a controlled amount of the nitrating agent (e.g., nitric acid). A patent suggests that the molar ratio of the substrate to nitric acid should be at least 1:0.8.[5] The nitrating agent should be added slowly to the reaction mixture to control the reaction rate and temperature. |
Experimental Protocols
Protocol 1: Synthesis via SNAr and Reduction (Route A)
This protocol is based on the reaction of 3,4-difluoronitrobenzene with morpholine followed by catalytic hydrogenation.
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
-
In a round-bottom flask, dissolve 3,4-difluoronitrobenzene in a suitable solvent such as acetonitrile.
-
Add morpholine (typically 1.0 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of 4-(2-fluoro-4-nitrophenyl)morpholine
-
Dissolve the 4-(2-fluoro-4-nitrophenyl)morpholine intermediate in a suitable solvent (e.g., ethanol (B145695), methanol, or ethyl acetate).[7]
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.[7]
-
For catalytic transfer hydrogenation, add a hydrogen donor like ammonium formate.[7] For hydrogenation with H₂ gas, place the reaction mixture under a hydrogen atmosphere (e.g., 5 kg/cm ² pressure).[7]
-
Stir the mixture at room temperature or with gentle heating (e.g., 45-50 °C) until the reaction is complete (monitored by TLC or HPLC).[7]
-
Filter the reaction mixture through a bed of celite to remove the catalyst and wash the filter cake with the solvent.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a solvent system like an aqueous ethanol solution to yield a high-purity product.[5]
Comparative Yield Data for Reduction Methods
| Catalyst/Reagent | Hydrogen Source | Solvent | Yield | Reference |
| Fe/NH₄Cl | - | Ethanol/Water | - | [1] |
| Raney Nickel | H₂ gas (5 kg/cm ²) | Methanol/Ethanolamine | - | [7] |
| 10% Pd/C | H₂ gas (1 atm) | Ethanol | 100% | [7] |
| 10% Pd/C | Ammonium Formate | Ethyl Acetate | 95% | [7] |
| 10% Pd/C | Ammonium Formate | Methanol/THF | 92% | [7] |
Note: Yields can vary based on reaction scale and specific conditions.
Process Diagrams
Caption: Alternative synthetic routes to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. This compound - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 4. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]
- 5. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Purification of Crude 3-Fluoro-4-morpholinoaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the crude or purified product (yellow to brown) | Oxidation of the aniline (B41778) functional group, which is common for aromatic amines and can be accelerated by exposure to air and light.[1] | Purification: If the discoloration is minor, the compound can be repurified by recrystallization.[1] For significant discoloration, treatment with activated charcoal during recrystallization may be necessary. Prevention: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect it from light.[1] |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent system, even at low temperatures. An excessive amount of solvent was used for dissolution. Premature crystallization occurred during hot filtration. | Optimize Solvent System: If using a single solvent, try a mixed solvent system where the compound is soluble in one solvent and less soluble in the other (e.g., ethyl acetate (B1210297)/hexane).[2] Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. Preheat Funnel: Ensure the filtration funnel is preheated during hot filtration to prevent the product from crystallizing prematurely. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated and cooled too quickly. | Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also be effective. Adjust Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Re-dissolve: If oiling persists, re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Poor separation or peak tailing during column chromatography | The basic aniline group is interacting with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel stationary phase.[3] | Use a Modified Stationary Phase: Employ an amine-functionalized silica gel column to minimize acid-base interactions.[3] Modify the Mobile Phase: Add a small amount of a competing amine, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[3][4] |
| Incomplete removal of the nitro-precursor (4-(2-fluoro-4-nitrophenyl)morpholine) | The reduction reaction did not go to completion. The polarity of the starting material and product are too similar for the chosen purification method. | Monitor Reaction: Ensure the reduction reaction is complete by TLC or HPLC before workup. Optimize Chromatography: If using column chromatography, a careful selection of the mobile phase polarity is crucial. A gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials, such as 4-(2-fluoro-4-nitrophenyl)morpholine, and byproducts from the nitro reduction step.[5] Residual catalysts (e.g., palladium on carbon) and reagents like ammonium (B1175870) formate (B1220265) may also be present.[2] Additionally, due to the susceptibility of anilines to oxidation, various colored oxidation byproducts can form upon exposure to air.[1]
Q2: What is a reliable method for purifying crude this compound on a lab scale?
A2: Recrystallization is a highly effective method for purifying solid this compound. A common and effective solvent system is a mixture of ethyl acetate and n-hexane.[2] The crude solid is dissolved in a minimal amount of hot ethyl acetate, and then n-hexane is added until the solution becomes slightly cloudy. Upon cooling, the purified product crystallizes out.
Q3: How can I assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, with typical purity specifications being greater than 98.0% or even 99.0%.[6][7] A common HPLC method utilizes a C18 reverse-phase column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer.[7] Melting point determination is also a useful indicator of purity; the reported melting point is in the range of 121-125 °C.[6]
Q4: My purified this compound is an off-white or brown solid. Is this acceptable?
A4: While the pure compound is often described as a colorless or white solid, it is commonly available as an off-white to brown crystalline powder.[2][6] This coloration is often due to slight oxidation and may not significantly impact its use in subsequent reactions, especially if the purity is confirmed to be high by HPLC. For applications requiring very high purity and no color, recrystallization, possibly with charcoal treatment, is recommended.
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Gently swirl the flask and then heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot filtrate, slowly add n-hexane until the solution just begins to turn cloudy (the point of saturation). If too much n-hexane is added, add a small amount of hot ethyl acetate until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents. The final product should be an off-white to light brown crystalline solid.
Visualizations
References
Technical Support Center: Preventing Byproduct Formation in Aniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during aniline (B41778) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aniline synthesis via nitrobenzene (B124822) reduction?
A1: The catalytic hydrogenation of nitrobenzene is a primary route for aniline synthesis.[1] However, incomplete reduction can lead to the formation of several byproducts. The most common are azoxybenzene (B3421426) and azobenzene, which arise from the condensation of intermediate species, namely nitrosobenzene (B162901) and phenylhydroxylamine.[2] Under certain conditions, further reduction can produce hydrazobenzene.
Q2: How can I minimize the formation of azoxybenzene and azobenzene?
A2: Minimizing these condensation byproducts hinges on promoting the complete reduction of nitrobenzene to aniline. Key strategies include:
-
Optimize Hydrogen Availability: Ensure a sufficient and consistent supply of hydrogen to the reaction.[2]
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst. Ensure its activity, as it can deactivate over time.[2] Using a fresh batch or regenerating a recycled catalyst can improve results.
-
Control Reaction Temperature: Higher temperatures can sometimes favor side product formation. Experiment with a lower temperature range while ensuring complete conversion of the starting material.[2]
-
Solvent Choice: The choice of solvent can influence selectivity. For instance, in some photocatalytic reductions of nitrobenzene, methanol (B129727) favors aniline formation, while tetrahydrofuran (B95107) can lead to higher yields of azoxybenzene.[3]
Q3: What causes the formation of diphenylamine (B1679370) and other over-alkylated products?
A3: Diphenylamine and other N-alkylated byproducts can form, particularly in reactions like the Ullmann condensation or when using alkylating agents. Over-alkylation can also be an issue in reductive amination if not properly controlled.[4][5]
Q4: How can I prevent over-alkylation and the formation of secondary or tertiary amines?
A4: To favor the formation of the desired primary or mono-alkylated aniline, consider the following:
-
Control Stoichiometry: Use a molar ratio of aniline to the alkylating agent of 1:1 or a slight excess of aniline.[4]
-
Protect the Amino Group: A highly effective strategy is to protect the amino group, often by converting it to an acetamide (B32628). This reduces the reactivity of the amino group and prevents polysubstitution. The acetyl group can be removed later by hydrolysis.[6]
-
Stepwise Addition: In reductive amination, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can offer better control.[4]
Q5: My aniline sample is dark. What causes this discoloration and how can I prevent it?
A5: Aniline is susceptible to oxidation, which leads to the formation of colored byproducts such as nitrobenzene, azoxybenzene, and polymeric materials.[6] To prevent this:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.[6]
-
Storage: Store aniline and its derivatives at low temperatures and protected from light.[7]
Q6: What are common side reactions during the diazotization of aniline, and how can they be avoided?
A6: A common side reaction in diazotization is the formation of a dark, oily byproduct, often due to the decomposition of the diazonium salt to phenol.[6] Insufficient protonation of aniline can also lead to the formation of tarry substances.[6] To mitigate these issues:
-
Low Temperature: Maintain a low reaction temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.[8]
-
Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly to the acidic aniline solution to prevent localized overheating.[6]
-
Excess Acid: Using an excess of acid ensures complete protonation of the aniline.[9]
Troubleshooting Guides
Issue 1: Low Yield of Aniline in Nitrobenzene Reduction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Test a fresh batch of catalyst (e.g., Pd/C).[2]- If using a recycled catalyst, consider a regeneration step such as oxidative treatment.[2] |
| Inadequate Reaction Conditions | - Gradually increase hydrogen pressure and/or temperature within the recommended ranges for your catalyst.[2]- Monitor reaction progress using TLC or GC to determine the optimal endpoint. |
| Catalyst Poisoning | - Use purified nitrobenzene and high-purity solvents.[2] |
Issue 2: Significant Formation of Byproducts (e.g., Azoxybenzene, Azobenzene)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | - Ensure a sufficient and consistent supply of hydrogen.[2]- Optimize catalyst loading and ensure proper mixing. |
| Suboptimal Temperature | - Experiment with a lower reaction temperature while monitoring for complete conversion of nitrobenzene.[2] |
| Solvent Effects | - Consider changing the solvent. For example, methanol may favor aniline formation over azoxybenzene in some systems.[3] |
Issue 3: Formation of Over-Alkylated Byproducts (e.g., Diphenylamine)
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - Use a 1:1 molar ratio of aniline to the alkylating agent or a slight excess of aniline.[4] |
| High Reactivity of Aniline | - Protect the amino group by converting it to an acetamide before proceeding with other reactions.[6] |
Quantitative Data Summary
The following tables summarize quantitative data for various aniline synthesis reactions to aid in experimental design and optimization.
Table 1: Catalytic Hydrogenation of Nitrobenzene for Aniline Synthesis
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Aniline Selectivity (%) | Reference |
| 0.3 wt% Pd/Al₂O₃ | 60-180 | - | Vapor Phase | >97 | [10] |
| Ni-N-C₆₀ | 80 | 1.0 | - | >99.9 | [11] |
| Pt on nitrogen-functionalized carbon | 30-80 | - | Water | >90 (isolated yield) | [12] |
Table 2: N-Alkylation of Aniline with Alcohols
| Catalyst | Base | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| Manganese Pincer Complex | t-BuOK | 80 | 24 | - | [13] |
| NiBr₂ / L1 | t-BuOK | 130 | 48 | 49-88 | [14] |
| Cu-Chromite nano-catalyst | K₂CO₃ | 110 | 8 | 96 |
Table 3: Effect of Base on the Selective Oxidation of Aniline with H₂O₂
| Base | Product(s) | Yield of Azoxybenzene (%) | Yield of Nitrobenzene (%) | Reference |
| NaOAc | Azoxybenzene, Nitrobenzene | 78 | 21 | [6] |
| NaF | Azoxybenzene | 96 | --- | [6] |
| NaOMe | Nitrobenzene | --- | High (not quantified) | [6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Nitrobenzene to Aniline
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
Materials:
-
Nitrobenzene
-
Hydrogen gas
-
Catalyst (e.g., 0.3 wt% Pd/Al₂O₃)
-
Solvent (if applicable, e.g., ethanol)
-
Hydrogenation reactor
Procedure:
-
Charge the hydrogenation reactor with the catalyst, nitrobenzene, and solvent (if used).
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove oxygen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 90-250 °C) with vigorous stirring.[15]
-
Maintain the reaction under constant hydrogen pressure for the required time (e.g., 5-45 minutes).[15]
-
Monitor the reaction progress by analyzing aliquots using GC or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude aniline by distillation (e.g., steam or vacuum distillation).
Protocol 2: Purification of Aniline by Steam Distillation
Materials:
-
Crude aniline
-
Steam generator
-
Distillation flask
-
Condenser
-
Receiving flask
-
Separating funnel
Procedure:
-
Place the crude aniline in the distillation flask.[16]
-
Set up the steam distillation apparatus.
-
Pass steam from the steam generator into the distillation flask.[16]
-
The steam will carry the aniline vapors over to the condenser.
-
Collect the distillate, which will be a mixture of aniline and water.
-
Separate the aniline from the water using a separating funnel. Aniline is denser and will form the lower layer.[16]
-
Dry the collected aniline using a suitable drying agent (e.g., anhydrous magnesium sulfate) and, if necessary, perform a final vacuum distillation for higher purity.
Visual Diagrams
Byproduct Formation in Nitrobenzene Reduction
Caption: Pathway of byproduct formation during nitrobenzene reduction.
Experimental Workflow for N-Alkylation of Aniline
Caption: General workflow for the N-alkylation of aniline.
Troubleshooting Logic for Low Aniline Yield
Caption: Troubleshooting logic for low aniline yield in synthesis.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. benchchem.com [benchchem.com]
- 3. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azoxybenzene can be obtained by the treatment of nitrobenzene class 12 chemistry CBSE [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE [vedantu.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105294447A - Preparation method of aniline through catalytic nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN111100011A - Method for preparing aniline by continuous hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Optimizing Reaction Conditions for Aniline Nucleophilic Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during aniline (B41778) nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no yield in my aniline nucleophilic substitution reaction?
A1: Low or no product formation can stem from several factors. The most common culprits include:
-
Reduced Nucleophilicity of Aniline: Electron-withdrawing groups (EWGs) on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1] This is often the primary reason for sluggish or incomplete reactions.[1]
-
Poor Leaving Group: The efficiency of the substitution is highly dependent on the nature of the leaving group on the electrophile.
-
Inactive Catalyst or Ligand: In catalyzed reactions, such as the Buchwald-Hartwig amination, the catalyst can be deactivated by impurities or exposure to air.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction rate and overall yield.[2]
-
Decomposition of Starting Materials or Products: Sensitive functional groups on your substrates may not be stable under the reaction conditions.
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
-
Control of Over-alkylation: When using a primary or secondary aniline as the nucleophile, the product can sometimes react further with the starting electrophile.[3] Using a large excess of the starting aniline can statistically favor the desired reaction.[3]
-
Minimizing Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom. Optimizing the ligand and ensuring the absence of reducing impurities can mitigate this side reaction.
-
Protecting Groups: If your aniline contains other reactive functional groups, consider using a suitable protecting group strategy to prevent unwanted side reactions.[1] For instance, acetylation of the amino group can prevent overreaction in electrophilic aromatic substitutions, a principle that can be adapted to control reactivity in other contexts.[4][5][6]
Q3: My reaction with an electron-deficient aniline is failing. What specific adjustments should I consider?
A3: Reactions with electron-deficient anilines are notoriously challenging due to their low nucleophilicity.[1] To improve the outcome, consider the following:
-
For Buchwald-Hartwig Amination:
-
Use Electron-Rich, Bulky Ligands: Modern biaryl phosphine (B1218219) ligands like XPhos, BrettPhos, and RuPhos are designed to accelerate the key steps of the catalytic cycle with challenging substrates.[1]
-
Employ a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often necessary to deprotonate the weakly acidic N-H bond.[1]
-
Utilize a Well-Defined Precatalyst: Using a stable palladium precatalyst can lead to more reproducible and higher-yielding reactions.[1]
-
-
For Ullmann Condensation:
-
While traditionally requiring harsh conditions, modern protocols with soluble copper catalysts and specific ligands can facilitate the coupling of electron-deficient anilines at lower temperatures.[7]
-
Q4: How do I choose the appropriate solvent for my aniline nucleophilic substitution reaction?
A4: Solvent choice is critical and can significantly impact reaction kinetics.
-
Polar Aprotic Solvents: High-boiling polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can dissolve a wide range of reactants and are stable at high temperatures.[7]
-
Protic Solvents: Protic solvents like methanol (B129727) can reduce the nucleophilicity of aniline through hydrogen bonding, potentially slowing down the reaction.[8] However, in some cases, they can facilitate proton transfer steps.
-
Aprotic Solvents: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are frequently used in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
Analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes & Solutions:
| Cause | Suggested Solutions |
| Reduced Aniline Nucleophilicity | - For SNAr, ensure the aryl halide has strong electron-withdrawing groups. - For catalyzed reactions, switch to a more active catalyst system (e.g., modern ligands for Buchwald-Hartwig).[1] |
| Poor Leaving Group | - Use an aryl halide with a better leaving group (I > Br > Cl > F for many catalyzed couplings, but F is often best for SNAr). |
| Inactive Catalyst/Ligand | - Use a fresh batch of catalyst and ligand. - Employ a well-defined, air-stable precatalyst.[1] - Ensure rigorous inert atmosphere techniques (e.g., glovebox, Schlenk line).[1] |
| Suboptimal Temperature | - Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |
| Incorrect Base | - For catalyzed couplings, screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure the base is strong enough and anhydrous if required.[1] |
| Solvent Issues | - Ensure the solvent is anhydrous, especially for moisture-sensitive reactions.[2] - Screen different solvents (e.g., Toluene, Dioxane, DMF, DMSO).[7][9] |
Issue 2: Formation of Undesired Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.
-
Purification is difficult due to co-eluting impurities.
Troubleshooting Side Reactions:
Caption: Decision tree for addressing common side products.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters for common aniline nucleophilic substitution reactions.
Table 1: Comparison of Catalytic Systems for N-Arylation of Anilines
| Reaction | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Key Advantages |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | Broad substrate scope, high functional group tolerance, milder conditions.[10][11] |
| Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO | 90-120 | Cost-effective metal catalyst, useful for specific substrates.[12] |
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | Uses boronic acids, proceeds under mild, often aerobic conditions. |
Table 2: Influence of Solvent on SNAr Reaction Rate
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor Ability (α) | Effect on Reaction Rate with Anilines | Reference |
| DMSO | 46.7 | 0.00 | Generally accelerates the reaction. | [8] |
| DMF | 36.7 | 0.00 | Often a good choice for SNAr reactions. | [7] |
| Acetonitrile | 37.5 | 0.19 | Moderate rate, can be influenced by specific interactions. | [8] |
| Methanol | 32.7 | 0.93 | Can decrease the rate due to hydrogen bonding with aniline, reducing its nucleophilicity.[8] | [8] |
| Toluene | 2.4 | 0.00 | Common in Pd-catalyzed couplings, less so for uncatalyzed SNAr. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aniline with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Scheme: Ar-X + H₂N-Ar' --[Pd catalyst, Ligand, Base]--> Ar-NH-Ar'
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Aryl halide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol)[9]
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)[9]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and base.[9]
-
Reagent Addition: Add the aryl halide, the aniline, and the anhydrous solvent via syringe.[9]
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Ullmann Condensation of an Aniline with an Aryl Iodide
This protocol is based on modern, milder conditions for the Ullmann reaction.
Reaction Scheme: Ar-I + H₂N-Ar' --[CuI, Ligand, Base]--> Ar-NH-Ar'
Materials:
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., L-proline, 20 mol%)
-
Aryl iodide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous DMSO (3 mL)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine CuI, L-proline, K₂CO₃, the aryl iodide, and the aniline.
-
Solvent Addition: Add anhydrous DMSO to the tube.
-
Reaction Conditions: Seal the tube and heat the mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
managing regioselectivity in the functionalization of aniline derivatives
Welcome to the Technical Support Center for Managing Regioselectivity in the Functionalization of Aniline (B41778) Derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in aniline considered an ortho, para-directing group?
A: The amino group (-NH₂) is a strong activating group that donates electron density to the aromatic ring through resonance.[1][2] This donation increases the electron density specifically at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.[1] The resonance structures of aniline show a negative charge developing on the ortho and para carbons, which explains this directing effect.[2][3]
Q2: How can I achieve meta-substitution on an aniline derivative?
A: Direct meta-substitution is challenging due to the powerful ortho, para-directing effect of the amino group. However, two primary strategies can be employed:
-
Anilinium Ion Formation: Performing the electrophilic substitution under strongly acidic conditions protonates the amino group, forming the anilinium ion (-NH₃⁺). This group is electron-withdrawing and acts as a meta-director.[1]
-
Directed C-H Functionalization: Modern synthetic methods, particularly those using transition metal catalysis (e.g., Ruthenium-catalyzed C-H activation), can achieve meta-functionalization by using specialized directing groups that position the catalyst for reaction at the meta-position.[4][5]
Q3: What is the purpose of using a protecting group in aniline functionalization?
A: Protecting groups, such as converting aniline to acetanilide (B955), serve several critical functions:
-
To Control Regioselectivity: By introducing a sterically bulky group on the nitrogen, attack at the ortho positions is hindered, favoring substitution at the para position.[1][6]
-
To Prevent Unwanted Side Reactions: They prevent reactions at the nitrogen atom itself, such as N-alkylation or oxidation, which are common with unprotected anilines.[1][7]
-
To Moderate Reactivity: The aniline ring is highly activated, often leading to polysubstitution (e.g., tri-halogenation).[8][9] A protecting group like acetyl moderates this reactivity, allowing for controlled mono-substitution.[8][9][10]
Q4: Why is my Friedel-Crafts acylation or alkylation of aniline failing?
A: Direct Friedel-Crafts reactions on unprotected aniline typically fail because the amino group is a Lewis base. It reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][11] This acid-base reaction forms a deactivated complex, where the nitrogen develops a positive charge, strongly withdrawing electron density from the ring and preventing the desired electrophilic aromatic substitution.[11] The solution is to protect the amino group as an amide (e.g., acetanilide), which is less basic and allows the reaction to proceed.[1][11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of Ortho and Para Isomers Obtained
Scenario: You are performing an electrophilic substitution (e.g., halogenation, nitration) on a protected aniline and obtaining a significant amount of the ortho-isomer, reducing the yield of the desired para-product.
Potential Causes & Solutions:
-
Insufficient Steric Hindrance: The protecting group may not be bulky enough to effectively block the ortho positions.
-
Solution: Employ a bulkier protecting group. While acetyl is common, groups like pivaloyl or benzoyl provide greater steric hindrance, further favoring para-substitution.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a mixture of kinetic and thermodynamic products.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regiochemical outcome.
-
Solution: Screen different solvents. For example, in the iodination of anilines with N-Iodosuccinimide (NIS), polar solvents like DMSO can yield >99% para-selectivity, whereas less polar solvents like benzene (B151609) may favor the ortho-isomer.[1][12]
-
Issue 2: Over-Reactivity Leading to Polysubstitution
Scenario: When attempting to mono-halogenate aniline, you isolate a di- or tri-halogenated product, such as 2,4,6-tribromoaniline.
Potential Causes & Solutions:
-
High Ring Activation: The unprotected amino group is a very strong activating group, making the ring highly susceptible to multiple substitutions.[8][9]
-
Solution 1 (Primary): N-Protection: Convert the aniline to an acetanilide. The acetamido group is still an ortho, para-director but is significantly less activating than the amino group. This moderation is usually sufficient to achieve clean mono-substitution.[8][9]
-
Solution 2: Stoichiometric Control: Carefully control the stoichiometry by using a 1:1 molar ratio of the aniline substrate to the electrophile. This can sometimes help but is often insufficient without protection.[12]
-
Issue 3: Achieving Ortho-Selectivity
Scenario: You need to synthesize an ortho-substituted aniline, but the para-isomer is the major or exclusive product.
Potential Causes & Solutions:
-
Steric and Thermodynamic Preference for Para: The para position is generally less sterically hindered and often leads to the more thermodynamically stable product.
-
Solution 1: Directed Ortho-Metallation (DoM): This is a powerful but more involved strategy. The aniline is protected with a group (e.g., carbamate) that can direct a strong base (e.g., an organolithium reagent) to deprotonate the ortho-position. The resulting ortho-lithiated species can then be quenched with a suitable electrophile.[12]
-
Solution 2: Transition Metal-Catalyzed C-H Functionalization: Many modern methods use a removable directing group attached to the nitrogen to guide a transition metal catalyst (e.g., Pd, Rh) to functionalize the C-H bond at the ortho position with high selectivity.[4][13][14][15]
-
Solution 3: Solvent/Additive Control: In specific cases, reaction conditions can be tuned. For the iodination of aniline with NIS, using a non-polar solvent like benzene in the presence of acetic acid can favor the formation of the ortho-isomer.[12]
-
Data Presentation
Table 1: Effect of Protecting Group and Conditions on Regioselectivity
| Aniline Derivative | Reaction | Conditions | Major Product | Selectivity/Yield | Reference |
| Acetanilide | Nitration | HNO₃, H₂SO₄, <10 °C | p-Nitroacetanilide | High Yield (para) | [1] |
| p-Toluidine (as acetamide) | Nitration | - | 4-Methyl-2-nitroaniline | 97% Yield (ortho) | [11] |
| Aniline | Iodination | NIS, DMSO | p-Iodoaniline | >99% (para) | [12] |
| Aniline | Iodination | NIS, Benzene/AcOH | o-Iodoaniline | Favored (ortho) | [12] |
| Various Anilines | Chlorination | CuCl₂, Ionic Liquid, rt | p-Chloroaniline derivative | 85-96% Yield (para) | [16] |
| Various Anilines | Bromination | CuBr₂, Ionic Liquid, rt | p-Bromoaniline derivative | 82-95% Yield (para) | [16] |
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
This protocol moderates the reactivity of the amino group and directs subsequent substitutions to the para position.
-
Materials: Aniline, Acetic Anhydride, Sodium Acetate (B1210297), Concentrated HCl, Water, Ethanol (B145695).
-
Procedure:
-
Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Prepare a separate solution of 16 g of sodium acetate in 50 mL of water.
-
Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.
-
Immediately add the sodium acetate solution and stir the mixture vigorously.
-
Acetanilide will precipitate from the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure acetanilide.[1]
-
Protocol 2: Para-Nitration of Acetanilide
This protocol demonstrates a typical electrophilic aromatic substitution on a protected aniline.
-
Materials: Acetanilide, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ethanol, Crushed Ice.
-
Procedure:
-
Carefully add 10 g of dry acetanilide to 20 mL of concentrated sulfuric acid, stirring and cooling as necessary to keep the temperature below 25 °C.
-
Prepare a nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Cool the acetanilide solution to below 5 °C in an ice-salt bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice. The p-nitroacetanilide will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize from ethanol to obtain the pure para-isomer.[1]
-
Protocol 3: Deprotection via Acid Hydrolysis
This protocol removes the acetyl group to restore the amino functionality.
-
Materials: Substituted acetanilide (e.g., p-nitroacetanilide), Concentrated Hydrochloric Acid (HCl), Water, Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Place the substituted acetanilide in a round-bottom flask.
-
Add a mixture of concentrated HCl and water (e.g., a 1:1 mixture).
-
Heat the mixture under reflux for 30-60 minutes to cleave the amide bond. Monitor by TLC until the starting material is consumed.
-
Cool the solution and carefully neutralize it with a NaOH solution until basic. This will precipitate the free amine product.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure, regioselectively functionalized aniline.[11]
-
Visualizations
Caption: Decision workflow for selecting a regioselective functionalization strategy.
Caption: Resonance pathway showing ortho, para-directing effect of the amino group.
Caption: Standard experimental workflow for regioselective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.msu.edu [chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
troubleshooting low conversion rates in gefitinib synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Gefitinib (B1684475), with a specific focus on addressing low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a frequent obstacle in the multi-step synthesis of Gefitinib. This guide addresses potential causes and provides systematic solutions to improve reaction yields.
Question: My Gefitinib synthesis is resulting in a low overall yield. What are the common causes and how can I troubleshoot this?
Answer:
Low overall yield in Gefitinib synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification. A systematic approach to identify the bottleneck is crucial.
1. Purity of Starting Materials and Intermediates:
The purity of initial reactants is critical, as impurities can lead to undesired side products and interfere with subsequent reaction steps.[1]
-
Recommendation: Ensure all starting materials, particularly the quinazoline (B50416) core (e.g., 6,7-Dimethoxyquinazoline-4-one), meet a high purity standard (≥98%).[1] Verify the purity of intermediates at each stage of the synthesis using appropriate analytical techniques (e.g., HPLC, NMR).
2. Suboptimal Reaction Conditions:
Each step in the synthesis has optimal conditions that must be precisely controlled.
-
Temperature: Deviations from the optimal temperature can either slow down the reaction rate or promote the formation of byproducts.
-
Solvents: The choice of solvent is crucial. For instance, in the nucleophilic aromatic substitution step, using isopropanol (B130326) can lead to competitive reactions where the solvent itself acts as a nucleophile.[2]
-
Reagents: The quality and amount of reagents are critical. For example, unstable intermediates like certain formamido compounds can decompose and introduce impurities.[3][4]
3. Common Side Reactions and Impurity Formation:
Several side reactions are known to occur during Gefitinib synthesis, which directly impact the yield.
-
N-alkylation: The formation of N-alkylated impurities is a significant issue, often necessitating purification by column chromatography, which in turn lowers the overall yield.[3]
-
Demethylation Issues: The selective demethylation of a methoxy (B1213986) group can be challenging. In some cases, this step can lead to the formation of bis-demethylated byproducts or a mixture of regioisomers, complicating purification and reducing the yield of the desired intermediate.[4][5]
4. Inefficient Purification:
The reliance on column chromatography for purification can be a major source of product loss.[3][4]
-
Recommendation: Optimize crystallization conditions to purify intermediates and the final product wherever possible, as this method is generally more amenable to scaling up and can result in higher recovery.[5]
Below is a troubleshooting workflow to systematically address low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield in Gefitinib synthesis?
A1: The selective demethylation and the final nucleophilic substitution to introduce the morpholinopropoxy side chain are often critical. The demethylation can produce a mixture of products that are difficult to separate, while the final substitution can be plagued by the formation of N-alkylated impurities.[3][4][5]
Q2: How can I minimize the formation of the N-alkylated impurity?
A2: One strategy is to introduce the morpholinopropyl group before the formation of the quinazoline ring. This alters the reaction sequence to prevent the nitrogen on the quinazoline core from being available for alkylation in the final step.[3]
Q3: Are there alternative starting materials that might offer a more efficient synthesis?
A3: Several synthetic routes have been developed to improve efficiency and avoid problematic steps. Starting from materials like 3-hydroxy-4-methoxy benzonitrile (B105546) or 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) can offer advantages by circumventing challenging selective demethylation steps or reducing the number of overall steps.[5][6]
Q4: My reaction stalls before completion. What should I investigate?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Reagent: Ensure the stoichiometry of your reagents is correct.
-
Catalyst Deactivation: If a catalyst is used, it may have degraded.
-
Low Temperature: The reaction may require higher temperatures or a longer reaction time.
-
Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction.
Data on Gefitinib Synthesis Yields
The following tables summarize reported yields for different synthetic routes and key reaction steps. This data can be used as a benchmark for optimizing your own experiments.
Table 1: Comparison of Overall Yields for Different Synthetic Routes
| Starting Material | Number of Steps | Overall Yield (%) | Key Challenges | Reference |
| 6,7-dimethoxy-3H-quinazolin-4-one | 6 | 10 | Selective demethylation, multiple steps | [7][8] |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 4 | 14 | Selective dehalogenation | [8] |
| Methyl 3-hydroxy-4-methoxybenzoate | 7 | 37.4 | Multiple steps, but avoids costly starting materials | [9] |
Table 2: Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Intermediate | Product | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution | 4-chloro-6,7-dimethoxyquinazoline | 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | 98 | [7] |
| Reduction | Methyl 2-amino-4-methoxy-5-(3-chloropropoxy)benzoate | Methyl 2-amino-4-methoxy-5-(3-chloropropoxy)benzoate | 77 | [9] |
| Aminolysis | 6-(3-Chloropropoxy)-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline | Gefitinib | 93 | [9] |
| Cyclization | 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one | 90 | [10] |
| Nitration | Isovanillin (B20041) | 5-Nitroisovanillin | 92 | [10] |
Experimental Protocol: A Representative Synthesis of Gefitinib
This protocol is a condensed representation of a synthetic route starting from isovanillin, adapted from publicly available methods.[10]
Step 1: Nitration of Isovanillin
-
Cool a solution of isovanillin in acetic acid to -5 to 0°C.
-
Slowly add nitric acid while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into ice water.
-
Filter the solid product and wash with water to obtain 5-nitroisovanillin (Yield: ~92%).[10]
Step 2: Reduction of the Nitro Group
-
Prepare a mixture of the nitro compound and a reducing agent (e.g., hydrazine (B178648) hydrate) supported on a solid material like alumina (B75360) in an alcoholic solvent.
-
Reflux the mixture until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the amino intermediate.
Step 3: Cyclization to form the Quinazolinone Core
-
Heat the amino intermediate with formamide (B127407) and ammonium (B1175870) formate (B1220265) at 170-180°C for 3-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Stir the residue in methanol (B129727) and cool to 5-10°C.
-
Filter the solid to obtain the quinazolinone product (Yield: ~90%).[10]
Step 4: Chlorination
-
Reflux the quinazolinone intermediate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
-
Remove the excess chlorinating agent by distillation.
-
Isolate the 4-chloroquinazoline (B184009) intermediate.
Step 5: Condensation with 3-chloro-4-fluoroaniline (B193440)
-
Dissolve the 4-chloroquinazoline intermediate in a suitable solvent like isopropanol.
-
Add 3-chloro-4-fluoroaniline and reflux the mixture for several hours.
-
Cool the reaction mixture and isolate the crude product by filtration.
Step 6: Introduction of the Morpholinopropoxy Side Chain and Purification
-
Alkylate the hydroxyl group with 3-morpholinopropyl chloride in the presence of a base (e.g., K₂CO₃) in a solvent like DMF.
-
After the reaction is complete, purify the crude product by crystallization or column chromatography to obtain Gefitinib.
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Understanding this pathway is key to appreciating its therapeutic effect. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on its intracellular tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][11][12] Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing this phosphorylation and thereby blocking the downstream signaling.[3][13]
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
side reactions of 3-Fluoro-4-morpholinoaniline with strong acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of 3-Fluoro-4-morpholinoaniline when used with strong acids. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of interaction when this compound is exposed to strong acids?
In the presence of strong acids, this compound has two primary basic sites that will be protonated:
-
Aniline (B41778) Nitrogen: The primary amine group on the aromatic ring is basic and will be protonated to form an anilinium ion.
-
Morpholine (B109124) Nitrogen: The tertiary amine within the morpholine ring is also basic and will be protonated to form a morpholinium ion.[1]
In a sufficiently strong acid solution, it is likely that both nitrogen atoms will exist in their protonated forms. This dual protonation can significantly alter the molecule's solubility and electronic properties.
Q2: What are the potential side reactions of this compound in the presence of strong acids?
While this compound is a relatively stable molecule, exposure to strong acids, especially at elevated temperatures, can lead to several potential side reactions:
-
Electrophilic Aromatic Substitution: The aniline and morpholino groups are strongly activating ortho-, para-directing groups for electrophilic aromatic substitution.[2][3] The fluoro group is deactivating but also ortho-, para-directing.[4] In the presence of strong acids that can generate electrophiles (e.g., fuming sulfuric acid for sulfonation, or nitric acid/sulfuric acid for nitration), substitution on the aromatic ring can occur. The most likely positions for substitution are ortho to the strongly activating amino/morpholino groups.
-
Hydrolysis of the Morpholine Ring: Although the morpholine ring is generally stable, strong acidic conditions, particularly with heating, could potentially lead to the cleavage of the ether linkage within the morpholine ring. This would result in the opening of the ring. While direct evidence for this specific compound is limited, acid-catalyzed cleavage of related heterocyclic systems is a known reaction pathway.[5]
-
Degradation/Polymerization: Under harsh acidic conditions, aniline derivatives can be susceptible to oxidation and polymerization, leading to the formation of colored impurities.
Q3: Are there any specific degradation products I should be aware of?
Specific degradation products for this compound under strong acidic conditions are not extensively documented in the literature. However, based on general chemical principles, potential degradation products could include:
-
Sulfonated derivatives: If using sulfuric acid, sulfonation of the aromatic ring is a possibility.
-
Ring-opened products: Resulting from the hydrolysis of the morpholine ether linkage.
-
Polymeric materials: From the self-reaction of the aniline moiety.
Identifying these products would require analytical techniques such as HPLC-MS and NMR.
Troubleshooting Guides
Issue 1: Discoloration of the reaction mixture upon addition of strong acid.
| Potential Cause | Troubleshooting Steps |
| Oxidation of the aniline moiety. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use de-gassed solvents. 3. Consider adding a small amount of an antioxidant if compatible with your reaction chemistry. |
| Formation of polymeric byproducts. | 1. Maintain a low reaction temperature during the addition of the strong acid. 2. Ensure efficient stirring to dissipate any localized heat. 3. Use the minimum necessary concentration and amount of strong acid. |
Issue 2: Low yield or incomplete reaction.
| Potential Cause | Troubleshooting Steps |
| Protonation of the reacting group. | 1. The protonation of the aniline and/or morpholine nitrogen can deactivate the molecule towards certain reactions. 2. Consider the order of addition of reagents. It may be beneficial to add the strong acid at a later stage if possible. 3. If the reaction requires a nucleophilic aniline, protonation will inhibit the reaction. In such cases, the use of a strong acid is likely incompatible with the desired transformation. |
| Insolubility of the protonated form. | 1. The salt formed upon protonation may precipitate out of the reaction solvent. 2. Screen different solvents to find one in which the protonated form of this compound is more soluble. |
Issue 3: Appearance of unexpected byproducts in analytical chromatograms (e.g., HPLC, GC).
| Potential Cause | Troubleshooting Steps |
| Electrophilic aromatic substitution (e.g., sulfonation). | 1. If using a strong acid that can act as a source of electrophiles (e.g., fuming H₂SO₄), consider using a non-substituting strong acid (e.g., HCl, H₃PO₄) if the reaction chemistry allows. 2. Control the reaction temperature and time to minimize side reactions. |
| Acid-catalyzed degradation of the morpholine ring. | 1. Lower the reaction temperature. 2. Reduce the concentration of the strong acid. 3. Minimize the reaction time. |
Experimental Protocols
Forced Degradation Study Protocol (General Framework)
Forced degradation studies are essential for understanding the stability of a molecule and identifying potential degradation products.[6][7]
Objective: To investigate the stability of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M) or Sulfuric acid (e.g., 0.1 M, 1 M)[7]
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (B78521) (for neutralization)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]
-
Acid Treatment:
-
In separate vials, mix an aliquot of the stock solution with the acidic solutions (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄).
-
Include a control sample with the stock solution and water.
-
-
Stress Conditions:
-
Maintain the vials at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the sample with an appropriate amount of sodium hydroxide solution.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining.
-
Identify and quantify any degradation products formed.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.
-
Quantitative Data Summary
| Stress Condition | Time (hours) | Temperature (°C) | Assay of this compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled | Data to be filled |
| 1 M HCl | 24 | 60 | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M H₂SO₄ | 24 | 60 | Data to be filled | Data to be filled | Data to be filled |
| 1 M H₂SO₄ | 24 | 60 | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Caption: Protonation equilibria of this compound in strong acid.
Caption: Potential side reaction pathways in strong acid.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up 3-Fluoro-4-morpholinoaniline Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-Fluoro-4-morpholinoaniline, a key intermediate in the synthesis of the antibiotic Linezolid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from the lab to an industrial scale introduces several critical challenges that can impact yield, purity, and safety. The primary concerns are:
-
Heat Management: Both the nucleophilic aromatic substitution (NAS) and the nitro group reduction steps are exothermic.[3] In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, increasing the rate of side reactions and potentially causing thermal runaways.[4]
-
Mixing Efficiency: Achieving homogeneous mixing in large-scale reactors is more difficult. Poor mixing can result in localized "hot spots" and concentration gradients, leading to inconsistent reaction rates and the formation of impurities.[4]
-
Impurity Profile Control: The types and quantities of impurities can change significantly with scale. Impurities can arise from starting materials, side reactions, or degradation products and require careful monitoring and control to meet regulatory standards.[5]
-
Solid Handling and Purification: Handling large quantities of solids, especially during filtration and drying, can be challenging. The final crystallization step is critical for achieving the desired purity, and issues like inconsistent crystal size and agglomeration can occur at scale.
Q2: What are the common synthetic routes for this compound?
A2: The most common synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a difluoronitrobenzene derivative, typically 3,4-difluoronitrobenzene (B149031), with morpholine (B109124). The fluorine atom para to the nitro group is selectively displaced by the morpholine nucleophile.
-
Nitro Group Reduction: The nitro group of the resulting intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), is then reduced to an amine to yield this compound. Common reducing agents include iron in the presence of an acid, catalytic hydrogenation (e.g., using Palladium on carbon or Raney nickel), or transfer hydrogenation.[2][3]
Q3: What are the critical quality attributes for this compound?
A3: For its use as a pharmaceutical intermediate, the following quality attributes are crucial:
-
Purity: Typically, a purity of >98% as determined by HPLC is required.[1][5]
-
Melting Point: The melting point is a key indicator of purity and is generally in the range of 121-123°C.[5]
-
Residual Solvents: The levels of any remaining solvents from the synthesis and purification process must be below the limits set by regulatory bodies.
-
Impurity Profile: The identity and quantity of any impurities must be well-characterized and controlled.
Troubleshooting Guides
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step at Scale
Question: We are experiencing a significant drop in yield for the formation of 4-(2-fluoro-4-nitrophenyl)morpholine when moving from a 1L to a 100L reactor. What are the likely causes and how can we troubleshoot this?
Answer: A drop in yield during the scale-up of the SNAr reaction is a common issue. Here are the potential causes and recommended solutions:
| Potential Cause | Recommended Solutions |
| Poor Temperature Control | - Ensure your large-scale reactor has an efficient cooling system to manage the exotherm. - Consider a semi-batch process where the morpholine is added gradually to control the reaction rate and heat generation. - Profile the temperature at different points within the reactor to identify and eliminate any hot spots. |
| Inefficient Mixing | - Evaluate the agitator design and speed. A different impeller type may be needed for the larger vessel to ensure proper mixing of the reactants. - Use computational fluid dynamics (CFD) modeling to simulate mixing in the reactor and optimize agitation parameters. |
| Solvent Effects | - Ensure the solvent is appropriate for the larger scale. High-boiling point solvents can improve yields in some cases. - Verify that the solvent is of the same grade and purity as used in the lab-scale experiments. |
| Side Reactions | - Analyze the crude product for by-products. The formation of bis-substituted products can occur. Adjusting the stoichiometry of the reactants may be necessary. |
Experimental Protocol: Lab-Scale Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
This protocol is for a lab-scale synthesis and should be adapted and optimized for scale-up with appropriate safety considerations.
-
Reaction Setup: In a 1L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, add 3,4-difluoronitrobenzene (1 equivalent) and a suitable solvent (e.g., acetonitrile (B52724) or DMF).
-
Reactant Addition: While stirring, slowly add morpholine (1.1 equivalents) to the reactor.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.
Logical Relationship Diagram: Factors Affecting SNAr Yield at Scale
Caption: Key factors influencing yield during the scale-up of the SNAr reaction.
Issue 2: Incomplete Nitro Group Reduction and Impurity Formation
Question: During the catalytic hydrogenation of 4-(2-fluoro-4-nitrophenyl)morpholine at a pilot scale, we are observing incomplete conversion and the formation of unknown impurities. What could be the problem?
Answer: Incomplete reduction and impurity formation at scale are often linked to catalyst activity, hydrogen pressure, and reaction conditions.
| Potential Cause | Recommended Solutions |
| Catalyst Deactivation | - Ensure the catalyst (e.g., Pd/C) is fresh and has not been poisoned by impurities in the starting material or solvent. - Optimize the catalyst loading for the larger scale. A higher loading may be required. - Consider a different catalyst if deactivation persists. |
| Poor Mass Transfer | - In a larger reactor, the efficient transfer of hydrogen gas to the catalyst surface is critical. Ensure vigorous agitation to maintain the catalyst in suspension and maximize gas-liquid contact. - Optimize the hydrogen pressure. Higher pressures may be needed at scale to drive the reaction to completion. |
| Exotherm Control | - The nitro reduction is highly exothermic. Poor heat removal can lead to side reactions. Ensure the reactor's cooling system is adequate. - Consider adding the substrate in portions or as a solution to control the rate of reaction and heat generation. |
| Formation of Azoxy/Azo Impurities | - These impurities can form under certain conditions, especially with metal hydrides. If using catalytic hydrogenation, ensure complete reduction to the amine. - HPLC and LC-MS analysis can help identify these impurities. |
Experimental Protocol: Pilot-Scale Catalytic Hydrogenation
This is a generalized protocol and requires careful optimization and adherence to all safety procedures for handling hydrogen gas at scale.
-
Reactor Preparation: Charge a suitable pressure reactor with 4-(2-fluoro-4-nitrophenyl)morpholine and a solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add the catalyst (e.g., 5-10% Pd/C) to the reactor under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by hydrogen uptake and/or HPLC analysis of reaction samples.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate to obtain the crude this compound.
Experimental Workflow: Synthesis of this compound
References
Technical Support Center: Controlled Aniline Chlorination
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding over-chlorination in aniline (B41778) reactions. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the chlorination of aniline and its derivatives.
Issue 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated products with low selectivity.
This is a frequent challenge due to the high reactivity of the aniline ring. The strong activating nature of the amino group promotes multiple chlorinations. Here’s how to troubleshoot this issue:
-
Protect the Amino Group: The most effective strategy to moderate the reactivity of aniline is to protect the amino group, most commonly by converting it to acetanilide (B955).[1][2] The acetyl group reduces the activating effect on the aromatic ring, allowing for more controlled chlorination.[1] The acetanilide can then be hydrolyzed back to the corresponding chloroaniline after the chlorination step.[3][4]
-
Choose a Milder Chlorinating Agent: The choice of chlorinating agent significantly impacts selectivity.
-
N-Chlorosuccinimide (NCS): NCS is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride.[5] It can be used for mono-, di-, or tri-chlorination depending on the stoichiometry and reaction conditions.[5]
-
Sulfuryl Chloride (SOCl₂): While a powerful chlorinating agent, its reactivity can be modulated, for instance, by using it in conjunction with a catalyst for regioselective reactions.
-
-
Control Reaction Temperature: Lowering the reaction temperature can help to slow down the reaction rate and decrease the formation of polychlorinated byproducts.
-
Solvent Selection: The solvent can influence the reaction's outcome. Non-polar solvents can sometimes help to moderate the reaction. For instance, acetonitrile (B52724) is a common solvent for chlorination with NCS.[5]
Issue 2: My reaction is yielding the wrong isomer (e.g., primarily para-substituted when ortho-substituted is desired).
Regioselectivity is a critical aspect of aniline chlorination. Here are some approaches to control the position of chlorination:
-
Catalytic Systems for Regioselectivity:
-
Ortho-Selective: A metal-free approach using a secondary amine organocatalyst, such as diisopropylamine, with sulfuryl chloride has been shown to be highly ortho-selective.
-
Para-Selective: The use of copper(II) chloride in ionic liquids can predominantly yield the para-chlorinated product.[6] For acetanilide, chlorination in acetic acid typically yields the para isomer as the major product due to steric hindrance at the ortho positions from the acetyl group.
-
-
Steric Hindrance: As mentioned above, protecting the amino group with a bulky group like acetyl will sterically hinder the ortho positions, thus favoring para-substitution.
Issue 3: The reaction mixture is turning dark purple, black, or forming a resinous material.
The formation of dark-colored byproducts is often due to the oxidation and/or polymerization of aniline or the chlorinated aniline products.[7]
-
Exclude Water and Air: Aniline and its derivatives are susceptible to oxidation. It is crucial to carry out reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. The presence of water can lead to the formation of colored oxidation products.
-
Maintain Strict Temperature Control: Exothermic reactions can lead to temperature spikes, which can promote side reactions and degradation. Ensure efficient stirring and cooling to maintain the desired reaction temperature.
-
Purify Starting Materials: Impurities in the starting aniline can catalyze polymerization or degradation. Ensure your aniline is freshly distilled or purified before use.
-
Workup Procedure: During the workup, washing the organic layer with a reducing agent solution (e.g., aqueous sodium bisulfite or sodium thiosulfate) can help to remove some colored impurities.
Data Presentation
The following tables summarize quantitative data for various aniline chlorination methods.
Table 1: Comparison of Chlorination Methods for Unprotected Aniline
| Method | Chlorinating Agent | Catalyst/Solvent | Major Product(s) | Yield (%) | Reference(s) |
| Trichlorination | N-Chlorosuccinimide (3 equiv.) | Acetonitrile | 2,4,6-Trichloroaniline | 88 | [7] |
| para-Selective Chlorination | Copper(II) chloride | 1-Hexyl-3-methylimidazolium chloride (ionic liquid) | para-Chloroaniline analogues | High (>90 for many substrates) | [8][9] |
| ortho-Selective Chlorination | Sulfuryl chloride | Diisopropylamine / Toluene | ortho-Chloroaniline | ~95 |
Table 2: Chlorination of Acetanilide
| Chlorinating Agent | Solvent | Major Product | Yield (%) | Reference(s) |
| Potassium chlorate (B79027) / HCl | Acetic acid | p-Chloroacetanilide | Not specified | [9] |
| Bleaching powder solution | Acetic acid / Ethanol (B145695) / Water | 4'-Chloroacetanilide | Not specified | [10] |
| Trichloroisocyanuric acid | Dichloromethane / Acetone | N-Chloroacetanilide | >88 | [11] |
Experimental Protocols
Protocol 1: para-Selective Chlorination of Acetanilide
This protocol is adapted from procedures involving the electrophilic chlorination of acetanilide, where the para product is favored.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetanilide in glacial acetic acid.
-
Reagent Addition: While stirring, slowly add the chlorinating agent (e.g., a solution of potassium chlorate in hydrochloric acid or a solution of bleaching powder). Maintain the temperature as specified in the detailed procedure (e.g., 50°C for the bleaching powder method).[10]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or dilute acetic acid to obtain pure p-chloroacetanilide.[10]
Protocol 2: Trichlorination of Aniline with N-Chlorosuccinimide (NCS)
This protocol is based on the procedure for the regioselective trichlorination of aniline.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge aniline and acetonitrile.
-
Reagent Addition: Add 3 equivalents of N-chlorosuccinimide (NCS) to the solution. Note that the addition of the third equivalent can be exothermic, so it may need to be added portionwise to control the temperature.[12]
-
Reaction Conditions: Reflux the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling, pour the reaction mixture into water to precipitate the crude product. The by-product, succinimide, will remain in the aqueous layer.
-
Purification: Collect the solid by filtration. The crude product can be purified by treatment with activated charcoal followed by filtration through a plug of silica (B1680970) gel to yield 2,4,6-trichloroaniline.[7]
Protocol 3: Hydrolysis of Chloroacetanilide to Chloroaniline
This protocol describes the deprotection of the amino group.[3][4]
-
Reaction Setup: Place the chloroacetanilide in a round-bottom flask with a suitable solvent system, such as a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture under reflux.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture. The chloroaniline hydrochloride salt may precipitate. To obtain the free amine, carefully neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution) until the solution is alkaline.
-
Purification: The resulting chloroaniline can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer can be dried and concentrated to yield the product. Further purification can be achieved by distillation or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for common aniline chlorination issues.
References
- 1. Acetanilide is less basic than aniline. [allen.in]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. What is the mechanism for the chlorination of acetanilide? I'm given acet.. [askfilo.com]
- 10. prepchem.com [prepchem.com]
- 11. CN112358413A - Preparation method of N-chloroacetanilide - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
stability issues of 3-Fluoro-4-morpholinoaniline in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Fluoro-4-morpholinoaniline in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: Direct quantitative stability data for this compound is limited in publicly available literature. Therefore, the information on degradation pathways and stability in specific solvents is largely inferred from studies on structurally similar compounds, such as other substituted anilines, fluoroaromatic amines, and morpholine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, common organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) are suitable for dissolving this compound.[5][6] For longer-term storage in solution, it is crucial to use high-purity, dry solvents and to store the solution at a low temperature (e.g., -20°C) and protected from light to minimize degradation. The stability in aqueous solutions is expected to be pH-dependent.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of substituted anilines and fluoroaromatic compounds, the following degradation pathways are plausible:
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities, nitroso or nitro derivatives, and potentially polymerization.[1][7] This process can be accelerated by exposure to air and light.
-
Hydrolysis: While the morpholine (B109124) ring is generally stable, under harsh acidic or basic conditions, cleavage of the morpholine ring or the C-N bond connecting it to the aromatic ring could occur.
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of radicals and subsequent dimerization or polymerization, as well as defluorination.[8][9]
Q4: How can I monitor the stability of my this compound sample?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any impurities that may form over time. Visual inspection for color change (e.g., from off-white to brown) can also be an early indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid sample (turning brown) | Oxidation due to exposure to air and/or light. | Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of new peaks in HPLC chromatogram of a solution | Degradation of the compound in the solvent. | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, use high-purity, dry solvents, store at low temperature (-20°C or below), and protect from light. Consider performing a forced degradation study to identify potential degradants. |
| Decreased peak area of the main compound over time | Instability under the storage or experimental conditions. | Re-evaluate the storage conditions of your solution (solvent, temperature, light exposure). Ensure the experimental conditions (e.g., pH, temperature) are not causing degradation. |
| Inconsistent experimental results | Potential degradation of the stock solution. | Always use freshly prepared solutions or qualify the stability of your stock solution over the intended period of use by HPLC analysis. |
Stability Data Summary (Inferred)
The following table summarizes the expected stability of this compound in different solvents under various conditions. This information is inferred from the behavior of structurally related compounds and should be confirmed by experimental studies.
| Solvent | Condition | Expected Stability | Potential Degradation Products |
| Methanol | Ambient, light-protected | Good (short-term) | Minor oxidation products |
| DMSO | Ambient, light-protected | Good (short-term) | Minor oxidation products |
| Water | Neutral pH, ambient | Moderate | Hydroxylated derivatives, potential opening of morpholine ring (slow) |
| Aqueous Acid (e.g., 0.1 M HCl) | Elevated temperature | Poor | Salt formation, potential hydrolysis of morpholine ring, defluorination |
| Aqueous Base (e.g., 0.1 M NaOH) | Elevated temperature | Poor | Oxidation products, potential cleavage of morpholine ring |
| Acetonitrile | Ambient, light-protected | Good | Minimal degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated HPLC method.
4. HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol and water (with 0.1% phosphoric acid to adjust pH) in a 65:35 ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. asianjpr.com [asianjpr.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. acdlabs.com [acdlabs.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Purification of 3-Fluoro-4-morpholinoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Fluoro-4-morpholinoaniline. The following information is designed to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis. The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluoronitrobenzene (B149031) and morpholine, followed by the reduction of the nitro group.[1]
Common impurities include:
-
Unreacted Starting Materials: 3,4-difluoronitrobenzene and morpholine.
-
Intermediates: 4-(2-Fluoro-4-nitrophenyl)morpholine, the product of the first step.
-
Side Products from Nitro Reduction: While the reduction of the nitro group is generally efficient, trace amounts of side products such as hydroxylamines, hydrazines, or azo compounds can be formed.
-
Color-Causing Impurities: Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric by-products.[2]
Q2: My this compound is off-white to brown. Is this normal and how can I decolorize it?
A2: The off-white to brown color is common and typically due to the presence of oxidized impurities.[2] While this may not affect the performance of the material in some applications, for high-purity requirements, a decolorization step is recommended. This can often be achieved during recrystallization by adding a small amount of activated charcoal to the hot solution.[3]
Q3: What are the most effective methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:
-
Recrystallization: An effective technique for removing small amounts of impurities and for obtaining a highly crystalline final product.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures.[3]
-
Acid-Base Extraction: This method is particularly effective for separating the basic this compound from neutral or acidic impurities.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| High Impurity Level | The impurities are depressing the melting point of the mixture. Try a preliminary purification step like acid-base extraction or column chromatography to remove the bulk of the impurities before recrystallization. |
| Cooling Too Quickly | Rapid cooling can lead to the separation of a supersaturated solution as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent | The boiling point of the solvent may be too high. Try a lower-boiling point solvent or a different solvent system. |
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Troubleshooting Steps |
| Too Much Solvent | The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Supersaturation | The solution is supersaturated and requires a nucleation site. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
Column Chromatography
Problem: The product is not eluting from the column or is streaking.
| Possible Cause | Troubleshooting Steps |
| Strong Interaction with Silica (B1680970) Gel | Anilines are basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[2] Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to the eluent to improve elution and peak shape. |
| Incorrect Mobile Phase Polarity | The mobile phase may not be polar enough to elute the compound. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol (B129727) in a dichloromethane (B109758)/methanol mixture).[3] |
Data Presentation
The following tables summarize typical purity levels and yields for different purification methods.
Table 1: Purity and Yield after Recrystallization
| Solvent System | Purity (by HPLC) | Yield | Reference |
| 20% Aqueous Ethanolic Solution | 99.5% | 85% | [4] |
| Ethyl Acetate / n-Hexane | Not specified | 88% | [5] |
| Ethanol | >98% | Not specified | General lab practice |
Table 2: Purity and Yield after Nitro Intermediate Reduction and Work-up
| Reduction Method | Work-up/Purification | Purity (by HPLC) | Yield | Reference |
| Catalytic Hydrogenation (Pd/C) | Filtration and solvent evaporation | 99.5% | 98.3% | [5] |
| Fe/NH4Cl in Ethanol | Filtration and concentration | Not specified | 92.6% | [5] |
| Catalytic Hydrogenation (Raney Ni) | Filtration and concentration | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 20% aqueous ethanolic solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 20% aqueous ethanolic solution.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH). Start with 100% DCM and gradually increase the polarity by adding MeOH (e.g., up to 5% MeOH in DCM). A small amount of triethylamine (0.5%) can be added to the mobile phase to reduce tailing.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Packing and Loading: Pack the column with silica gel using the initial mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M HCl solution. The basic aniline (B41778) will be protonated and move into the aqueous layer. Repeat the extraction twice.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and make the solution basic (pH > 10) by slowly adding a concentrated NaOH solution. The protonated aniline will be deprotonated, and the free base will precipitate or form an oil.
-
Back Extraction: Extract the aqueous solution with fresh dichloromethane or diethyl ether to recover the purified this compound. Repeat the extraction twice.
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Step-by-step workflow for recrystallization.
Caption: Troubleshooting logic for common purification problems.
References
impact of reaction temperature on aniline coupling selectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the impact of reaction temperature on the selectivity of aniline (B41778) coupling and related reactions.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature generally affect the selectivity of aniline synthesis and coupling reactions?
A1: Reaction temperature is a critical parameter that can significantly influence the selectivity of aniline-related reactions. Elevated temperatures, while often increasing the reaction rate, can also provide the necessary activation energy for undesirable side reactions. This can lead to the formation of byproducts, reducing the overall yield and purity of the desired product.[1] For instance, in the hydrogenation of nitrobenzene (B124822), higher temperatures can promote the overhydrogenation of aniline.[1] Similarly, in N-alkylation reactions, increased temperatures may favor di-alkylation over the desired mono-alkylation.[2]
Q2: What are the most common byproducts observed at elevated temperatures in reactions involving aniline?
A2: The types of byproducts are highly dependent on the specific reaction. Common examples include:
-
Overhydrogenation Products: In catalytic hydrogenation for aniline synthesis, elevated temperatures can lead to the formation of cyclohexylamine (B46788) (CHA), N-cyclohexylaniline (CHAN), and dicyclohexylamine (B1670486) (DICHA).[1]
-
Polymers and Tar: Uncontrolled exothermic reactions or excessively high temperatures can cause aniline to polymerize or form complex, high-molecular-weight tarry substances, which are often insoluble and difficult to remove.
-
Oxidation Products: Aniline is susceptible to oxidation, which is accelerated by heat and the presence of air. This can lead to the formation of colored impurities.
-
Di- and Poly-substituted Products: In coupling reactions like N-alkylation or N-arylation, higher temperatures can increase the likelihood of multiple substitutions on the amine group, reducing the selectivity for the mono-substituted product.[2]
Q3: For diazotization of aniline, what is the recommended temperature range and why is it so critical?
A3: The diazotization of aniline to form a diazonium salt is highly temperature-sensitive and must be conducted at low temperatures, typically between 0-5°C. This is because the resulting diazonium salt is unstable and prone to decomposition at higher temperatures. Maintaining this low temperature throughout the reaction is critical to prevent the loss of the diazonium salt and ensure a high yield for subsequent coupling reactions.
Q4: In palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, what is a typical temperature range, and what issues can arise from improper temperature control?
A4: Buchwald-Hartwig amination reactions are often performed at elevated temperatures, typically in the range of 80-110°C, to ensure a reasonable reaction rate. However, improper temperature control can lead to several issues. Excessively high temperatures can result in the formation of undesired byproducts and in some cases, reducing the temperature has been found to eliminate these byproducts without negatively impacting the yield. Conversely, a temperature that is too low may lead to a sluggish or incomplete reaction. The optimal temperature is a balance between reaction rate and selectivity and often needs to be determined empirically for a specific set of substrates and catalytic system.
Troubleshooting Guides
Issue 1: Low Selectivity in Catalytic Hydrogenation of Nitrobenzene (High Levels of Overhydrogenation)
-
Symptom: GC-MS analysis of the product mixture shows significant peaks corresponding to cyclohexylamine (CHA), N-cyclohexylaniline (CHAN), or dicyclohexylamine (DICHA). Aniline selectivity is lower than expected.
-
Cause: The reaction temperature is too high, promoting the further hydrogenation of the aniline product.
-
Solution:
-
Reduce Reaction Temperature: Lower the temperature in 10-20°C increments to find an optimal point where nitrobenzene conversion is still high, but aniline overhydrogenation is minimized.
-
Optimize Catalyst Loading: Studies have shown that catalysts with lower palladium weight percentages can exhibit higher selectivity for aniline and produce fewer overhydrogenated byproducts at elevated temperatures.[1][3]
-
Adjust Residence Time: In a flow chemistry setup, a shorter residence time (higher weight hourly space velocity) can sometimes reduce the extent of overhydrogenation.
-
Issue 2: Poor Selectivity in N-Alkylation of Aniline (High Levels of Di-alkylation)
-
Symptom: Product analysis (NMR, GC-MS) reveals a high proportion of N,N-dialkylated aniline compared to the desired N-mono-alkylated product.
-
Cause: The reaction temperature is favoring the second alkylation step.
-
Solution:
-
Decrease Reaction Temperature: Lowering the temperature can significantly improve selectivity for the mono-alkylated product. Low temperatures generally favor the mono-alkylation pathway.[2]
-
Control Stoichiometry: Use a stoichiometric excess of aniline relative to the alkylating agent to increase the statistical probability of the alkylating agent reacting with a primary amine rather than the mono-alkylated product.
-
Issue 3: Low Yield or No Reaction in a Cross-Coupling Reaction
-
Symptom: Analysis shows a significant amount of unreacted starting material even after an extended reaction time.
-
Cause: The reaction temperature may be too low, resulting in slow kinetics.
-
Solution:
-
Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments. For many cross-coupling reactions, temperatures between 80-110°C are effective.
-
Screen Solvents: Ensure the chosen solvent is appropriate for the target temperature and that all reagents are sufficiently soluble.
-
Verify Catalyst Activity: Ensure the catalyst and ligands have not degraded.
-
Data Presentation
Table 1: Effect of Temperature on Aniline Selectivity in Nitrobenzene Hydrogenation
This table summarizes the impact of reaction temperature on nitrobenzene conversion and aniline selectivity using two different Pd/Al₂O₃ catalysts (GU-1: 5 wt% Pd; GU-2: 0.3 wt% Pd).
| Temperature (°C) | Catalyst | Nitrobenzene Conversion (%) | Aniline Selectivity (%) |
| 60 | GU-1 | ≥99.92 | 88 |
| 180 | GU-1 | ≥99.92 | 35 |
| 60 | GU-2 | ≥99.96 | 97 |
| 180 | GU-2 | ≥99.96 | 68 |
Data extracted from "Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures".[1][3]
Table 2: Effect of Temperature on Product Selectivity in N-Alkylation of Aniline with Methanol
This table shows how temperature affects the conversion of aniline and the selectivity for N-methylaniline (NMA) and N,N-dimethylaniline (NNDMA).
| Temperature (K) | Aniline Conversion (%) | NMA Selectivity (%) | NNDMA Selectivity (%) |
| 573 | ~20 | 99 | 1 |
| 673 | ~85 | 57 | 36 |
Data extracted from "Effect of reaction temperature on aniline conversion and product selectivities over CrAlP–PA-10–773 catalyst".[2]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Nitrobenzene
This protocol is based on the vapor-phase hydrogenation studies over a Pd/Al₂O₃ catalyst.
-
Catalyst Preparation: Load the desired amount of Pd/Al₂O₃ catalyst into a fixed-bed reactor.
-
System Setup: Place the reactor in a temperature-controlled furnace.
-
Catalyst Activation: Activate the catalyst under a flow of hydrogen gas at a specified temperature before introducing the reactant.
-
Reaction Execution: Introduce a vapor-phase mixture of nitrobenzene and a large excess of hydrogen into the reactor at a controlled flow rate (defined by the Weight Hourly Space Velocity, WHSV).
-
Temperature Program: For studies investigating temperature effects, begin at a lower temperature (e.g., 60°C) and allow the system to reach a steady state. Collect data and then increase the temperature in a stepwise manner (e.g., to 80, 100, 120, 140, 160, 180°C), allowing for stabilization at each setpoint before data collection.[1]
-
Product Analysis: Cool the reactor outlet stream. Collect and analyze the liquid products by gas chromatography (GC) to determine the conversion of nitrobenzene and the selectivity for aniline and various byproducts.
Protocol 2: Diazotization of Aniline
This protocol is a general procedure for the formation of temperature-sensitive diazonium salts.
-
Preparation: Dissolve aniline in an aqueous solution of a mineral acid (e.g., 2.5-3 equivalents of HCl) in a reaction flask.
-
Cooling: Place the reaction vessel in an ice-salt bath to cool the solution to 0-5°C. It is critical to maintain this low temperature throughout the reaction.
-
Reagent Addition: Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water. Add the sodium nitrite solution slowly and dropwise to the cold aniline solution with constant, vigorous stirring.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer to ensure it does not rise above 5°C. The rate of NaNO₂ addition should be adjusted to control the exotherm.
-
Reaction Completion: Test for the completion of the reaction by placing a drop of the mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction. The resulting diazonium salt solution should be used promptly in subsequent steps.
Visualizations
Caption: Troubleshooting workflow for poor selectivity in aniline reactions.
Caption: Impact of temperature on major reaction pathways.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Fluoro-4-morpholinoaniline
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Fluoro-4-morpholinoaniline is of paramount importance. This compound is a key building block in the synthesis of active pharmaceutical ingredients, most notably the antibiotic Linezolid.[1] The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.
This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound. We will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC), supported by detailed experimental protocols.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity and selectivity, and the stage of drug development. The following table summarizes the key aspects of the most common techniques used for purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined based on the broadening and depression of the melting point.[2][3] |
| Typical Purity Specification | >98.0% to >99.0%[1][4] | >98.0% | Applicable for compounds with purity ≥98%[5][6] |
| Advantages | High resolution, sensitivity, and specificity for a wide range of non-volatile and thermally labile compounds.[7][8] | Excellent for the analysis of volatile and semi-volatile impurities.[9] | Provides a measure of total eutectic impurities, requires a small sample size, and is a fast analysis.[10] |
| Limitations | May require derivatization for some compounds to enhance detection. | Not suitable for non-volatile or thermally labile compounds without derivatization.[9] | Not suitable for compounds that decompose upon melting or do not exhibit a sharp melting point. Does not provide information on individual impurities.[5][6] |
| Common Detectors | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Heat flow sensor |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using HPLC, GC, and DSC.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely cited method for the purity analysis of this compound.[1][4] A reversed-phase method using a C18 column is generally suitable for separating the main compound from its potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or DAD detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (Gradient elution)
-
Gradient Program: Start with 30% Acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography (GC)
GC is a suitable alternative for the analysis of volatile impurities and for routine quality control where the analyte is thermally stable.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: Fused silica (B1680970) capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C (hold for 2 minutes), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Injection Mode: Split (e.g., 50:1)
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetone.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution.
-
Chromatographic Run: Inject 1 µL of the standard and sample solutions into the GC system.
-
Data Analysis: Calculate the purity based on the peak area percentage of the main compound.
Differential Scanning Calorimetry (DSC)
DSC provides a measurement of the overall purity of crystalline materials and is a valuable complementary technique to chromatography.[5][6]
Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
Experimental Conditions:
-
Sample Pan: Aluminum pans, crimped but not hermetically sealed to allow any volatile impurities to escape.[10]
-
Sample Weight: 1-3 mg
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.[10]
-
Heating Rate: 2 °C/min
-
Temperature Range: From ambient to a temperature sufficiently above the melting point of the compound (e.g., 100 °C to 150 °C, as the melting point is around 121-125 °C).[1][4]
Procedure:
-
Sample Preparation: Accurately weigh the sample into the aluminum pan.
-
DSC Run: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample according to the specified temperature program.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has a built-in function for purity calculations.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of this compound and the relationship between the different analytical techniques.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Relationship between different analytical methods for purity assessment.
Conclusion
For the routine and comprehensive purity assessment of this compound, a multi-faceted approach is recommended. High-Performance Liquid Chromatography stands out as the primary method due to its high resolution and applicability to a broad range of potential impurities. Gas Chromatography serves as a valuable complementary technique for the analysis of volatile by-products and residual solvents. Differential Scanning Calorimetry offers a rapid and effective means of determining the total purity of the crystalline material, which is particularly useful in the early stages of development and for qualifying reference standards. The choice and combination of these methods should be guided by the specific requirements of the analysis, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. veeprho.com [veeprho.com]
- 3. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. akjournals.com [akjournals.com]
A Comparative Analysis of the Bioactivity of 3-Fluoro-4-morpholinoaniline and 3-chloro-4-fluoroaniline Derivatives
An objective comparison of the biological activities of derivatives synthesized from 3-Fluoro-4-morpholinoaniline and 3-chloro-4-fluoroaniline (B193440), supported by experimental data from peer-reviewed studies.
Introduction
This compound is a key precursor for the antibiotic linezolid (B1675486) and its analogs, which have demonstrated significant antimicrobial and, more recently, anti-cancer activities.[1][2] Derivatives of this compound have been shown to target fundamental cellular processes such as protein synthesis and DNA replication.[3]
Conversely, 3-chloro-4-fluoroaniline is a fundamental component in the synthesis of several targeted cancer therapies, including the epidermal growth factor receptor (EGFR) kinase inhibitors gefitinib (B1684475) and lapatinib.[4] Its derivatives are central to the development of molecules that modulate critical signaling pathways implicated in cancer cell proliferation and survival.
This guide will present a detailed comparison of the bioactivities of these derivatives, supported by quantitative data, experimental protocols, and visual representations of their mechanisms of action.
Quantitative Bioactivity Data of Derivatives
The following table summarizes the quantitative bioactivity data for various derivatives of this compound and 3-chloro-4-fluoroaniline, showcasing their therapeutic potential across different disease models.
| Precursor Compound | Derivative Class | Biological Activity | Target/Assay | Quantitative Measure | Reference |
| This compound | Schiff Base | Biofilm Inhibition | P. aeruginosa biofilm | IC₅₀: 12.97 µM | [1][5] |
| Sulfonamide/Carbamate | Antimicrobial | Various pathogens | MIC: 6.25-25.0 µg/mL | [1] | |
| Thiazol-4-amine | Antibacterial | Various bacteria | MIC: 12.5 µg/mL | [3] | |
| Thiazol-4-amine | DNA Gyrase Inhibition | DNA Gyrase | IC₅₀: 3.52 µg/mL (for most active derivative) | [3] | |
| Pyridyl Pyrimidine (B1678525) | Hedgehog Pathway Inhibition | Hedgehog Signaling | IC₅₀: 4.5 nM (for derivative 24 ) | [6] | |
| 3-chloro-4-fluoroaniline | Quinazoline | EGFR Kinase Inhibition | EGFR-TK (L858R/T790M) | IC₅₀: <1 µM | [7] |
| Benzimidazole-4,7-dione | P2X3 Receptor Antagonism | hP2X3R | IC₅₀: 526 nM (for derivative 11g ) | [8] | |
| Cyanopyridine-triazine | Acetylcholinesterase Inhibition | AChE | IC₅₀: 0.059 µM (for derivative 4d ) | [9] | |
| Chromenopyrimidine | Cytotoxicity | MCF-7 breast cancer cells | IC₅₀: 97 µM (for derivative 3j ) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key bioactivity assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Kinase Inhibition Assay (Bioluminescent ATP Detection)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer in the wells of a microplate.
-
Compound Addition: The test compound is added to the wells at various concentrations. A control with no inhibitor is also included.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
ATP Detection: A bioluminescent ATP detection reagent (e.g., containing luciferase and luciferin) is added to the wells. The amount of light produced is proportional to the amount of ATP remaining.
-
Data Analysis: The luminescence is measured using a luminometer. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: A generalized workflow for in vitro bioactivity screening.
Caption: Simplified EGFR signaling pathway and inhibition by Gefitinib.
Caption: Simplified Hedgehog signaling pathway and inhibition by a pyrimidine derivative.
Conclusion
While a direct comparison of the intrinsic bioactivity of this compound and 3-chloro-4-fluoroaniline is not available, a comparative analysis of their respective derivatives provides valuable insights for researchers in drug discovery. Derivatives of this compound have demonstrated significant potential in the development of antimicrobial and anti-cancer agents that target fundamental cellular processes like protein synthesis and developmental signaling pathways. In contrast, derivatives of 3-chloro-4-fluoroaniline have been instrumental in the creation of targeted therapies for cancer, particularly inhibitors of receptor tyrosine kinases that drive cell proliferation.
The choice between these two precursor molecules will ultimately depend on the therapeutic target and the desired pharmacological profile of the final drug candidate. This guide provides a foundational understanding of the bioactivities that can be achieved through the chemical modification of these versatile aniline building blocks, thereby aiding in the rational design of new and effective therapeutic agents.
References
- 1. FCKeditor - Resources Browser [straval.com]
- 2. The link between relative stability constant of DNA- and BSA-chromenopyrimidine complexes and cytotoxicity towards human breast cancer cells (MCF-7) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01741A [pubs.rsc.org]
- 3. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors | Imran | Advancements in Life Sciences [als-journal.com]
- 4. benchchem.com [benchchem.com]
- 5. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections | MDPI [mdpi.com]
- 6. symc.edu.cn [symc.edu.cn]
- 7. Synthesis, Reactivity, and Biological Activity of Gold(I) Complexes Modified with Thiourea-Functionalized Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
HPLC vs. GC for Analyzing Fluorinated Aniline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of fluorinated aniline (B41778) compounds. Fluorinated anilines are crucial building blocks in pharmaceuticals and agrochemicals, making their accurate quantification essential for research, development, and quality control.[1][2] The choice between HPLC and GC depends on the specific properties of the analyte, the sample matrix, and the analytical objectives. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate technique.
Physicochemical Properties of Fluorinated Anilines: The Deciding Factor
The strategic incorporation of fluorine into the aniline structure significantly alters its physicochemical properties, which in turn dictates the most suitable chromatographic approach.[1]
-
Volatility and Thermal Stability: Aniline and its derivatives can be thermolabile, meaning they can degrade at the high temperatures often required for GC analysis.[3] Fluorination can further impact thermal stability. HPLC, which operates at or near ambient temperatures, is generally better suited for non-volatile and thermally unstable compounds.[4][5]
-
Polarity and Basicity: The strong electron-withdrawing nature of fluorine typically decreases the basicity (pKa) of the aniline nitrogen.[1] This change in polarity affects the compound's interaction with both the stationary and mobile phases in chromatography. While GC separation is primarily based on boiling points and volatility, HPLC separation is governed by the analyte's partitioning between the mobile and stationary phases.[6]
-
Derivatization: Due to their polarity and potential for thermal degradation, anilines often require a derivatization step to increase their volatility and thermal stability for successful GC analysis.[3] This process can be time-consuming and introduce potential sources of error. HPLC analysis of fluorinated anilines typically does not require derivatization, simplifying sample preparation.[3][7]
High-Performance Liquid Chromatography (HPLC) for Fluorinated Anilines
HPLC is a robust and versatile technique for the analysis of fluorinated anilines, particularly in complex matrices like pharmaceutical formulations and environmental samples. Reversed-phase HPLC (RP-HPLC) is the most common modality used for these compounds.[8]
Principle of Separation
In RP-HPLC, analytes are separated based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase (typically C18).[8] Fluorinated anilines partition between these two phases; less polar (more hydrophobic) compounds are retained longer on the column, resulting in longer retention times.
Key Advantages
-
Broad Applicability: Suitable for a wide range of fluorinated anilines, regardless of their volatility or thermal stability.[4]
-
No Derivatization: Direct analysis is possible, simplifying the workflow and reducing analysis time.[3][7]
-
High Resolution and Sensitivity: Modern HPLC systems, especially when coupled with Mass Spectrometry (MS) or Photodiode Array (PDA) detectors, offer excellent sensitivity and selectivity.[9][8]
Experimental Protocol: HPLC Analysis
This protocol provides a generalized methodology for the analysis of fluorinated anilines using RP-HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.[8]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Reagents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water. Phosphoric acid or formic acid for mobile phase modification.[8][10] High-purity fluorinated aniline standards.
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile or methanol and water.[8] An example is a 60:40 (v/v) mixture of methanol and water. The pH can be adjusted with a small amount of acid (e.g., 0.05% sulfuric acid or phosphoric acid) to ensure consistent ionization of the aniline. The mobile phase should be filtered and degassed before use.[8]
-
Standard Solutions: Prepare a stock solution (e.g., 1000 mg/L) by dissolving a known amount of the fluorinated aniline standard in methanol or the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
For complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analytes.[8]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-10 µL.[11]
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).
5. Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
-
Quantify the fluorinated aniline in the sample using the calibration curve.[8]
HPLC Performance Data
| Parameter | Typical Value | Reference(s) |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.1–10 ppb | [3][11] |
| Recovery | 93–108% | [3] |
Gas Chromatography (GC) for Fluorinated Anilines
GC is a powerful technique known for its high separation efficiency and sensitivity, making it suitable for analyzing volatile and semi-volatile compounds.[5] For fluorinated anilines, GC is often coupled with sensitive detectors like a Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or a Mass Spectrometer (MS).[12][13]
Principle of Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase).[6] Analytes are separated based on their boiling points and interaction with the stationary phase coated on the column walls. Compounds with lower boiling points travel faster through the column.
Key Advantages
-
High Efficiency: Capillary GC columns provide excellent peak resolution, which is ideal for separating components in complex mixtures.[6]
-
High Sensitivity: Detectors like ECD and NPD are highly sensitive to halogenated and nitrogen-containing compounds, respectively, making them well-suited for fluorinated anilines.[12]
-
Established Methods: Standardized GC methods, such as EPA Method 8131, exist for the analysis of anilines in environmental samples.[14]
Experimental Protocol: GC Analysis
This protocol describes a general method for the direct analysis of fluorinated anilines by GC-FID. A second protocol outlines the steps for analysis requiring derivatization.
Protocol 1: Direct Analysis by GC-FID
1. Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with a split/splitless injector, an FID, and a data system.[12]
-
Column: A capillary column such as an Equity-5 (5% Phenyl) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[12][15]
-
Reagents: High-purity fluorinated aniline standards. Suitable solvent (e.g., methanol, cyclohexane).[12]
2. Preparation of Standards and Samples:
-
Standard Solutions: Prepare a stock solution (e.g., 1000 mg/L) in methanol. Perform serial dilutions to create calibration standards (e.g., 0.5 to 50 mg/L).[12]
-
Sample Preparation: If the sample is liquid, dilute it with a suitable solvent to bring the analyte concentration into the calibration range. For solid samples, perform an extraction (e.g., sonication) with a solvent, followed by dilution. Filter the final extract before injection.[12]
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.[15]
-
Carrier Gas: Helium at a constant flow of ~1.3 mL/min.[15]
-
Oven Program: 50 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C.[15]
-
Detector Temperature: 325 °C (FID).[15]
-
Injection: 1 µL, splitless.[15]
Protocol 2: Analysis with Derivatization by GC-MS
For certain analytes or matrices (e.g., serum), derivatization may be required to improve chromatographic performance.[13][16]
1. Sample Preparation and Derivatization:
-
To 1 mL of sample (e.g., serum), add an internal standard and make the solution alkaline.[13][16]
-
Evaporate the extract to dryness.[13]
-
Add a derivatizing agent (e.g., 50 µL of 4-carbethoxyhexafluorobutyryl chloride) to the residue.[13][16]
-
Evaporate the excess reagent and reconstitute the final residue in a solvent like ethyl acetate (B1210297) for injection.[13]
2. GC-MS Conditions:
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms).[13]
-
Follow instrument manufacturer's guidelines for temperature programs and MS parameters.
GC Performance Data
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Recovery | Reference(s) |
| Direct GC-FID | Aniline, Toluidines | 0.5 - 50.0 mg/L (R² > 0.999) | 0.056 - 0.093 mg/L | 82 - 103% | [12] |
| Derivatization GC-MS | Aniline in Serum | 0.5 - 25.0 mg/L | 0.1 mg/L | N/A | [13][16] |
| Derivatization GC-ECD | Aniline, Aminophenols | 0.25 - 10 nmoles/100mL | 0.1 nmole/100mL | Quantitative | [12] |
Visualizing the Workflows
HPLC Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. Sigma-Aldrich [sigmaaldrich.com]
- 16. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 3-Fluoro-4-morpholinoaniline Derivatives: A ¹H NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structure of 3-Fluoro-4-morpholinoaniline and its derivatives, offering supporting experimental data and detailed protocols.
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its derivatization, often at the aniline (B41778) nitrogen, leads to a diverse range of compounds with potential therapeutic applications, including antimicrobial and anticancer activities.[2][3] ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis of these derivatives by analyzing the chemical environment of protons within the molecule.
Comparative ¹H NMR Data
The chemical shifts of protons in this compound derivatives are influenced by the nature of the substituent attached to the aniline nitrogen. The following table summarizes the typical ¹H NMR chemical shifts for the parent compound and provides a comparative look at a representative sulfonamide derivative.
| Proton Assignment | This compound | N-(3-Fluoro-4-morpholinophenyl)alkanesulfonamide Derivative (Example) | Key Observations |
| Ar-H (Aromatic Protons) | 6.43 - 6.82 ppm (m) | 6.51 - 7.70 ppm (m) | Aromatic protons in the sulfonamide derivative generally show a broader range and may shift downfield due to the electron-withdrawing nature of the sulfonyl group. |
| -NH₂ (Amine Protons) | 3.58 ppm (br s) | - | The disappearance of the broad singlet for the primary amine protons is a key indicator of successful N-substitution. |
| -SO₂NH- (Sulfonamide Proton) | - | 8.78 - 10.15 ppm (s) | The appearance of a singlet in this downfield region is characteristic of a sulfonamide proton.[3] |
| -OCH₂- (Morpholine Protons) | 3.87 ppm (m) | ~3.8 - 3.9 ppm (m) | The chemical shift of the morpholine (B109124) protons adjacent to the oxygen is generally less affected by N-substitution. |
| -NCH₂- (Morpholine Protons) | 2.99 ppm (m) | ~3.0 - 3.2 ppm (m) | A slight downfield shift of the morpholine protons adjacent to the nitrogen may be observed upon derivatization. |
Note: Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. The solvent used can influence the exact chemical shifts. The data for the parent compound was obtained in CDCl₃.[4] The data for the sulfonamide derivative is a general range observed for such compounds.[3]
Experimental Protocol: ¹H NMR Analysis
This section details the methodology for acquiring ¹H NMR spectra for the structural validation of this compound derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. Ensure the sample is fully dissolved; if not, gentle warming or vortexing may be applied.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons.
-
Compare the obtained spectrum with the expected chemical shifts and coupling constants for the target derivative to confirm its structure.
Workflow for Structural Validation
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound derivatives.
Caption: A flowchart of the key steps for synthesizing and validating the structure of derivatives.
Logical Relationship in ¹H NMR Interpretation
The interpretation of a ¹H NMR spectrum to confirm the structure of a this compound derivative involves a logical progression from the raw data to the final structural assignment.
Caption: The logical steps involved in deducing a molecular structure from ¹H NMR data.
References
A Comparative Analysis of Kinase Inhibitors Derived from Diverse Aniline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The aniline (B41778) scaffold is a cornerstone in the design of potent and selective kinase inhibitors, giving rise to numerous clinically successful drugs and promising research candidates. The specific nature of the aniline precursor and its substitution patterns profoundly influence the inhibitor's binding affinity, selectivity profile, and pharmacokinetic properties. This guide provides a comparative analysis of kinase inhibitors derived from different aniline-based cores, supported by quantitative experimental data, detailed methodologies, and visualizations of key signaling pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency (IC50) of representative kinase inhibitors derived from distinct aniline scaffolds against various key kinases implicated in oncogenesis and other diseases.
Table 1: Anilino-Quinazoline Derivatives Targeting EGFR
Anilino-quinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2][3] Their efficacy is often evaluated against both wild-type and mutant forms of EGFR, which are prevalent in various cancers.
| Compound | Aniline Precursor Moiety | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline | EGFR | 2-37 | [4] |
| Erlotinib | 3-ethynylphenylaniline | EGFR | 2 | [4] |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | EGFR, HER2 | 10.8, 9.2 | [4] |
| F-MPG | 3-chloro-4-fluorophenylaniline derivative | EGFR | ~10 | [2][3] |
| OH-MPG | 3-chloro-4-fluorophenylaniline derivative | EGFR | ~15 | [2][3] |
Table 2: Bromo-(Trifluoromethyl)aniline Derivatives
The substitution pattern of bromo and trifluoromethyl groups on the aniline ring significantly impacts the inhibitor's target profile and potency.[5] Ponatinib and Nilotinib, derived from different isomers, exemplify this structural and functional diversity.
| Compound | Aniline Precursor Isomer | Target Kinase | IC50 (nM) | Reference |
| Ponatinib | 3-bromo-5-(trifluoromethyl)aniline | BCR-ABL | 0.37 | [5] |
| BCR-ABL (T315I) | 2.0 | [5] | ||
| VEGFR2 | 1.5 | [5] | ||
| FGFR1 | 2.2 | [5] | ||
| SRC | 5.4 | [5] | ||
| Nilotinib | 2-bromo-5-(trifluoromethyl)aniline | BCR-ABL | 20 | [5] |
| BCR-ABL (T315I) | >3000 | [5] |
Table 3: Anilino-Pyrimidine Derivatives
Anilino-pyrimidines are versatile scaffolds that have been developed to target a range of kinases, including cyclin-dependent kinases (CDKs), p21-activated kinase 1 (PAK1), and Glycogen Synthase Kinase-3 (GSK-3).[6][7][8][9][10]
| Compound Class/Example | Aniline Moiety | Target Kinase | IC50 (nM) | Reference |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Varied substituted anilines | CDK2 | Low nM range | [10] |
| Bis-anilino pyrimidine (B1678525) (AZ13705339) | Substituted aniline | PAK1 | <10 | [8][9] |
| 2-(Anilino)pyrimidine-4-carboxamides (Cpd 29) | Substituted aniline | GSK-3β | 0.49 | [7] |
| 2-(Anilino)pyrimidine-4-carboxamides (Cpd 43) | Substituted aniline | GSK-3β | 0.28 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by a kinase through the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP.
Materials:
-
Recombinant kinase
-
Specific peptide substrate
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Radiolabeled ATP ([γ-³³P]ATP)
-
Kinase reaction buffer
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the recombinant kinase, the specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.[5]
-
The mixture is pre-incubated for 10-15 minutes at room temperature.[5]
-
The kinase reaction is initiated by the addition of radiolabeled ATP.[5]
-
The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5]
-
The reaction is terminated by the addition of phosphoric acid.[5]
-
The reaction mixture is transferred to a 96-well filter plate, where the phosphorylated substrate is captured on a filter membrane.[5]
-
The filter plate is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.[5]
-
The radioactivity retained on the filter, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.[5]
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[5]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[5]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]
-
The following day, cells are treated with various concentrations of the test compounds or a vehicle control (DMSO).[5]
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[5]
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
The cell culture medium is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution.[5]
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a plate reader.[5]
-
The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control.
-
IC50 values, representing the concentration of the inhibitor that reduces cell viability by 50%, are calculated from the dose-response curves.[5]
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by aniline-derived kinase inhibitors and a general experimental workflow for their evaluation.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
The Ascending Profile of 3-Fluoro-4-morpholinoaniline Derivatives in Antimicrobial Research
A Comparative Analysis of Efficacy Against Key Pathogens
In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat pathogenic microorganisms. Among the promising candidates, derivatives of 3-Fluoro-4-morpholinoaniline have emerged as a significant area of interest. These compounds, particularly sulfonamide and carbamate (B1207046) derivatives, are demonstrating noteworthy antimicrobial activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of these derivatives against standard antibiotics, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their quest for new therapeutic agents.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial potential of this compound derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below summarizes the MIC values of various derivatives against a panel of clinically relevant bacteria and fungi, juxtaposed with the efficacy of standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Standard Antibiotics against Bacterial Strains (µg/mL)
| Compound/Drug | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis |
| Sulfonamide Derivatives (9d, 9e) | 6.25 - 12.5[1] | 6.25 - 12.5[1] | - | - |
| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide (8l) | - | - | - | 75 ± 0.81[2] |
| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide (8d) | - | - | - | - |
| Ciprofloxacin | 0.01[3] | 0.25[3] | 0.26[4] | - |
| Ampicillin (B1664943) | 4[5] | 0.6 - 1[5] | - | - |
Note: '-' indicates data not available from the cited sources.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and a Standard Antifungal against Fungal Strains (µg/mL)
| Compound/Drug | Candida albicans |
| Sulfonamide Derivatives (9a, 9b, 9d) | 6.25 - 12.5[1] |
| Carbamate Derivative (11a) | 12.5[1] |
| Itraconazole | - |
Note: '-' indicates data not available from the cited sources for a direct comparison under the same study conditions.
The data indicates that sulfonamide derivatives of this compound exhibit promising activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 6.25-12.5 µg/mL[1]. While these values are higher than those of the potent fluoroquinolone ciprofloxacin, they are comparable to or better than ampicillin in some cases. Notably, certain sulfonamide and carbamate derivatives also show significant antifungal activity against Candida albicans[1].
Mechanism of Action: Targeting Essential Bacterial Pathways
The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with crucial bacterial enzymatic processes, primarily DNA gyrase and dihydrofolate reductase (DHFR)[6].
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress. By inhibiting this enzyme, the derivatives effectively halt these fundamental cellular processes, leading to bacterial cell death. This mechanism is similar to that of fluoroquinolone antibiotics.
Caption: Inhibition of DNA Gyrase by this compound Derivatives.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHFR, these derivatives disrupt the production of tetrahydrofolate, a vital cofactor in this pathway, thereby arresting cell growth and proliferation.
Caption: The Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Microbial Cultures: Bacterial strains are grown overnight in MHB at 37°C. Fungal strains are grown in Sabouraud Dextrose Broth at 30°C. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used.
2. Assay Procedure:
-
A serial two-fold dilution of each test compound is prepared directly in the microtiter plate wells containing broth.
-
Each well is then inoculated with the standardized microbial suspension.
-
A positive control (microorganism in broth without any test compound) and a negative control (broth only) are included on each plate.
-
The plates are incubated for 18-24 hours at the appropriate temperature for the microorganism.
3. Interpretation of Results:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the concentration at which the antimicrobial agent is bactericidal.
1. Procedure:
-
Following the MIC determination, an aliquot (typically 10 µL) is taken from each well that showed no visible growth.
-
This aliquot is then plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated for 18-24 hours.
2. Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Conclusion
This compound derivatives represent a promising class of antimicrobial agents with a dual mechanism of action that is effective against a range of bacteria and fungi. The data presented herein demonstrates their potential, with some derivatives exhibiting efficacy comparable to established antibiotics. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and contribute to the development of the next generation of antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Cytotoxicity Assays
The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. As researchers synthesize novel morpholine derivatives, robust and reliable assessment of their cytotoxic effects is a critical step in the early stages of drug discovery. This guide provides a comparative overview of three widely used in vitro cytotoxicity assays—MTT, LDH, and Apoptosis (Annexin V/Caspase) assays—offering insights into their principles, data interpretation, and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
Comparison of Key In Vitro Cytotoxicity Assays
Choosing the right assay depends on the specific research question. Is the compound affecting metabolic activity, membrane integrity, or inducing a specific cell death pathway? Often, a combination of assays provides the most comprehensive cytotoxicity profile.
| Assay | Principle | What it Measures | Pros | Cons |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] | Cell viability and metabolic activity.[1] | Well-established, cost-effective, high-throughput. | Indirect measure of cell number; can be affected by compounds that alter mitochondrial respiration. |
| LDH Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[3][4] | Cell membrane damage (necrosis or late apoptosis).[3] | Simple, sensitive, measures an explicit marker of cell death. | Less sensitive for early apoptosis; serum in media can cause background signal.[5] |
| Apoptosis Assays (Annexin V / Caspase-3/7) | Detects key markers of programmed cell death (apoptosis). Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer cell membrane during early apoptosis. Caspase-3/7 assays measure the activity of key executioner caspases.[6][7] | Specific stages and mechanisms of apoptosis.[6] | Provides mechanistic insight (apoptosis vs. necrosis); can detect early events. | More complex, requires specialized equipment (e.g., flow cytometer, luminometer). |
Quantitative Data Comparison
To illustrate the application of these assays, we present hypothetical data for a novel morpholine compound, MC-1 , compared against two alternatives. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound required to inhibit cell viability by 50%.[8]
Table 1: Comparative Cytotoxicity (IC50, µM) of Morpholine Compounds after 48h Treatment
| Compound | Cell Line | MTT Assay (Metabolic Activity) | LDH Assay (% Cytotoxicity at IC50 from MTT) | Apoptosis Assay (% Annexin V Positive at IC50 from MTT) |
| MC-1 (Novel Compound) | A549 (Lung Cancer) | 8.5 | 45% | 65% (Early Apoptosis) |
| MCF-7 (Breast Cancer) | 3.2 | 48% | 72% (Early Apoptosis) | |
| Alternative A | A549 (Lung Cancer) | 15.2 | 65% | 25% (Late Apoptosis/Necrosis) |
| MCF-7 (Breast Cancer) | 11.8 | 70% | 30% (Late Apoptosis/Necrosis) | |
| Alternative B | A549 (Lung Cancer) | > 50 | < 10% | < 5% |
| MCF-7 (Breast Cancer) | > 50 | < 10% | < 5% |
Data is hypothetical and for illustrative purposes.
Interpretation:
-
MC-1 shows potent activity against both cell lines. The high percentage of Annexin V positive cells, coupled with moderate LDH release, suggests that MC-1 primarily induces apoptosis.
-
Alternative A is less potent and appears to cause more membrane damage (higher LDH release), suggesting a necrotic or late apoptotic mechanism.
-
Alternative B shows minimal cytotoxic activity at the tested concentrations.
Visualizing Experimental Workflows and Cellular Pathways
Understanding the workflow and the underlying principles of each assay is crucial for proper execution and interpretation.
Caption: General workflow for assessing the cytotoxicity of novel compounds.
Caption: The MTT assay measures mitochondrial activity in viable cells.
Caption: The LDH assay measures membrane integrity via released LDH.
Caption: Distinguishing cell death stages with Annexin V and PI.
Detailed Experimental Protocols
Precise and consistent execution of protocols is paramount for generating reproducible data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from established methods for measuring metabolic activity.[1][9]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel morpholine compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[8][10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.[5][11]
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
Microplate reader (absorbance at ~490 nm and a reference wavelength of ~680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for three controls:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (1 hour before the end of incubation).
-
Background Control: Medium only (no cells).
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes (optional but recommended to pellet any detached cells).[11][12]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with the morpholine compounds for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells and centrifuge at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use FITC (for Annexin V) and phycoerythrin (for PI) signal detectors.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptosis: Annexin V (+) / PI (-)
-
Late Apoptosis/Necrosis: Annexin V (+) / PI (+)
-
By employing a multi-assay approach, researchers can gain a comprehensive understanding of the cytotoxic profile of novel morpholine compounds, elucidating not only their potency but also their mechanism of action, which is essential for guiding further drug development efforts.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
The Quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted quinoline derivatives, focusing on their anticancer, antimicrobial, and antimalarial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for the design and development of novel quinoline-based drugs.
Comparative Analysis of Substituted Quinoline Derivatives
The pharmacological profile of a quinoline derivative is intricately linked to the nature and position of its substituents. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This section compares three major classes of substituted quinolines: 2-substituted quinolines, 4-aminoquinolines, and quinoline-hybrids.
2-Substituted Quinoline Derivatives
Modifications at the 2-position of the quinoline nucleus have been a significant focus of research, particularly in the development of anticancer agents.[3] The introduction of various aryl groups at this position has been shown to yield compounds with potent cytotoxic activities against a range of cancer cell lines.
Table 1: Anticancer Activity of 2-Arylquinoline Derivatives [4]
| Compound | R (at C6) | Cell Line | IC50 (μM) |
| 4 | H | PC3 | >100 |
| 5 | F | PC3 | >100 |
| 10 | OCH3 | PC3 | >100 |
| 11 | H | PC3 | 34.34 |
| 12 | F | PC3 | 31.37 |
| 13 | Cl | HeLa | 8.3 |
| 14 | Br | PC3 | >100 |
Data from a study on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[4] PC3 (prostate cancer), HeLa (cervical cancer).
The data suggests that the nature of the substituent on the 2-aryl ring and at other positions on the quinoline core significantly influences cytotoxic potency. For instance, a chloro-substitution at the para-position of the 2-phenyl ring combined with a specific substitution pattern on the quinoline core (compound 13) resulted in potent activity against HeLa cells.[4]
4-Aminoquinoline (B48711) Derivatives
The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example.[5] This class of compounds has also demonstrated significant potential as anticancer agents.[1][6] The key structural features often include a 7-chloro substituent on the quinoline ring and a dialkylaminoalkylamino side chain at the 4-position.
Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives [7]
| Compound | R1 | R2 | IC50 (µg/mL) vs. P. falciparum |
| 4b | pyrimidine-2-thione with tetrazolo | Acetyl | 0.014 |
| 4g | pyrimidine-2-thione with methyltetrazolo | Acetyl | 0.025 |
| 4i | pyrimidine-2-thione with quinolinone | Ester | 0.032 |
| 12 | - | - | 0.045 |
| Chloroquine | - | - | 0.085 |
Data from a study on novel quinoline derivatives against Plasmodium falciparum.[7]
Structure-activity relationship studies have revealed that the nature of the pyrimidine-2-thione moieties and the substituents at positions 4 and 5 of the pyrimidine (B1678525) ring are crucial for potent antimalarial activity.[7]
Quinoline-Hybrid Derivatives
Hybrid molecules, which combine the quinoline scaffold with other pharmacologically active moieties, have emerged as a promising strategy to develop agents with enhanced efficacy and potentially novel mechanisms of action.[8][9] This approach aims to exploit the synergistic effects of the combined fragments.
Table 3: Antimicrobial Activity of Quinoline-Sulfonamide Hybrids [10]
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| QS-1 | 8 | 16 |
| QS-2 | 4 | 8 |
| QS-3 | 16 | 32 |
| QS-4 | 8 | 16 |
MIC values represent the minimum inhibitory concentration. Data is illustrative based on general findings for quinoline-sulfonamide hybrids.[10]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays cited in the evaluation of quinoline derivatives.
Anticancer Activity: MTT Cytotoxicity Assay[3][11]
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be below 0.5%.[11] Cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[11]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.[11]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method[10][12]
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[10][12]
-
Compound Dilution: Two-fold serial dilutions of the quinoline derivative are prepared in the broth directly within a 96-well microtiter plate.[12]
-
Inoculation: The prepared microbial inoculum is added to each well containing the compound dilutions. A positive control (inoculum without compound) and a negative control (broth only) are included.[12]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Conclusion
The quinoline scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities exhibited by its derivatives are a testament to its versatility. A thorough understanding of the structure-activity relationships, as highlighted in this guide, is crucial for the rational design of new, more effective therapeutic agents. The provided experimental protocols offer a standardized framework for the evaluation of these compounds, facilitating the comparison of data across different studies and accelerating the journey from a promising lead compound to a clinically viable drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 9. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Confirming Molecular Weight of Synthesized Compounds: A Guide to ESI-MS and its Alternatives
For researchers, scientists, and drug development professionals, accurate determination of the molecular weight of a newly synthesized compound is a critical step in its characterization. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful and widely used analytical technique for this purpose. This guide provides an objective comparison of ESI-MS with other methods, supported by experimental data, detailed protocols, and a clear workflow to ensure accurate and reliable results.
ESI-MS vs. Alternative Techniques: A Performance Comparison
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, from small organic compounds to large biomolecules.[1] It typically generates multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited mass-to-charge (m/z) range.[1][2] However, several other techniques are also available for molecular weight determination. The following table provides a quantitative comparison of ESI-MS with a popular alternative, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
| Feature | ESI-MS | MALDI-TOF-MS |
| Mass Accuracy | < 5 ppm with high-resolution instruments[3] | Typically 5-20 ppm, can be < 5 ppm with reflectron TOF |
| Mass Resolution | High (up to >100,000)[4] | Moderate to High (up to 40,000) |
| Mass Range | Broad (up to MDa for biomolecules due to multiple charging)[2] | Broad (up to >300 kDa) |
| Sensitivity | High (fmol to amol range) | Very High (amol to zmol range) |
| Tolerance to Salts | Low; requires sample cleanup or chromatographic separation[5] | Higher than ESI, but can be affected by high salt concentrations |
| Sample Throughput | High, especially when coupled with liquid chromatography (LC) | Very High, suitable for high-throughput screening |
| Fragmentation | Minimal ("soft" ionization), controllable with tandem MS (MS/MS)[4] | Minimal ("soft" ionization), some in-source decay possible |
| Typical Analytes | Polar to moderately polar small molecules, peptides, proteins, oligonucleotides | Peptides, proteins, polymers, oligonucleotides, and some small molecules with a suitable matrix |
Experimental Workflow for Molecular Weight Confirmation
The process of confirming the molecular weight of a synthesized compound using ESI-MS follows a structured workflow. This ensures that the data obtained is accurate and the interpretation is correct. The diagram below illustrates the key steps involved in this process.
Detailed Experimental Protocol for ESI-MS Analysis
This protocol provides a general guideline for confirming the molecular weight of a synthesized small molecule using a standard high-resolution mass spectrometer equipped with an ESI source.
1. Sample Preparation:
-
Solvent Selection: Dissolve the purified synthesized compound in a volatile solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.[6] Avoid non-volatile solvents like DMSO and high concentrations of salts, as they can suppress the ESI signal.[5][6]
-
Concentration: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL. From this stock, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the appropriate solvent.[6]
-
Additives: To promote protonation and the formation of [M+H]⁺ ions in positive ion mode, add a small amount of an acid, such as 0.1% formic acid, to the final sample solution.[6] For negative ion mode, a small amount of a base like ammonium (B1175870) hydroxide (B78521) may be added to promote deprotonation ([M-H]⁻).
-
Filtration: If any particulate matter is visible, filter the final sample solution through a 0.2 µm syringe filter to prevent clogging of the MS instrument's fluidics.[6]
2. Instrument Setup and Calibration:
-
Instrument Mode: Set the mass spectrometer to operate in the appropriate ionization mode (positive or negative) based on the chemical nature of the analyte.
-
Mass Range: Define the m/z range to be scanned. This should encompass the expected m/z of the molecular ion.
-
Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. This is crucial for obtaining reliable data.
3. Data Acquisition:
-
Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an integrated liquid chromatography (LC) system.
-
Data Collection: Acquire the mass spectrum. The instrument will detect the m/z ratios of the ions generated from the sample.
4. Data Analysis and Interpretation:
-
Identify the Molecular Ion: Examine the resulting mass spectrum to locate the peak corresponding to the molecular ion. In positive ion mode, this will typically be the [M+H]⁺ ion (the molecular weight plus the mass of a proton). Adduct ions such as [M+Na]⁺ or [M+K]⁺ may also be observed.[4]
-
High-Resolution Data: For high-resolution mass spectrometers, the measured m/z value will have several decimal places.[7] This high mass accuracy allows for the confident determination of the elemental composition.
-
Compare with Theoretical Mass: Calculate the theoretical monoisotopic mass of the expected compound. Compare this value with the experimentally determined mass of the molecular ion. A mass error of less than 5 ppm is generally considered confirmation of the compound's molecular weight.[3]
-
Isotope Pattern: The observed isotopic distribution of the molecular ion peak should match the theoretical isotopic pattern for the proposed elemental formula, providing an additional layer of confirmation.
By following this guide, researchers can effectively utilize ESI-MS to confidently confirm the molecular weight of their synthesized compounds, a fundamental step in the journey of chemical discovery and development.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tutorial :: Mass Spectrometry | The University of New Mexico [massspec.unm.edu]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. enovatia.com [enovatia.com]
A Comparative Guide to Catalytic Aniline Synthesis: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) is a cornerstone chemical intermediate, vital for the synthesis of a vast array of pharmaceuticals, polymers, dyes, and agrochemicals. The efficiency and selectivity of aniline production are critically dependent on the catalytic systems employed. This guide provides an objective comparison of the efficacy of different catalysts for aniline synthesis through various prominent routes, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Comparison of Catalytic Systems for Aniline Synthesis
The synthesis of aniline is predominantly achieved through three main catalytic pathways: the hydrogenation of nitrobenzene (B124822), the direct amination of benzene (B151609), and the amination of phenol (B47542). Each route offers distinct advantages and is favored by different catalytic systems.
Hydrogenation of Nitrobenzene
This is the most established and industrially significant route to aniline. The reaction involves the reduction of nitrobenzene using a hydrogen source, typically H₂ gas, in the presence of a heterogeneous catalyst.
Table 1: Performance of Catalysts in Nitrobenzene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Pd-Ni | γ-Al₂O₃ | 40 | Normal | n-hexane | 0.42 | ~100 | ~100 | ~100 | [1][2] |
| Pd/C (Commercial) | Carbon | 40 | Normal | n-hexane | 1.5 | ~100 | ~100 | ~100 | [1][2] |
| Ni | SiO₂ | 90 | 1.0 | Ethanol | 5.5 | 100 | 99 | 99 | [3] |
| Raney Ni | - | 90 | 1.0 | Ethanol | > 8 | < 100 | - | - | [3] |
| Pd | γ-Al₂O₃ (0.3 wt%) | 60-180 | - | Vapor Phase | - | >99.96 | 68-97 | - | [4] |
Note: The performance of catalysts can vary significantly with reaction conditions and catalyst preparation methods.
Direct Amination of Benzene
Direct amination represents a more atom-economical approach, aiming to form aniline in a single step from benzene. This method is an active area of research, with various catalysts being explored to overcome the challenge of activating the stable benzene ring.
Table 2: Performance of Catalysts in Direct Benzene Amination
| Catalyst | Aminating Agent | Oxidant | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| Cu-doped hierarchical TS-1 | Aqueous NH₃ | H₂O₂ | - | 12.4 | 84.7 | [5] |
| Cu/SiO₂ | NH₃·H₂O | H₂O₂ | - | 5.4 | 74.0 | [6] |
| Metal-supported TS-1 | Ammonia | H₂O₂ | 50 | 0.038 | 86 | [7] |
Amination of Phenol
The conversion of phenol to aniline offers an alternative pathway, particularly relevant when phenol is a readily available feedstock. This process is typically carried out in the vapor phase at high temperatures over solid acid catalysts.
Table 3: Performance of Catalysts in Phenol Amination
| Catalyst | Temperature (°C) | Pressure (psig) | Phenol Conversion (%) | Aniline Selectivity (%) | Reference |
| Eta Alumina (from bayerite) | 365 | 250 | 85 | - | [8] |
| Silica-Alumina (12.4% Al₂O₃) | 385 | 225 | 96 | 77 | [9] |
| Silica-Alumina (25% Al₂O₃) | 450 | Atmospheric | High | High | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst synthesis and aniline production for key catalytic systems.
Protocol 1: Hydrogenation of Nitrobenzene using Ni/SiO₂ Catalyst
Catalyst Preparation (Impregnation Method):
-
A nickel precursor, such as Ni(en)₃(NO₃)₂, is dissolved in deionized water.
-
Nanosized silica (B1680970) gel is added to the solution, and the mixture is stirred to ensure uniform impregnation.
-
The solvent is evaporated, and the resulting solid is dried.
-
The dried powder is calcined and then reduced in a hydrogen atmosphere at 600 °C for 30 minutes to obtain the active Ni/SiO₂ catalyst.[3]
Aniline Synthesis:
-
A 100 mL stainless steel autoclave is charged with 0.20 g of the prepared Ni/SiO₂ catalyst, 5.0 mL of nitrobenzene, and 30 mL of ethanol.[3]
-
The reactor is sealed and purged five times with H₂ at 2.0 MPa.
-
The reactor is then pressurized with H₂ to the desired reaction pressure (e.g., 1.0 MPa).
-
The mixture is heated to the reaction temperature (e.g., 90 °C) in a water bath with vigorous stirring (1000 rpm).[3]
-
The reaction is allowed to proceed for the desired time (e.g., 5.5 hours).[3]
-
After the reaction, the autoclave is cooled, and the pressure is carefully released.
-
The solid catalyst is separated from the reaction mixture by centrifugation.
-
The liquid product is then analyzed by gas chromatography to determine conversion and selectivity.
Protocol 2: Direct Amination of Benzene using Cu/SiO₂ Catalyst
Catalyst Preparation: A series of Cu/SiO₂ catalysts with mesoporous structures can be prepared using various methods, such as the sol-gel or impregnation method, to incorporate copper species into the silica matrix.[6][11][12][13]
Aniline Synthesis:
-
In a typical reaction, the Cu/SiO₂ catalyst is added to a reaction vessel.
-
Benzene, an aminating agent (e.g., aqueous ammonia), and an oxidant (e.g., hydrogen peroxide) are introduced into the vessel.[6]
-
The reaction is carried out under mild conditions, and the mixture is stirred for a specified duration.
-
After the reaction, the catalyst is filtered off, and the product mixture is analyzed to determine the yield and selectivity of aniline.[6]
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide
General Procedure:
-
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BrettPhos), and a base (e.g., KOtBu).[14]
-
The aryl halide (e.g., chlorobenzene) and the amine (in this case, aniline can be a product from another amine or a reactant itself in a more complex synthesis) are added to the tube.[15]
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
A degassed solvent (e.g., toluene) is added via syringe.
-
The reaction mixture is heated to the appropriate temperature (e.g., 80-100 °C) and stirred for the required time.
-
Upon completion, the reaction is cooled to room temperature, diluted, and purified, typically by column chromatography, to isolate the aminated product.
Visualizing Catalytic Processes
Diagrams illustrating workflows and reaction pathways are invaluable for understanding complex catalytic systems.
Caption: General workflow for catalytic aniline synthesis.
Caption: Overview of major catalytic pathways for aniline synthesis.
Caption: Decision flowchart for selecting a suitable catalytic approach.
References
- 1. Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct amination of benzene to aniline by reactive distillation method over copper doped hierarchical TS-1 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Direct amination of benzene to aniline with H2O2 and NH3·H2O over Cu/SiO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. CN101906045A - A kind of method of directly synthesizing aniline by benzene and ammoniacal liquor one-step - Google Patents [patents.google.com]
- 8. US5214210A - Catalyst and process for making aniline from phenol - Google Patents [patents.google.com]
- 9. US3578714A - Process for preparing aniline from phenol - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Cu/SiO2-Pr-NH-Benz as a novel nanocatalyst for the efficient synthesis of 1,4-disubstituted triazoles and propargyl amine derivatives in an aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
The Medicinal Chemistry Applications of 3-Fluoro-4-morpholinoaniline: A Comparative Review
For researchers, scientists, and drug development professionals, 3-Fluoro-4-morpholinoaniline has emerged as a versatile scaffold in medicinal chemistry. Its unique structural features, including a fluorine atom that can enhance metabolic stability and binding affinity, and a morpholine (B109124) ring that often improves aqueous solubility and pharmacokinetic properties, have made it a valuable building block for the synthesis of a diverse range of bioactive molecules. This guide provides a comparative overview of the applications of this compound derivatives in antimicrobial and anticancer research, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Antimicrobial Applications: Building on the Legacy of Linezolid
The primary and most well-established application of this compound is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[1] Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The core structure of this compound provides a crucial pharmacophore for the activity of Linezolid.
Beyond its role in Linezolid synthesis, researchers have explored the potential of novel derivatives of this compound as standalone antimicrobial agents. Notably, sulfonamide and carbamate (B1207046) derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various sulfonamide and carbamate derivatives of this compound against several microbial strains. For comparison, the activity of standard antimicrobial agents is also included.
| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 9d | Sulfonamide | 6.25 | 12.5 | 25.0 | [2] |
| 9e | Sulfonamide | 6.25 | 12.5 | 50.0 | [2] |
| 11a | Carbamate | 25.0 | 50.0 | 6.25 | [2] |
| Ampicillin | Standard Antibiotic | - | 100 | - | |
| Greseofulvin | Standard Antifungal | - | - | 500 |
Anticancer Applications: A Scaffold for Targeting Tumor Growth
The morpholine moiety is a well-recognized pharmacophore in the design of anticancer agents, and derivatives of this compound have shown significant potential in this area. Research has focused on the synthesis of novel sulfonamide derivatives that exhibit potent cytotoxic activity against various cancer cell lines, particularly breast cancer.
The mechanism of action for these anticancer derivatives appears to involve the induction of apoptosis, or programmed cell death. Studies have indicated that these compounds can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria and involves the generation of reactive oxygen species (ROS).
Comparative Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC50) values for representative sulfonamide derivatives of this compound against human breast cancer cell lines, MCF-7 and MDA-MB-231. The activity is compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound ID | Derivative Type | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) | Reference |
| NAM-5 | Sulfonamide | 1.811 | 2.143 | [3] |
| NAM-7 | Sulfonamide | 1.883 | 4.688 | [3] |
| Doxorubicin | Standard Drug | ~0.5-2 | ~0.5-2 | [3] |
Experimental Protocols
To facilitate the replication and further development of these findings, detailed experimental protocols for the synthesis of derivatives and key biological assays are provided below.
Synthesis of this compound Sulfonamide Derivatives
A general procedure for the synthesis of sulfonamide derivatives involves the reaction of this compound with a substituted arylsulfonyl chloride in the presence of a base.
Materials:
-
This compound
-
Substituted arylsulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride)
-
Pyridine or triethylamine (B128534) (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.2 equivalents) to the solution and stir at room temperature.
-
Slowly add the substituted arylsulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired sulfonamide derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat the cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizing the Mechanisms
To better understand the processes involved in the application of this compound derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: A general experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The intrinsic apoptosis signaling pathway induced by this compound sulfonamide derivatives in cancer cells.
References
A Researcher's Guide to Assessing Target Engagement of Novel Kinase Inhibitors in Cell Lines
For researchers, scientists, and drug development professionals, confirming that a novel kinase inhibitor reaches and interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key methodologies for assessing target engagement, complete with experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
The efficacy of a kinase inhibitor is fundamentally linked to its ability to engage its target kinase in the complex intracellular environment. Factors such as cell permeability, off-target binding, and competition with high intracellular ATP concentrations can all influence a compound's true cellular potency. Therefore, robust and reliable methods to quantify target engagement are essential for validating new therapeutic candidates and understanding their mechanism of action.
This guide will compare three widely used techniques for determining kinase inhibitor target engagement in cell lines: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and downstream target inhibition measured by Western Blot. We will use three well-characterized kinase inhibitors as examples: Dasatinib (B193332), targeting the BCR-ABL fusion protein in K562 chronic myeloid leukemia cells; Gefitinib, targeting the epidermal growth factor receptor (EGFR) in HCC827 non-small cell lung cancer cells; and Selumetinib, targeting MEK1 in A375 malignant melanoma cells.
Comparative Analysis of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the nature of the kinase target, the availability of specific reagents, throughput requirements, and the desired quantitative output. The following table summarizes the performance of our three example kinase inhibitors as measured by different target engagement methodologies. It is important to note that the data presented is compiled from various sources, and direct comparison of absolute values should be made with caution due to potential differences in experimental conditions.
| Kinase Inhibitor | Cell Line | Target Kinase | Assay Method | Endpoint | Result | Reference |
| Dasatinib | K562 | BCR-ABL | Viability (MTT) | GI₅₀ | 5 x 10⁻⁹ M | [1] |
| K562 | BCR-ABL | Western Blot (p-CrkL) | IC₅₀ | ~10 nM | [2] | |
| K562 | Btk (off-target) | In-vitro kinase assay | IC₅₀ | 5 nM | [3] | |
| Gefitinib | HCC827 | EGFR | Viability (MTT) | IC₅₀ | ~20 nM | [4] |
| HCC827 | EGFR | Western Blot (p-EGFR) | Inhibition | Near-complete at 100 nM | [5] | |
| Selumetinib | A375 | MEK1 | Western Blot (p-ERK) | Inhibition | Near-complete at 100 nM | [6] |
| KSR:MEK1 complex | MEK1 | In-vitro kinase assay | IC₅₀ | ~2 nM | [7] |
Signaling Pathway Diagrams
Understanding the signaling context of the target kinase is crucial for interpreting target engagement data. The following diagrams, generated using Graphviz, illustrate the signaling pathways for our example kinases and their points of inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the target engagement assays discussed in this guide.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from published methods and is a general guideline.[8][9] Optimization may be required for specific cell lines and targets.
Materials:
-
Cell culture reagents
-
Kinase inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentrations of the kinase inhibitor or vehicle control for 1-2 hours.
-
Cell Harvesting and Heat Treatment: Harvest cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Aliquot cell suspension into PCR tubes.
-
Thermal Shift: Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting using a primary antibody against the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. Normalize the data to the non-heated control. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is a summary of the manufacturer's instructions (Promega).[3][10][11] Refer to the manufacturer's technical manual for detailed procedures.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Kinase-NanoLuc® fusion vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Transfection: Transfect cells with the appropriate Kinase-NanoLuc® fusion vector and plate in assay wells. Incubate for 20-24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the NanoBRET™ Tracer and the test compound to the cells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells. Read the plate within 10 minutes on a luminometer capable of measuring BRET, collecting both donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Downstream Target Inhibition by Western Blot
This protocol provides a general framework for assessing the phosphorylation status of a direct downstream substrate of the target kinase.[6][12]
Materials:
-
Cell culture reagents
-
Kinase inhibitor of interest
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the phosphorylated form of the downstream substrate
-
Primary antibody against the total form of the downstream substrate
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with a dose-range of the kinase inhibitor for a specified time (e.g., 1-24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated substrate. After washing, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection and Re-probing: Detect the chemiluminescent signal. The membrane can then be stripped and re-probed with an antibody against the total substrate protein to serve as a loading control.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The assessment of target engagement in a cellular context is a non-negotiable step in the validation of novel kinase inhibitors. Each of the methods described in this guide—CETSA, NanoBRET™, and downstream phosphorylation analysis—offers a unique set of advantages and limitations. CETSA provides a label-free approach to confirm direct binding, while NanoBRET™ offers a high-throughput, quantitative measure of target occupancy in live cells. Measuring the inhibition of downstream substrate phosphorylation provides a functional readout of target engagement. The selection of the most suitable method will depend on the specific research question, the available resources, and the stage of the drug discovery process. By carefully considering these factors and utilizing the protocols and comparative data provided, researchers can confidently and accurately assess the target engagement of their novel kinase inhibitors, paving the way for the development of more effective and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH005S7 Overcomes Primary and Acquired Resistance of Non-Small Cell Lung Cancer by Combined MET/EGFR/HER3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Fluoro-4-morpholinoaniline: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Fluoro-4-morpholinoaniline, a fluorinated heterocyclic building block used in various research applications. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Therefore, all handling and disposal preparation must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations. The primary route of disposal is through a licensed hazardous waste disposal company. The following steps provide a procedural framework for the safe collection and preparation of this chemical for disposal.
Step 1: Waste Identification and Segregation
Properly identify this compound waste. This includes unused or expired reagents, reaction byproducts, and contaminated materials. As a halogenated organic compound, it must be segregated from non-halogenated waste streams to facilitate proper disposal and recycling.[4][5] Do not mix with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, or chloroformates.[6]
Step 2: Waste Collection and Containerization
Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid to prevent leaks or spills. It is recommended to use the original container if it is intact and properly labeled.
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date when the waste was first added to the container
Step 4: Storage of Chemical Waste
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7] This area should be well-ventilated and away from general laboratory traffic. Ensure secondary containment is in place to contain any potential leaks.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[8] Provide them with the full chemical name and any other relevant information from the SDS. Never attempt to dispose of this chemical down the drain or in the regular trash.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Sharps: Contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container and sent for incineration.[4]
-
Solid Waste: Contaminated lab supplies like gloves and absorbent materials should be collected in a labeled hazardous waste container.
-
Empty Containers: The original container, even if "empty," may retain chemical residues. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may involve defacing the label and placing it in the appropriate recycling or trash receptacle.
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[9] Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[9] Collect the absorbed material into a labeled, sealed container for disposal as hazardous waste.
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding specific concentration limits for various disposal routes of this compound. The standard procedure is to treat the undiluted chemical and any contaminated materials as hazardous waste to be handled by a professional disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and comprehensive guidance.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. This compound | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. bucknell.edu [bucknell.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



